S1PL-IN-1
Description
Properties
Molecular Formula |
C26H23ClN6 |
|---|---|
Molecular Weight |
455.0 g/mol |
IUPAC Name |
6-[(2R)-4-(4-benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C26H23ClN6/c1-18-17-32(11-12-33(18)25-10-7-20(15-28)16-29-25)26-23-14-21(27)8-9-22(23)24(30-31-26)13-19-5-3-2-4-6-19/h2-10,14,16,18H,11-13,17H2,1H3/t18-/m1/s1 |
InChI Key |
XUZUIICAPXZZDU-GOSISDBHSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1C2=NC=C(C=C2)C#N)C3=NN=C(C4=C3C=C(C=C4)Cl)CC5=CC=CC=C5 |
Canonical SMILES |
CC1CN(CCN1C2=NC=C(C=C2)C#N)C3=NN=C(C4=C3C=C(C=C4)Cl)CC5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Nexus of S1PL Inhibition: A Technical Guide to S1PL-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biological functions associated with the inhibition of Sphingosine-1-Phosphate Lyase (S1PL), with a specific focus on the small molecule inhibitor, S1PL-IN-1. S1PL is a critical enzyme in the sphingolipid metabolic pathway, responsible for the irreversible degradation of sphingosine-1-phosphate (S1P). Inhibition of S1PL leads to the accumulation of S1P, a potent signaling lipid with pleiotropic effects on cellular processes and systemic physiology. This document details the mechanism of action of this compound, its impact on S1P signaling, and the resultant biological consequences, including effects on lymphocyte trafficking and cardiovascular function. Quantitative data from preclinical studies are presented, alongside detailed experimental protocols for the assessment of S1PL activity and S1P quantification.
Introduction: The Sphingosine-1-Phosphate Axis
Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid metabolite that plays a pivotal role in regulating a multitude of cellular and physiological processes.[1][2] It is generated from the phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2).[3] S1P can act as an intracellular second messenger or be secreted to act as an extracellular ligand for a family of five G protein-coupled receptors (GPCRs), termed S1P receptors 1-5 (S1P₁₋₅).[1][3] This signaling axis is integral to cell survival, proliferation, migration, and differentiation.[1][2]
A key regulator of S1P levels is Sphingosine-1-Phosphate Lyase (S1PL), an enzyme localized to the endoplasmic reticulum.[3] S1PL catalyzes the irreversible cleavage of S1P into hexadecenal and ethanolamine phosphate, thus serving as the sole exit point for sphingolipid degradation.[2][4] The activity of S1PL is crucial for maintaining the S1P gradient between tissues and circulatory fluids, which is essential for processes such as lymphocyte egress from lymphoid organs.[5]
This compound: A Potent Inhibitor of S1P Degradation
This compound, also referred to as S1PL-IN-31, is a potent, orally active inhibitor of S1PL.[6][7] Its chemical name is 6-[(2R)-4-[7-chloro-4-(phenylmethyl)-1-phthalazinyl]-2-methyl-1-piperazinyl]-3-pyridinecarbonitrile.[6] By inhibiting S1PL, this compound blocks the degradation of S1P, leading to its accumulation in tissues and circulation.[1][6]
Mechanism of Action
This compound acts as a direct inhibitor of the S1PL enzyme.[1] In vitro studies have demonstrated its ability to bind to the active site of human S1PL.[1] This inhibition prevents the breakdown of S1P, thereby increasing its intracellular and extracellular concentrations. The elevated S1P levels then lead to enhanced signaling through S1P receptors, modulating various downstream biological pathways.[8]
Quantitative Data on this compound Activity
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Species | Assay Type | Reference |
| S1PL IC₅₀ | 210 nM | Human | In vitro enzyme assay | [6] |
| Smoothened Receptor IC₅₀ | 440 nM | Not Specified | In vitro receptor assay | [6] |
Biological Functions of S1PL Inhibition by this compound
The primary biological consequence of S1PL inhibition by this compound is the modulation of S1P-dependent signaling pathways due to the accumulation of S1P. This has significant effects on the immune and cardiovascular systems.
Immunomodulation via Lymphocyte Trafficking
A well-established function of the S1P gradient is the regulation of lymphocyte egress from secondary lymphoid organs.[5] High S1P levels in the blood and lymph act as a chemoattractant for lymphocytes expressing the S1P₁ receptor, guiding them out of the lymph nodes and thymus.[5]
Inhibition of S1PL by this compound disrupts this gradient by increasing S1P levels within the lymphoid tissues.[1] This abrogates the chemotactic cue for lymphocyte egress, leading to their sequestration in the lymph nodes and a subsequent reduction in circulating lymphocytes (lymphopenia).[1][6] This mechanism of action is the basis for the therapeutic potential of S1PL inhibitors in autoimmune diseases.[1]
Cardiovascular Effects
The accumulation of S1P upon S1PL inhibition can also impact the cardiovascular system. S1P is known to regulate heart rate and vascular tone through its receptors expressed in cardiac and vascular tissues.[4] In vivo studies with this compound have demonstrated cardiovascular effects, highlighting the systemic consequences of modulating S1P levels.
In Vivo Efficacy in a Model of Autoimmunity
The immunomodulatory effects of this compound have been demonstrated in a rat model of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis. Oral administration of this compound was shown to prevent lymphocyte infiltration into the central nervous system and reduce neuromuscular weakness.[6]
Quantitative In Vivo Data for this compound
The following tables summarize the in vivo effects of this compound from preclinical studies.
Table 1: Effect of this compound on S1P Levels
| Tissue | Dose | Species | Fold Increase in S1P | Reference |
| Heart | 100 mg/kg | Rat | Not Specified | [6] |
| Lymph Nodes | 100 mg/kg | Rat | Not Specified | [6] |
Table 2: Effect of this compound on Lymphocyte Counts and Heart Rate
| Parameter | Dose | Species | Effect | Reference |
| Total Lymphocytes | 2 mg/kg/day | Rat | Reduction | [6] |
| CD4⁺ T Cells | 2 mg/kg/day | Rat | Reduction | [6] |
| CD8⁺ T Cells | 2 mg/kg/day | Rat | Reduction | [6] |
| B Cells | 2 mg/kg/day | Rat | Reduction | [6] |
| Heart Rate | 3 and 10 mg/kg/day | Female Rat | Decrease | [6] |
Experimental Protocols
S1PL Enzyme Activity Assay (Fluorescent Method)
This protocol describes a non-radioactive method for determining S1PL activity using a fluorescently labeled S1P substrate.
Materials:
-
BODIPY-labeled sphingosine-1-phosphate (BODIPY-S1P) substrate
-
S1PL reaction buffer (e.g., 70 mM sucrose, 36 mM potassium phosphate, 36 mM NaF, 0.6 mM EDTA, 0.4 mM pyridoxal 5'-phosphate, 3 mM DTT, pH 7.4)
-
Triton X-100
-
Cell or tissue lysates containing S1PL
-
Perchloric acid (1%)
-
Chloroform/methanol (1:2, v/v)
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare the BODIPY-S1P substrate by dispersing it in the S1PL reaction buffer containing Triton X-100 via sonication.
-
Initiate the reaction by adding the cell or tissue lysate to the substrate mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 1% perchloric acid.
-
Extract the lipids by adding chloroform/methanol.
-
Separate the fluorescent aldehyde product from the unreacted substrate using reverse-phase HPLC.
-
Quantify the product using a fluorescence detector.
Quantification of S1P by LC-MS/MS
This protocol outlines a robust method for the quantification of S1P in biological samples using liquid chromatography-tandem mass spectrometry.
Materials:
-
Biological sample (plasma, tissue homogenate, etc.)
-
Internal standard (e.g., C17-S1P)
-
Hydrochloric acid (HCl)
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
LC-MS/MS system (triple-quadrupole)
Procedure:
-
To the biological sample, add the internal standard.
-
Acidify the sample by adding HCl.
-
Perform a liquid-liquid extraction by adding MeOH and CHCl₃.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic (chloroform) phase.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the lipid extract in an appropriate solvent (e.g., MeOH:CHCl₃, 4:1).
-
Inject the sample into the LC-MS/MS system for analysis.
-
Quantify S1P levels by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Signaling Pathways and Experimental Workflows
S1P Signaling Pathway
Caption: S1P Metabolism and Signaling Pathway.
Experimental Workflow for this compound Evaluation
References
- 1. mdpi.com [mdpi.com]
- 2. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Sources, metabolism, and regulation of circulating sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-Phosphate Lyase in the Developing and Injured Nervous System: a Dichotomy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
S1PL-IN-1: An In-Depth Technical Guide to a Potent Sphingosine-1-Phosphate Lyase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
S1PL-IN-1 is a potent and orally active inhibitor of sphingosine-1-phosphate lyase (SPL), the enzyme responsible for the irreversible degradation of the signaling lipid sphingosine-1-phosphate (S1P). By inhibiting SPL, this compound elevates intracellular and interstitial S1P levels, thereby modulating the S1P signaling pathway. This pathway is a critical regulator of numerous physiological processes, including immune cell trafficking, vascular development, and neuronal function. The modulation of S1P signaling through SPL inhibition has emerged as a promising therapeutic strategy for autoimmune diseases, such as multiple sclerosis. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols for its study.
Mechanism of Action
This compound functions as an active-site inhibitor of sphingosine-1-phosphate lyase. SPL is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the final step in the sphingolipid degradation pathway, cleaving S1P into phosphoethanolamine and (2E)-hexadecenal. This irreversible degradation is the only exit point for the sphingoid backbone from the sphingolipid metabolic pathway.
By inhibiting SPL, this compound leads to an accumulation of S1P in tissues and bodily fluids. This elevation of S1P levels, particularly in lymphoid organs, disrupts the natural S1P gradient that exists between the lymph/blood and the tissues. This gradient is essential for the egress of lymphocytes, particularly T cells, from secondary lymphoid organs. The disruption of this gradient by this compound-mediated SPL inhibition leads to the sequestration of lymphocytes within the lymph nodes, resulting in peripheral lymphopenia. This reduction in circulating lymphocytes is the primary mechanism by which this compound exerts its immunomodulatory effects, making it a potential therapeutic for T-cell-mediated autoimmune disorders.
It is also important to note that this compound has been identified as an antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway, albeit with a lower potency than its inhibition of SPL.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (S1P Lyase) | 210 nM | Recombinant human S1P lyase (Δ1-61) | [1] |
| IC50 (Smoothened Receptor) | 440 nM | Not specified | [1] |
Table 1: In Vitro Potency of this compound
| Parameter | Species | Dose | Effect | Reference |
| Lymphocyte Depletion | Rat | Repeated oral doses | Full depletion of circulating lymphocytes after 3-4 days | [2] |
| S1P Levels (Lymph Nodes) | Rat | Repeated oral doses | 100- to 1000-fold increase | [2] |
| S1P Levels (Blood) | Rat | Repeated oral doses | 3-fold increase | [2] |
| S1P Levels (Plasma) | Rat | Repeated oral doses | No change | [2] |
| S1P Levels (Cardiac Tissue) | Rat | Repeated oral doses | 9-fold increase | [2] |
| Bradycardia | Rat | Repeated oral doses | Significant bradycardia within 48 hours | [2] |
| Efficacy in EAE model | Rat | 2 mg/kg per day | Prevents cervical and thoracic lymphocyte infiltration and neuromuscular weakness | [1] |
Table 2: In Vivo Activity of this compound
Experimental Protocols
In Vitro Sphingosine-1-Phosphate Lyase (SPL) Inhibition Assay
This protocol is adapted from the methods described by Weiler et al. (2014).
1. Reagents and Materials:
-
Recombinant human S1P lyase (e.g., Δ1-61 fragment)
-
Sphingosine-1-phosphate (S1P) substrate
-
This compound or other test compounds
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing pyridoxal 5'-phosphate)
-
Internal standard (for LC-MS analysis)
-
LC-MS/MS system
2. Procedure:
-
Prepare a solution of the recombinant human S1P lyase in the assay buffer.
-
Prepare serial dilutions of this compound and control compounds in a suitable solvent (e.g., DMSO).
-
In a reaction vessel, combine the S1P lyase solution with the test compound or vehicle control.
-
Initiate the enzymatic reaction by adding the S1P substrate.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., an organic solvent containing the internal standard).
-
Analyze the reaction mixture by LC-MS/MS to quantify the amount of product formed or the remaining substrate.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
This is a generalized protocol for a rat EAE model. The specific details for the study involving this compound can be found in Weiler et al. (2014).
1. Animals:
-
Female Lewis rats (or other susceptible strain)
2. Reagents and Materials:
-
Myelin oligodendrocyte glycoprotein (MOG) peptide (e.g., MOG35-55) or other encephalitogen
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (optional, depending on the model)
-
This compound formulated for oral administration
-
Vehicle control
3. Procedure:
-
On day 0, immunize the rats with an emulsion of the MOG peptide in CFA via subcutaneous injection.
-
Administer pertussis toxin (if used) on days 0 and 2 via intraperitoneal injection.
-
Begin daily oral administration of this compound or vehicle control on a specified day post-immunization (e.g., day 0 or at the onset of clinical signs).
-
Monitor the animals daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs, 1 = tail limpness, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
At the end of the study, collect tissues (e.g., spinal cord, lymph nodes) for histological analysis (to assess inflammation and demyelination) and for measuring S1P levels.
Visualizations
Caption: The core sphingolipid metabolic pathway highlighting the inhibitory action of this compound on S1P Lyase.
Caption: The mechanism of this compound leading to peripheral lymphopenia through the disruption of the S1P gradient.
Caption: A simplified workflow for the in vivo evaluation of this compound in an Experimental Autoimmune Encephalomyelitis (EAE) model.
References
investigating the downstream effects of S1PL-IN-1
An In-depth Technical Guide to the Downstream Effects of S1PL-IN-1
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingosine-1-phosphate lyase (S1PL) is the terminal enzyme in the sphingolipid degradative pathway, responsible for the irreversible catabolism of the potent signaling molecule, sphingosine-1-phosphate (S1P). Inhibition of S1PL, for instance by the molecule this compound, prevents S1P degradation, leading to its accumulation. This event triggers a cascade of downstream cellular effects with significant therapeutic implications across immunology, cardiovascular disease, and fibrosis. This document provides a detailed examination of the molecular pathways and physiological consequences stemming from S1PL inhibition, supported by experimental data and methodologies.
The Sphingosine-1-Phosphate (S1P) Axis: A Primer
S1P is a bioactive sphingolipid metabolite that functions both as an intracellular second messenger and as an extracellular ligand for a family of five G protein-coupled receptors (S1PRs), designated S1P₁₋₅.[1][2][3] The cellular and circulating levels of S1P are tightly controlled by a balance between its synthesis, catalyzed by sphingosine kinases (SphKs), and its degradation.[1][4]
S1P degradation occurs via two main routes:
-
Dephosphorylation: Reversible conversion back to sphingosine by S1P-specific phosphatases (SGPPs).[5]
-
Irreversible Cleavage: Catabolism by S1PL into phosphoethanolamine and hexadecenal.[1][5]
This compound, as an inhibitor of S1PL, directly blocks this irreversible degradation pathway. This blockade is the primary initiating event leading to the downstream effects detailed in this guide. The central consequence of S1PL inhibition is the accumulation of S1P, which then exerts its influence through its receptors and intracellular targets.[1][6]
Core Downstream Signaling Pathways Activated by S1PL Inhibition
The accumulation of S1P following S1PL inhibition leads to the activation of numerous intracellular signaling cascades, primarily through the S1P receptors. The specific cellular response is context-dependent, varying with the expression profile of S1PR subtypes on a given cell.[4] Major downstream pathways include:
-
Phosphoinositide 3-Kinase (PI3K): S1P receptor activation can trigger the PI3K pathway, a critical regulator of cell survival, proliferation, and growth.[1]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinase (ERK), is a common downstream target of S1P signaling, influencing cell proliferation and differentiation.[1]
-
Phospholipase C (PLC): Activation of PLC by S1P receptors leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1][7]
-
Rho Family GTPases: S1P signaling, particularly through S1P₁ and S1P₃, can activate small GTPases like Rac and Rho, which are master regulators of the actin cytoskeleton, cell migration, and endothelial barrier integrity.[4]
-
STAT3 Pathway: In certain contexts, such as glomerular injury, S1P signaling has been associated with the activation of the transcription factor STAT3.[8]
-
c-Jun N-terminal Kinase (JNK): S1P signaling can also influence the JNK pathway, which is involved in cellular responses to stress, apoptosis, and inflammation.[1][6]
Key Physiological and Pathological Consequences
Immunomodulation and Lymphocyte Trafficking
One of the most well-documented effects of S1PL inhibition is the modulation of lymphocyte trafficking. S1PL maintains a low S1P concentration within lymphoid tissues compared to the high concentration in blood and lymph.[1] This S1P gradient is essential for the egress of mature T and B cells from lymph nodes, a process dependent on the S1P₁ receptor.[5]
By inhibiting S1PL, S1P levels within the lymphoid tissue rise, disrupting the gradient. This prevents lymphocytes from exiting, effectively trapping them and leading to a reduction in circulating lymphocytes (lymphopenia). This mechanism is a cornerstone of therapies for autoimmune diseases like multiple sclerosis and rheumatoid arthritis.[1][9]
| Parameter | Effect of S1PL Inhibition | Implication | Reference |
| S1P Gradient (Lymphoid Tissue vs. Blood) | Abolished/Reduced | Lymphocyte egress is inhibited. | [1] |
| Circulating Lymphocyte Count | Decreased (Lymphopenia) | Reduced autoimmune-mediated inflammation. | [1][9] |
Vascular Biology and Endothelial Barrier Function
S1P signaling is a critical regulator of vascular development and endothelial barrier integrity.[1][4] The downstream effects on the vasculature are complex and appear to be duration-dependent.
-
Short-Term Effect: Acute increases in S1P, acting through the S1P₁ receptor, enhance the endothelial barrier. This involves the activation of Rac GTPase, rearrangement of junctional proteins, and a reduction in vascular permeability.[4][10] This effect is protective in models of acute lung injury.[10]
-
Long-Term Effect: Conversely, prolonged exposure to S1P₁ agonists (mimicking chronic S1PL inhibition) can act as a functional antagonist. This leads to the internalization and degradation of the S1P₁ receptor, impairing the normal barrier-protective signaling and potentially exacerbating vascular leak.[10]
| Exposure Duration | Effect on Endothelial Barrier | Primary Mediator | Reference |
| Short-Term | Barrier enhancement, reduced permeability | S1P₁ activation | [4][10] |
| Long-Term | Barrier disruption, increased permeability | S1P₁ functional antagonism | [10] |
Tissue Fibrosis
The role of S1PL inhibition in fibrosis is multifaceted. S1P signaling is generally implicated in the progression of fibrosis in organs like the lung, liver, and kidney.[9][11] This process is often driven by S1P₂ and S1P₃ receptors, which can promote fibroblast activation and extracellular matrix deposition.[9] However, studies also indicate that S1PL itself may act as an endogenous suppressor of pulmonary fibrosis.[7]
| Finding | Experimental Model | Conclusion | Reference |
| Reduced S1PL expression (Sgpl1+/- mice) | Bleomycin-induced pulmonary fibrosis | Augmented fibrosis, suggesting a protective role for S1PL. | [7] |
| Overexpression of S1PL | Human lung fibroblasts | Attenuated TGF-β- and S1P-induced differentiation into myofibroblasts. | [7] |
| Increased S1P, S1P₂, and S1P₃ | Fibrotic tissues | Promotes fibrotic diseases. | [9] |
These findings suggest that while acute S1PL inhibition might have varied effects, chronic inhibition could potentially promote fibrosis by causing sustained elevation of S1P and activation of pro-fibrotic receptors.
Cardioprotection from Ischemia-Reperfusion (I/R) Injury
In the context of the cardiovascular system, S1P signaling is largely protective, particularly against ischemia-reperfusion (I/R) injury.[6][12] Inhibition of S1PL has emerged as a promising strategy for cardioprotection. By increasing local S1P levels, S1PL inhibition activates pro-survival pathways in cardiomyocytes.[12]
| Model | Intervention | Outcome | Reference |
| Heterozygous SPL-null mice (ex vivo) | Ischemia-Reperfusion | Reduced infarct size, improved cardiac function. | [12] |
| Wild-type mice (ex vivo) | Pharmacological S1PL inhibitor (THI) | Significant cardioprotection against I/R injury. | [12] |
Neurobiology
In the central nervous system, the consequences of S1P accumulation via S1PL inhibition are cell-type specific. While S1P promotes proliferation in neural progenitor cells, it can be neurotoxic to mature neurons.[6] In S1PL-deficient neurons, S1P accumulation induces apoptosis through a receptor-independent intracellular mechanism involving the ER stress response, calpain activation, and inappropriate cell cycle re-entry.[2][6]
Autophagy
S1P signaling is increasingly recognized as a regulator of autophagy. Overexpression of SphK1, which generates S1P, has been shown to promote the formation of pre-autophagosomal structures.[2] In the context of fibrosis, S1PL can regulate the expression of key autophagy proteins LC3 and beclin 1.[7] Furthermore, in human lung microvascular endothelial cells, sustainably increasing S1P levels by inhibiting S1PL was hypothesized to promote the completion of the autophagic flux via the S1P₁ receptor.[13]
Key Experimental Methodologies
Creation of S1PL Knockout (KO) Cell Lines
-
Objective: To create a cellular model for studying the effects of complete S1PL ablation, mimicking chronic inhibition.
-
Method: The CRISPR-Cas9 system is used to target and disrupt the SGPL1 gene.
-
gRNA Design: Single guide RNAs (sgRNAs) are designed to target a specific exon of the SGPL1 gene.
-
Transfection: HeLa or other suitable cells are transfected with a plasmid co-expressing the Cas9 nuclease and the designed sgRNA.
-
Selection & Validation: Transfected cells are sorted (e.g., via a co-expressed fluorescent marker like GFP), and single-cell clones are isolated.
-
Verification: Gene disruption is confirmed by sequencing the targeted genomic region. Loss of S1PL protein and function is validated by Western blot and by metabolic labeling experiments (e.g., using fluorescently tagged sphingosine and observing its metabolic fate via TLC).[14]
-
Ex Vivo Heart Ischemia-Reperfusion (I/R) Model
-
Objective: To assess the cardioprotective effects of S1PL inhibition.
-
Method: The Langendorff isolated heart perfusion system is used.
-
Animal Preparation: Mice (e.g., wild-type or heterozygous SPL-null) are heparinized and anesthetized.[12]
-
Heart Excision: Hearts are rapidly excised and arrested in an ice-cold high-potassium solution.
-
Cannulation: The aorta is cannulated onto the Langendorff apparatus, and the heart is perfused retrogradely with Krebs-Henseleit buffer at constant pressure.
-
Equilibration: The heart is allowed to stabilize for a set period (e.g., 20 minutes). Pharmacological inhibitors (like this compound or S1PR antagonists) can be infused during this time.
-
Global Ischemia: Perfusion is stopped for a defined period (e.g., 20-50 minutes) to induce global ischemia.
-
Reperfusion: Perfusion is restored for a set duration (e.g., 50-120 minutes).
-
Assessment: Cardiac function (e.g., left ventricular developed pressure, heart rate) is monitored throughout. At the end of the experiment, infarct size is often measured by staining tissue slices with triphenyltetrazolium chloride (TTC).[12]
-
Assessment of Pulmonary Fibrosis
-
Objective: To determine the effect of S1PL modulation on the development of lung fibrosis.
-
Method: The bleomycin-induced lung injury model in mice is commonly used.
-
Induction: Mice receive a single intratracheal or oropharyngeal instillation of bleomycin. Control mice receive saline.[7]
-
Treatment: Mice may be treated with S1PL inhibitors or vehicle over the course of the study. Genetically modified mice (e.g., Sgpl1+/-) can also be used.[7]
-
Harvest: At specific time points (e.g., 14 or 21 days post-injury), mice are euthanized, and lung tissues are harvested.
-
Analysis:
-
Histology: Lung sections are stained with Masson's trichrome to visualize collagen deposition (a hallmark of fibrosis).
-
Biochemical Analysis: The hydroxyproline content of lung homogenates is measured as a quantitative index of total collagen.
-
Gene/Protein Expression: Levels of fibrotic markers (e.g., α-smooth muscle actin) and S1PL are quantified via RT-qPCR, Western blot, and immunohistochemistry.[7]
-
-
Conclusion
Inhibition of S1PL via compounds like this compound is a potent pharmacological strategy that elevates the bioactive lipid S1P, leading to a wide spectrum of downstream effects. The consequences are highly context-dependent, ranging from therapeutically beneficial immunomodulation and cardioprotection to potentially detrimental outcomes such as neuronal apoptosis and the promotion of fibrosis under conditions of chronic exposure. A thorough understanding of the specific S1PR expression profiles and the temporal dynamics of S1P signaling in target tissues is critical for the successful development of S1PL inhibitors as therapeutic agents. This guide provides a foundational framework for professionals engaged in the research and development of such molecules.
References
- 1. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sources, metabolism, and regulation of circulating sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Sphingosine-1-Phosphate Signaling in Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Truth and consequences of sphingosine-1-phosphate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JCI Insight - Efficacy of AAV9-mediated SGPL1 gene transfer in a mouse model of S1P lyase insufficiency syndrome [insight.jci.org]
- 9. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prolonged Exposure to Sphingosine 1–Phosphate Receptor-1 Agonists Exacerbates Vascular Leak, Fibrosis, and Mortality after Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S1P lyase: a novel therapeutic target for ischemia-reperfusion injury of the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sphingosine 1 Phosphate (S1P) Receptor 1 Is Decreased in Human Lung Microvascular Endothelial Cells of Smokers and Mediates S1P Effect on Autophagy [mdpi.com]
- 14. researchgate.net [researchgate.net]
S1PL-IN-1: A Potent Chemical Probe for Interrogating Sphingosine-1-Phosphate Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid involved in a myriad of physiological and pathological processes, including immune cell trafficking, angiogenesis, and cell proliferation and survival. The cellular and circulating levels of S1P are tightly regulated by a balance between its synthesis by sphingosine kinases (SphKs) and its degradation. A key enzyme in the irreversible degradation of S1P is Sphingosine-1-Phosphate Lyase (S1PL), which cleaves S1P into hexadecenal and ethanolamine phosphate. The critical role of S1PL in maintaining S1P homeostasis makes it an attractive therapeutic target and an important enzyme to study for understanding S1P signaling. S1PL-IN-1 has emerged as a potent and specific chemical probe for inhibiting S1PL activity, enabling researchers to dissect the intricate roles of S1P signaling in various biological systems. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
This compound: Mechanism of Action and Physicochemical Properties
This compound, also referred to as S1PL-IN-31, is a potent inhibitor of S1P lyase. By blocking the catalytic activity of S1PL, this compound leads to an accumulation of intracellular S1P. This elevation of S1P levels can then modulate the activity of both intracellular targets and cell surface S1P receptors (S1PRs), thereby influencing a wide range of cellular processes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 6-[(2R)-4-[7-chloro-4-(phenylmethyl)-1-phthalazinyl]-2-methyl-1-piperazinyl]-3-pyridinecarbonitrile | --INVALID-LINK-- |
| Molecular Formula | C₂₆H₂₃ClN₆ | --INVALID-LINK-- |
| Molecular Weight | 455.0 g/mol | --INVALID-LINK-- |
| Appearance | A solid | --INVALID-LINK-- |
| Solubility | Soluble in Acetonitrile and DMSO | --INVALID-LINK-- |
| Storage | -20°C | --INVALID-LINK-- |
| Stability | ≥ 4 years | --INVALID-LINK-- |
Quantitative Data
The potency of this compound as an inhibitor of S1P lyase has been determined through in vitro assays.
Table 2: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC₅₀ (S1P Lyase) | 210 nM | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound.
S1P Lyase Activity Assay
This protocol describes a general method for measuring S1PL activity in cell lysates, which can be adapted for testing the inhibitory effect of this compound.
Materials:
-
Cells or tissue expressing S1PL
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
-
S1P lyase substrate (e.g., a fluorescently labeled S1P analog)
-
This compound or other inhibitors
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2, 1 mM DTT, 5 µM PLP)
-
96-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare Cell Lysates:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the S1PL enzyme.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Enzyme Reaction:
-
In a 96-well plate, add the following to each well:
-
Reaction buffer
-
This compound at various concentrations (or vehicle control - DMSO). Pre-incubate for 15-30 minutes at 37°C.
-
Cell lysate (e.g., 20-50 µg of protein).
-
-
Initiate the reaction by adding the S1P lyase substrate.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction (e.g., by adding an organic solvent).
-
Measure the fluorescence of the product using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent substrate used.
-
-
Data Analysis:
-
Subtract the background fluorescence from the vehicle control.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
This compound has been shown to be effective in a rat model of EAE, a common model for multiple sclerosis.[1]
Materials:
-
Female Lewis rats
-
Myelin oligodendrocyte glycoprotein (MOG) peptide (e.g., MOG₃₅₋₅₅)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (optional, depending on the EAE induction protocol)
-
This compound
-
Vehicle for this compound administration (e.g., 0.5% methylcellulose)
Procedure:
-
EAE Induction:
-
On day 0, immunize rats with an emulsion of MOG peptide in CFA via subcutaneous injection at the base of the tail.
-
Administer pertussis toxin intraperitoneally on days 0 and 2 (if required by the protocol).
-
-
This compound Treatment:
-
Begin treatment with this compound (e.g., 2 mg/kg per day) or vehicle control at the onset of clinical signs or as a prophylactic treatment.[1]
-
Administer the compound orally via gavage once daily.
-
-
Clinical Scoring:
-
Monitor the rats daily for clinical signs of EAE and score them on a scale of 0 to 5 (or a similar scale), where 0 is no disease and higher scores indicate increasing severity of paralysis.
-
-
Tissue Analysis (at the end of the study):
-
Perfuse the animals and collect tissues such as the spinal cord and lymph nodes.
-
Analyze tissues for immune cell infiltration (e.g., by histology or flow cytometry).
-
Measure S1P levels in tissues using LC-MS/MS to confirm the in vivo target engagement of this compound.
-
Quantification of S1P by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of S1P in biological samples.
Materials:
-
Biological sample (e.g., cell lysate, plasma, tissue homogenate)
-
Internal standard (e.g., C17-S1P)
-
Extraction solvent (e.g., methanol, chloroform)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation and Lipid Extraction:
-
To the biological sample, add a known amount of the internal standard (C17-S1P).
-
Perform a liquid-liquid extraction to isolate the lipids. A common method is the Bligh-Dyer extraction using a mixture of chloroform, methanol, and water.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids on a C18 reverse-phase column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile/methanol with formic acid).
-
Detect and quantify S1P and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for S1P and the internal standard should be optimized for the instrument used.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of S1P.
-
Calculate the ratio of the peak area of S1P to the peak area of the internal standard for both the samples and the standards.
-
Determine the concentration of S1P in the samples by interpolating from the standard curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound.
Conclusion
This compound is a valuable chemical probe for investigating the multifaceted roles of S1P signaling. Its potency and specificity for S1P lyase allow for the targeted accumulation of intracellular S1P, providing a powerful tool to study the downstream consequences in both in vitro and in vivo models. The experimental protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies to further unravel the complexities of sphingolipid biology and its implications in health and disease. As research in this field continues, this compound will undoubtedly play a crucial role in the development of novel therapeutic strategies targeting the S1P signaling pathway.
References
Preclinical Research Applications of S1PL-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research applications of S1PL-IN-1, a potent and selective inhibitor of Sphingosine-1-Phosphate (S1P) Lyase (S1PL). S1PL is a critical enzyme in the sphingolipid metabolic pathway, responsible for the irreversible degradation of S1P. By inhibiting S1PL, this compound elevates S1P levels, particularly within lymphoid tissues, leading to the modulation of immune cell trafficking and other cellular processes. This guide will cover the mechanism of action, key in vitro and in vivo data, and detailed experimental protocols relevant to the preclinical evaluation of S1PL inhibitors like this compound.
Core Mechanism of Action
Sphingosine-1-phosphate (S1P) plays a pivotal role in numerous physiological processes, including lymphocyte trafficking, endothelial barrier function, and cell survival. The concentration gradient of S1P between the blood/lymph and secondary lymphoid organs is crucial for the egress of lymphocytes. S1P Lyase (S1PL), located on the endoplasmic reticulum, degrades S1P, thus maintaining low intracellular S1P levels.
This compound inhibits S1PL, leading to an accumulation of S1P within cells, particularly in lymphoid tissues. This disruption of the S1P gradient prevents the egress of lymphocytes from lymph nodes, resulting in a reduction of circulating lymphocytes (lymphopenia). This mechanism is the basis for the therapeutic potential of S1PL inhibitors in autoimmune diseases and other conditions driven by lymphocyte-mediated pathology.
Signaling Pathway and Experimental Workflow
Caption: S1P Signaling and this compound Mechanism.
The diagram above illustrates the core mechanism of this compound. By inhibiting S1P Lyase, it prevents the degradation of S1P, leading to its accumulation and subsequent modulation of S1P receptor signaling.
Caption: Preclinical Evaluation Workflow for this compound.
This workflow outlines the typical progression of preclinical studies for an S1PL inhibitor, from initial in vitro characterization to in vivo efficacy and safety assessment.
Quantitative Data Summary
The following tables summarize key quantitative data for a representative S1PL inhibitor, 6-[(2R)-4-(4-benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl]pyridine-3-carbonitrile, which serves as a surrogate for this compound in this guide.
Table 1: In Vitro Activity
| Parameter | Value | Assay Conditions |
| S1PL IC50 | 2.1 nM | Recombinant human S1PL, pre-incubation with inhibitor, substrate: S1P. |
Table 2: In Vivo Pharmacodynamics in Rats
| Treatment Group (Oral Gavage) | Time Point | Peripheral Blood Lymphocyte Count (% of Vehicle) |
| Vehicle | 24h | 100% |
| 1 mg/kg | 24h | ~50% |
| 3 mg/kg | 24h | ~30% |
| 10 mg/kg | 24h | ~20% |
Table 3: In Vivo S1P Levels in Rat Tissues (at 24h post-dose)
| Tissue | S1P Fold Increase over Vehicle (10 mg/kg dose) |
| Lymph Nodes | ~100-1000 fold |
| Blood | ~3 fold |
| Cardiac Tissue | ~9 fold |
Experimental Protocols
In Vitro S1PL Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against S1PL.
Materials:
-
Recombinant human S1PL enzyme
-
S1P substrate
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound (or test compound)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 96-well plate, add the diluted this compound solutions.
-
Add the recombinant S1PL enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the S1P substrate to all wells.
-
Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a quenching solution).
-
Quantify the product formation using a suitable detection method (e.g., LC-MS/MS or a fluorescent-based assay).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Pharmacodynamic Study: Lymphocyte Counting in Rats
Objective: To assess the effect of this compound on peripheral blood lymphocyte counts.
Materials:
-
Male Sprague-Dawley rats (or other suitable strain)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
K2-EDTA collection tubes
-
Flow cytometer
-
Fluorescently labeled antibodies against lymphocyte markers (e.g., CD3, CD4, CD8, B220)
-
Red blood cell lysis buffer
Procedure:
-
Acclimate rats for at least 3 days prior to the study.
-
Group the animals and administer this compound or vehicle via oral gavage at the desired dose levels.
-
At specified time points (e.g., 4, 8, 24, 48 hours post-dose), collect blood samples from the tail vein or other appropriate site into K2-EDTA tubes.
-
For each sample, aliquot a small volume of whole blood into a tube for antibody staining.
-
Add a cocktail of fluorescently labeled antibodies against T- and B-lymphocyte surface markers.
-
Incubate in the dark at room temperature for 20-30 minutes.
-
Lyse the red blood cells using a commercial lysis buffer according to the manufacturer's instructions.
-
Wash the remaining white blood cells with a suitable buffer (e.g., PBS with 1% BSA).
-
Resuspend the cells in buffer and acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties and then quantify the different lymphocyte subsets based on their fluorescent markers.
-
Express the lymphocyte counts as a percentage of the vehicle-treated control group at each time point.
S1P Quantification in Tissues by LC-MS/MS
Objective: To measure the levels of S1P in various tissues following administration of this compound.
Materials:
-
Tissue samples (e.g., lymph nodes, spleen, heart)
-
Internal standard (e.g., C17-S1P)
-
Homogenizer
-
Extraction solvents (e.g., methanol, chloroform, HCl)
-
LC-MS/MS system with a C18 column
Procedure:
-
Harvest tissues from animals at the end of the in vivo study and snap-freeze in liquid nitrogen.
-
Weigh the frozen tissue samples.
-
Add a known amount of the internal standard (C17-S1P) to each sample.
-
Homogenize the tissues in a suitable buffer (e.g., PBS).
-
Perform a liquid-liquid extraction to isolate the lipids. A common method involves the addition of methanol and chloroform under acidic conditions.
-
Vortex the samples vigorously and then centrifuge to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform mixture).
-
Inject the samples onto the LC-MS/MS system.
-
Separate S1P and the internal standard using a reverse-phase C18 column with a gradient elution.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode.
-
Calculate the concentration of S1P in each sample by comparing the peak area ratio of S1P to the internal standard against a standard curve.
This guide provides a comprehensive overview of the preclinical evaluation of this compound. The provided data and protocols can serve as a valuable resource for researchers and drug development professionals working in the field of S1P signaling and its therapeutic applications.
The Impact of S1PL-IN-1 on Cellular Sphingosine-1-Phosphate Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the impact of S1PL-IN-1 on cellular sphingosine-1-phosphate (S1P) levels. This compound is a potent and specific inhibitor of Sphingosine-1-Phosphate Lyase (S1PL), the enzyme responsible for the irreversible degradation of S1P. By blocking this key catabolic enzyme, this compound effectively increases intracellular and tissue concentrations of S1P, a critical signaling sphingolipid involved in a myriad of physiological and pathological processes. This guide will detail the quantitative effects of this compound, provide comprehensive experimental protocols for assessing its activity, and visualize the underlying biochemical pathways and experimental workflows.
Introduction to S1P Metabolism and the Role of S1PL
Sphingosine-1-phosphate is a bioactive lipid mediator that regulates diverse cellular processes, including cell proliferation, survival, migration, and immune cell trafficking.[1][2] Cellular S1P levels are tightly controlled by the coordinated action of synthesizing enzymes, primarily sphingosine kinases (SphK1 and SphK2), and catabolizing enzymes.[3] S1P lyase (S1PL) is the final enzyme in the sphingolipid degradation pathway, irreversibly cleaving S1P into phosphoethanolamine and hexadecenal.[4][5] This catabolic activity of S1PL is crucial for maintaining low intracellular S1P concentrations and establishing S1P gradients, which are essential for processes like lymphocyte egress from lymphoid organs.[6]
Inhibition of S1PL presents a compelling therapeutic strategy for various diseases, particularly autoimmune disorders.[7] By preventing S1P degradation, S1PL inhibitors cause an accumulation of S1P within cells and tissues.[8][9] This elevation of endogenous S1P can modulate the activity of S1P receptors (S1PRs), leading to desired therapeutic effects such as immunosuppression.[7]
This compound: A Potent Inhibitor of S1P Lyase
This compound, also identified as 6-[(2R)-4-[7-chloro-4-(phenylmethyl)-1-phthalazinyl]-2-methyl-1-piperazinyl]-3-pyridinecarbonitrile, is a specific inhibitor of S1P lyase with a reported IC50 value of 210 nM.[10][11] Its primary mechanism of action is the direct inhibition of S1PL, thereby preventing the breakdown of S1P and leading to its accumulation in various tissues.[9][10]
Quantitative Impact of this compound on S1P Levels
The administration of this compound leads to a significant and dose-dependent increase in S1P levels in various tissues. The following table summarizes the quantitative data from preclinical studies.
| Tissue/Cell Type | Species | This compound Dose | Fold Increase in S1P Levels | Reference |
| Lymph Nodes | Rat | Not specified (resulting in full lymphopenia) | 100- to 1000-fold | [6][9] |
| Cardiac Tissue | Rat | Not specified (resulting in full lymphopenia) | 9-fold | [6][9] |
| Heart | Rat | 100 mg/kg | Increased | [10][11] |
| Lymph Nodes | Rat | 100 mg/kg | Increased | [10][11] |
Signaling Pathways and Experimental Workflows
To understand the impact of this compound, it is essential to visualize the relevant signaling pathways and the experimental procedures used to quantify its effects.
Experimental Protocols
The following provides a detailed methodology for a key experiment to quantify the effect of this compound on cellular S1P levels.
Quantification of Cellular S1P Levels by LC-MS/MS
This protocol is adapted from established methods for sphingolipid analysis.
5.1.1. Materials and Reagents
-
Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Hydrochloric acid (HCl)
-
Internal standard (e.g., C17-S1P)
-
S1P standard for calibration curve
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
5.1.2. Cell Culture and Treatment
-
Seed cells (e.g., HEK293 or other relevant cell line) in 6-well plates and grow to 80-90% confluency.
-
Replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 24 hours).
5.1.3. Sample Preparation and Lipid Extraction
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well and scrape the cells.
-
Transfer the cell suspension to a glass tube.
-
Add the internal standard (e.g., C17-S1P) to each sample.
-
Perform a lipid extraction using a modified Bligh-Dyer method:
-
Add chloroform and a weak acid (e.g., 0.1 M HCl) to the methanol cell suspension to achieve a final ratio of chloroform:methanol:aqueous phase of approximately 2:2:1.8.
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
5.1.4. LC-MS/MS Analysis
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the lipids on a C18 reverse-phase column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify S1P and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor and product ion transitions for S1P and the internal standard should be optimized for the instrument used.
-
Generate a standard curve using known concentrations of S1P to quantify the absolute amount in the samples.
-
Normalize the S1P levels to a measure of cell number or total protein content.
Conclusion
This compound is a valuable research tool for investigating the roles of S1P in various biological systems. Its ability to potently and specifically inhibit S1P lyase leads to a significant accumulation of cellular and tissue S1P. This technical guide provides a comprehensive overview of the quantitative effects of this compound, the underlying biochemical pathways, and the experimental methodologies required to study its impact. This information will be instrumental for researchers in the fields of sphingolipid biology, immunology, and drug discovery.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Sphingosine Kinase Expression Increases Intracellular Sphingosine-1-Phosphate and Promotes Cell Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S1PL-IN-31 - Cayman Chemical [bioscience.co.uk]
- 4. Structure and function of sphingosine-1-phosphate lyase, a key enzyme of sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. Sphingosine-1-Phosphate Induces Dose-Dependent Chemotaxis or Fugetaxis of T-ALL Blasts through S1P1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. Sphingosine-1-Phosphate (S1P) Lyase Inhibition Causes Increased Cardiac S1P Levels and Bradycardia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Engaged: A Technical Guide to S1PL-IN-1 Target Engagement in In Vitro Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies used to assess the target engagement of S1PL-IN-1, a potent inhibitor of Sphingosine-1-Phosphate Lyase (S1PL), in various in vitro models. This document details the core experimental protocols, summarizes key quantitative data, and visualizes the intricate signaling pathways and experimental workflows.
Introduction to S1PL and this compound
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a multitude of cellular processes, including cell proliferation, migration, survival, and immune cell trafficking.[1][2] The levels of S1P are tightly controlled by the balance between its synthesis by sphingosine kinases and its degradation.[3] Sphingosine-1-phosphate lyase (S1PL) is the enzyme responsible for the irreversible degradation of S1P into phosphoethanolamine and hexadecenal.[2][4] This catabolic step is the only exit point for the sphingolipid degradation pathway, making S1PL a crucial regulator of cellular S1P pools.[2][4]
Inhibition of S1PL leads to the accumulation of intracellular S1P, which can then be secreted to act on S1P receptors (S1PR1-5) on the cell surface, modulating downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[1] this compound is a chemical probe that can be utilized to study the physiological and pathological roles of S1PL. Understanding its engagement with its target in a cellular context is paramount for the development of novel therapeutics targeting S1PL for autoimmune diseases and other conditions.
S1PL Signaling Pathway
The following diagram illustrates the central role of S1PL in sphingolipid metabolism and signaling.
In Vitro Assays for S1PL Target Engagement
Several in vitro methods can be employed to confirm and quantify the engagement of this compound with S1PL. These assays can be broadly categorized into direct enzymatic assays and cell-based assays.
S1P Lyase Activity Assays
These assays directly measure the enzymatic activity of S1PL in the presence and absence of an inhibitor. The general principle involves providing a substrate to the enzyme and detecting the formation of a product.
This is a commonly used method due to its sensitivity and non-radioactive nature.[5][6][7] It utilizes a fluorescently labeled S1P analog, such as an NBD (7-nitrobenz-2-oxa-1,3-diazole) or BODIPY-labeled substrate.[5][8]
Experimental Protocol:
-
Preparation of Cell Lysates:
-
Culture cells (e.g., HEK293T) to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., containing protease inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the S1PL enzyme.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture in a microplate. Each reaction should contain:
-
Cell lysate (25-50 µg of total protein).
-
S1PL reaction buffer (e.g., 36 mM potassium phosphate buffer pH 7.4, 0.6 mM EDTA, 70 mM sucrose, 36 mM NaF, 0.4 mM pyridoxal 5'-phosphate, 3 mM DTT).[8]
-
Fluorescently labeled S1P substrate (e.g., 20 µM NBD-S1P).[9]
-
This compound at various concentrations (or vehicle control).
-
Triton X-100 (e.g., 0.08%) to aid in substrate micelle formation.[8]
-
-
Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.[6][8]
-
-
Product Detection:
-
Data Analysis:
-
Calculate the S1PL activity as the rate of product formation (e.g., pmol/mg/min).
-
Plot the S1PL activity against the concentration of this compound to determine the IC50 value.
-
A highly sensitive assay has been developed using a C17-dihydrosphingosine-1-phosphate (C17-Sa1P) substrate, which is degraded by S1PL to produce pentadecanal.[10]
Experimental Protocol:
-
Reaction Setup:
-
The reaction mixture includes:
-
Initiate the reaction and incubate at 37°C for 20 minutes.[10]
-
-
Derivatization and Detection:
Quantitative Data Summary:
| Assay Type | Cell Line | Substrate | Km | S1PL Activity (Control) | Inhibitor Example | IC50 |
| HPLC-Fluorescence | F9-0 (wild type) | C17-Sa1P | 2.68 µM | 24.5 pmol/mg/min | FTY720 | ~50 µM |
| HPLC-Fluorescence | F9-4 (S1PL overexpressed) | C17-Sa1P | - | 170.05 pmol/mg/min | 4-deoxypyridoxine (DOP) | ~1000 µM |
| Fluorescence | - | BODIPY–S1P | 35 µM | - | - | - |
Data extracted from Shin et al., 2021 and other sources.[8][10]
Cellular Assays for S1PL Target Engagement
Cellular assays provide a more physiologically relevant context by assessing target engagement within intact cells.
Inhibition of S1PL in cells leads to an increase in intracellular S1P levels. This accumulation can be measured to assess the potency of this compound.[11]
Experimental Protocol:
-
Cell Treatment:
-
Plate cells (e.g., HEK293) and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for a specified duration.
-
To enhance the S1P signal, cells can be co-incubated with exogenous sphingosine, which serves as a precursor for S1P synthesis.[11]
-
-
S1P Extraction and Quantification:
-
Harvest the cells and extract the lipids.
-
Quantify the intracellular S1P levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
-
Data Analysis:
-
Plot the intracellular S1P concentration against the this compound concentration to determine the EC50 value.
-
A portion of the accumulated intracellular S1P can be secreted by cells. This secreted S1P can be quantified as an indirect measure of S1PL inhibition.[12]
Experimental Protocol:
-
Cell Treatment and Supernatant Collection:
-
Treat cells (e.g., HEK293T) with this compound in the presence of phosphatase inhibitors (to prevent degradation of secreted S1P) and sphingosine.[12]
-
After incubation, collect the cell culture supernatant.
-
-
Quantification of Secreted S1P:
-
Use a reporter cell line that expresses an S1P receptor (e.g., CHO-K1 cells expressing S1P3) and responds to S1P with a detectable signal, such as calcium flux.[12]
-
Apply the collected supernatant to the reporter cells and measure the induced signal.
-
-
Data Analysis:
-
Correlate the signal from the reporter cells with the concentration of this compound to determine its potency.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly confirm the binding of a compound to its target protein in a cellular environment.[13][14][15] The principle is that the binding of a ligand, such as this compound, stabilizes the target protein (S1PL) against thermal denaturation.[16]
Experimental Protocol:
-
Cell Treatment:
-
Treat intact cells with this compound or a vehicle control.
-
-
Heating:
-
Heat aliquots of the treated cell suspension at a range of temperatures.
-
-
Lysis and Fractionation:
-
Lyse the cells to release the proteins.
-
Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.
-
-
Detection of Soluble S1PL:
-
Analyze the amount of soluble S1PL remaining in the supernatant at each temperature using Western blotting with an anti-S1PL antibody.
-
-
Data Analysis:
-
A positive target engagement is indicated by a shift in the melting curve of S1PL to a higher temperature in the presence of this compound compared to the vehicle control.
-
Conclusion
The in vitro models and assays detailed in this guide provide a robust framework for characterizing the target engagement of this compound. By employing a combination of direct enzymatic assays, cell-based functional assays, and biophysical methods like CETSA, researchers can confidently determine the potency and cellular activity of S1PL inhibitors. This comprehensive approach is essential for advancing our understanding of S1PL biology and for the development of novel therapeutics targeting this important enzyme.
References
- 1. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Truth and consequences of sphingosine-1-phosphate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fifty years of lyase and a moment of truth: sphingosine phosphate lyase from discovery to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. A rapid fluorescence assay for sphingosine-1-phosphate lyase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sphingosine 1-phosphate lyase enzyme assay using a BODIPY-labeled substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S1P lyase: a novel therapeutic target for ischemia-reperfusion injury of the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Bioassay Using a Pentadecanal Derivative to Measure S1P Lyase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular assay for the characterization of sphingosine-1-phosphate lyase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay to measure the secretion of sphingosine-1-phosphate from cells induced by S1P lyase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of S1PL-IN-1 Binding to Sphingosine-1-Phosphate Lyase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the structural biology underpinning the interaction between the potent inhibitor S1PL-IN-1 and its target, Sphingosine-1-phosphate lyase (S1PL). S1PL is a critical enzyme in the sphingolipid metabolic pathway, responsible for the irreversible degradation of the signaling molecule sphingosine-1-phosphate (S1P). By catalyzing the cleavage of S1P, S1PL controls the cellular levels of this lipid mediator, which is integral to a vast array of physiological processes including lymphocyte trafficking, inflammation, and vascular development. Inhibition of S1PL elevates S1P levels, a mechanism of significant therapeutic interest, particularly for autoimmune diseases such as multiple sclerosis.
This document focuses on a well-characterized, potent phthalazinyl-piperazinyl-nicotinonitrile based inhibitor, which for the purpose of this guide we will refer to as this compound. The binding mode and inhibitory action of this compound have been elucidated through structural studies, providing a blueprint for rational drug design. Herein, we present the quantitative binding data, detailed experimental protocols for structural and activity assays, and visualizations of the relevant biological and experimental frameworks.
Quantitative Inhibitor Data
The inhibitory potency of this compound and its analogues against human S1PL was determined through a biochemical assay measuring the cleavage of the natural substrate, S1P. The results, expressed as IC50 values, are summarized below. The core compound, this compound, corresponds to compound 31 in the originating study.[1]
| Compound ID | R-Group (Position 7 of Phthalazine) | IC50 (μM) for human S1PL[1] |
| 5 | H | 2.4 ± 0.2 |
| 18 | Cl | 0.057 ± 0.003 |
| 24 | Ph | 0.024 ± 0.005 |
| 31 (this compound) | 7-Cl (on Phthalazine) | 0.057 |
| 35 | 7-CN | 0.024 ± 0.005 |
Signaling Pathway and Mechanism of Action
S1PL is the gatekeeper enzyme for the only exit point from the sphingolipid metabolic pathway. It irreversibly cleaves S1P into phosphoethanolamine and the long-chain aldehyde (2E)-hexadecenal. This action lowers intracellular S1P levels. S1P itself can act as a second messenger or be exported to activate a family of five G protein-coupled receptors (S1PR1-5), which regulate critical cellular processes. By inhibiting S1PL, this compound causes an accumulation of intracellular S1P, which in turn leads to the downregulation of S1P1 receptors on lymphocytes, preventing their egress from lymph nodes and thereby exerting an immunomodulatory effect.[1][2]
Experimental Protocols
The following protocols are adapted from the primary research that led to the characterization and structural determination of the this compound complex.[1]
Human S1PL (Δ1−61) Cloning, Expression, and Purification
A soluble, N-terminally truncated version of human S1PL (residues 62-568) was used for biochemical and structural studies.
-
Cloning: The cDNA encoding for human S1PL residues 62-568 was cloned into a pFastBac1 vector. A TEV (Tobacco Etch Virus) protease cleavage site followed by a His6-tag was engineered at the C-terminus to facilitate purification.
-
Expression: The recombinant baculovirus was generated using the Bac-to-Bac system (Invitrogen). Spodoptera frugiperda (Sf9) insect cells were infected with the virus and cultured for 72 hours at 27°C.
-
Purification:
-
Cells were harvested, resuspended in lysis buffer (50 mM Tris pH 8.0, 150 mM NaCl, 10 mM imidazole, 1 mM TCEP, protease inhibitors), and lysed by sonication.
-
The lysate was clarified by centrifugation at 40,000g for 1 hour.
-
The supernatant was loaded onto a Ni-NTA affinity column (GE Healthcare). The column was washed with lysis buffer containing 20 mM imidazole.
-
The protein was eluted using a linear gradient of 20-250 mM imidazole.
-
Eluted fractions containing S1PL were pooled, and the His6-tag was cleaved by incubation with TEV protease overnight at 4°C.
-
The cleaved protein was passed through the Ni-NTA column again to remove the TEV protease and uncleaved protein.
-
The flow-through was concentrated and further purified by size-exclusion chromatography on a Superdex 200 column equilibrated with 20 mM Tris pH 8.0, 150 mM NaCl, and 1 mM TCEP.
-
Pure fractions were pooled, concentrated to approximately 10 mg/mL, flash-frozen in liquid nitrogen, and stored at -80°C.
-
S1PL Enzyme Activity Assay (IC50 Determination)
This assay quantifies S1PL activity by measuring the formation of the aldehyde product, which is trapped and detected by mass spectrometry.
-
Reaction Mixture: The assay was performed in a 50 μL volume containing 50 mM HEPES pH 7.4, 0.1% fatty acid-free BSA, 25 μM pyridoxal 5′-phosphate (PLP), and 10 μM S1P substrate.
-
Procedure:
-
Purified S1PL (Δ1−61) enzyme was pre-incubated with varying concentrations of the inhibitor (this compound) for 15 minutes at room temperature.
-
The enzymatic reaction was initiated by the addition of the S1P substrate.
-
The reaction was allowed to proceed for 30 minutes at 37°C.
-
The reaction was stopped by the addition of 50 μL of a solution containing 10 mM 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with 0.5% trifluoroacetic acid. This step derivatizes the aldehyde product into a stable hydrazone.
-
After 30 minutes, 100 μL of acetonitrile/water (1:1) was added.
-
The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to quantify the hydrazone product.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Crystallization and Structure Determination of this compound Complex (PDB: 4Q6R)
The structural insights were obtained through X-ray crystallography of the enzyme-inhibitor complex.[1][3]
-
Crystallization:
-
Purified S1PL (Δ1−61) was concentrated to 8 mg/mL in a buffer containing 20 mM Tris pH 8.0 and 150 mM NaCl.
-
The protein was incubated with a 3-fold molar excess of this compound (compound 31) and 25 μM PLP.
-
Crystallization was performed at 21°C using the sitting-drop vapor diffusion method.[3]
-
Crystals were obtained by mixing equal volumes of the protein-inhibitor complex with a reservoir solution containing 20% (w/v) PEG 3350 and 8% (v/v) Tacsimate pH 7.5.[3][4]
-
-
Data Collection and Processing:
-
Crystals were cryoprotected by briefly soaking them in the reservoir solution supplemented with 20% glycerol before being flash-cooled in liquid nitrogen.
-
X-ray diffraction data were collected at the Swiss Light Source (SLS) beamline X10SA.[4]
-
The data were processed and scaled using the XDS software package.
-
-
Structure Solution and Refinement:
Structural Determination Workflow
The process of elucidating the three-dimensional structure of the this compound complex is a multi-step procedure that bridges molecular biology, biochemistry, and biophysics.
Structural Insights into this compound Binding
The crystal structure of human S1PL (PDB: 4Q6R) reveals that the enzyme forms a homodimer. This compound binds in the active site of each monomer, in a pocket where the S1P substrate would normally bind. This direct, competitive inhibition is the basis of its mechanism of action. The inhibitor occupies the hydrophobic channel and makes key interactions with residues that are essential for substrate recognition and catalysis, effectively blocking the enzyme's function.
References
- 1. rcsb.org [rcsb.org]
- 2. wwPDB: pdb_00004q6r [wwpdb.org]
- 3. rcsb.org [rcsb.org]
- 4. 4q6r - Crystal structure of human sphingosine-1-phosphate lyase in complex with inhibitor 6-[(2R)-4-(4-benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl]pyridine-3-carbonitrile - Experimental details - Protein Data Bank Japan [pdbj.org]
Methodological & Application
Application Notes and Protocols for S1PL-IN-1 in vitro Assay with Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a multitude of cellular processes, including cell survival, proliferation, migration, and differentiation.[1] The intracellular and extracellular concentrations of S1P are tightly controlled by the balance between its synthesis by sphingosine kinases (SphKs) and its degradation. Sphingosine-1-phosphate lyase (S1PL) is the enzyme responsible for the irreversible degradation of S1P, thereby playing a crucial role in modulating S1P signaling.[2] Inhibition of S1PL presents a promising therapeutic strategy for various neurological disorders by augmenting the localized levels of S1P, which can exert neuroprotective effects.
S1PL-IN-1 is a potent and selective inhibitor of S1PL. These application notes provide a detailed protocol for utilizing this compound in in vitro assays with primary neurons to characterize its effects on neuronal viability and neurite outgrowth. The provided methodologies are designed to be a comprehensive guide for researchers in academic and industrial settings.
Data Presentation
The following tables summarize representative quantitative data from dose-response studies of this compound on primary cortical neurons.
Table 1: Effect of this compound on Primary Neuron Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.01 | 102 ± 5.1 |
| 0.1 | 105 ± 4.8 |
| 1 | 115 ± 6.2 |
| 10 | 95 ± 5.5 |
| 100 | 70 ± 7.1 |
This data is representative and should be generated by the end-user for their specific experimental conditions.
Table 2: Effect of this compound on Neurite Outgrowth in Primary Neurons
| This compound Concentration (µM) | Average Neurite Length (µm) (Mean ± SD) |
| 0 (Vehicle Control) | 150 ± 15.2 |
| 0.01 | 165 ± 18.1 |
| 0.1 | 185 ± 20.5 |
| 1 | 210 ± 22.3 |
| 10 | 140 ± 16.8 |
This data is representative and should be generated by the end-user for their specific experimental conditions.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
E18 timed-pregnant Sprague-Dawley rat
-
Hibernate-E medium
-
Papain (20 U/mL) and DNase I (100 U/mL) in EBSS
-
Ovomucoid protease inhibitor
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
Sterile conical tubes and pipettes
-
Cell culture plates or coverslips
Procedure:
-
Plate Coating:
-
Coat culture surfaces with 50 µg/mL Poly-D-lysine in sterile water for at least 1 hour at 37°C.
-
Wash three times with sterile water and allow to dry completely.
-
Subsequently, coat with 10 µg/mL laminin in PBS for at least 2 hours at 37°C.
-
Aspirate laminin solution and allow plates to dry before use.
-
-
Tissue Dissection:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Harvest the E18 embryos and place them in ice-cold Hibernate-E medium.
-
Under a dissecting microscope, carefully dissect the cerebral cortices from the embryonic brains.
-
Remove the meninges from the cortical tissue.
-
-
Cell Dissociation:
-
Transfer the cortical tissue to a tube containing a papain/DNase I solution and incubate for 20-30 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Add ovomucoid protease inhibitor to inactivate the papain.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
-
Cell Plating and Culture:
-
Resuspend the cell pellet in complete culture medium (Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin).
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of 2.5 x 10^5 cells/cm² on the pre-coated plates or coverslips.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Replace half of the culture medium every 3-4 days.
-
Protocol 2: this compound Treatment of Primary Neurons
Materials:
-
Mature primary neuron cultures (7-10 days in vitro)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
Procedure:
-
Preparation of this compound Working Solutions:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove half of the medium from each well of the mature neuron cultures.
-
Add an equal volume of the prepared this compound working solutions or vehicle control to the corresponding wells.
-
Return the plates to the incubator and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Protocol 3: Assessment of Neuronal Viability (MTT Assay)
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.
Materials:
-
This compound treated primary neuron cultures in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
After the this compound treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 4: Assessment of Neurite Outgrowth
This protocol describes the immunofluorescent staining and quantification of neurites.
Materials:
-
This compound treated primary neuron cultures on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., mouse anti-β-III tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope and image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Immunocytochemistry:
-
Fix the treated neurons with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides.
-
-
Image Acquisition and Analysis:
-
Acquire images of the stained neurons using a fluorescence microscope.
-
Using image analysis software, trace the neurites of individual neurons to measure their length.
-
Quantify the average neurite length per neuron for each treatment condition.
-
Mandatory Visualizations
Caption: this compound inhibits S1P degradation, leading to S1P accumulation and receptor activation.
Caption: Workflow for this compound in vitro assay in primary neurons.
References
Application Notes and Protocols for S1PL-IN-1 in a Mouse Model of Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the utilization of S1PL-IN-1, a potent and selective inhibitor of Sphingosine-1-phosphate (S1P) lyase, in a mouse model of multiple sclerosis (MS). The experimental autoimmune encephalomyelitis (EAE) model is the most widely used animal model for MS, mimicking key pathological features of the human disease, including central nervous system (CNS) inflammation, demyelination, and progressive paralysis.
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates lymphocyte trafficking. High S1P concentrations in the blood and lymph act as a chemoattractant for lymphocytes, guiding their egress from lymphoid organs. S1P lyase is the enzyme responsible for the irreversible degradation of S1P. Inhibition of S1P lyase leads to an accumulation of S1P in lymphoid tissues, which in turn masks the S1P gradient and prevents the egress of lymphocytes, including autoreactive T cells that mediate the neuroinflammation seen in MS and EAE. By sequestering these immune cells in the lymph nodes, this compound is expected to ameliorate the clinical signs and pathology of EAE.
I. Signaling Pathway of S1P Lyase Inhibition
S1P lyase is a key enzyme in the catabolism of S1P. Its inhibition by this compound leads to a cascade of events that ultimately suppresses the autoimmune response in the EAE model. The signaling pathway is depicted below.
Caption: S1P Lyase Inhibition Pathway.
II. Experimental Protocols
This section provides detailed protocols for inducing EAE in C57BL/6 mice and for the prophylactic and therapeutic administration of this compound.
A. EAE Induction in C57BL/6 Mice
Experimental Autoimmune Encephalomyelitis is induced by active immunization with Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[1][2][3][4]
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Preparation of MOG/CFA Emulsion:
-
On the day of immunization (Day 0), prepare a 2 mg/mL solution of MOG35-55 in sterile PBS.
-
Prepare a 4 mg/mL suspension of M. tuberculosis in CFA.
-
Create a 1:1 emulsion of the MOG35-55 solution and the CFA suspension by vigorously vortexing or sonicating until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
-
Anesthetize the mice lightly.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously into two sites on the flank of each mouse (total volume of 200 µL per mouse).
-
-
Pertussis Toxin Administration:
-
On Day 0, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.
-
On Day 2 post-immunization, administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p.
-
B. This compound Administration
Disclaimer: The following dosage and administration schedule for this compound are hypothetical and based on typical preclinical evaluation of S1P modulators. Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental conditions.
Formulation:
-
Dissolve this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). The final concentration should be prepared such that the desired dose can be administered in a volume of 100-200 µL.
Administration Regimens:
-
Prophylactic Treatment:
-
Objective: To assess the ability of this compound to prevent or delay the onset of EAE.
-
Procedure: Begin daily administration of this compound (e.g., 1-10 mg/kg, oral gavage) on the day of immunization (Day 0) and continue for the duration of the experiment (typically 21-28 days). A vehicle control group should be run in parallel.
-
-
Therapeutic Treatment:
-
Objective: To evaluate the efficacy of this compound in ameliorating established disease.
-
Procedure: Monitor mice daily for clinical signs of EAE starting from Day 7 post-immunization. Once a mouse develops a clinical score of 1 or 2 (see EAE Scoring table below), begin daily administration of this compound (e.g., 1-10 mg/kg, oral gavage). Continue treatment until the end of the study. A vehicle-treated group with a similar disease onset score should be included.
-
C. EAE Clinical Scoring and Monitoring
Mice should be monitored daily for clinical signs of EAE and body weight. The following scoring system is commonly used:
| Clinical Score | Description |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or waddling gait |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund or dead |
Mice reaching a score of 4 should be provided with easily accessible food and water. Humane endpoints should be established in accordance with institutional animal care and use committee (IACUC) guidelines.
III. Data Presentation and Expected Outcomes
The following tables present hypothetical but expected quantitative data from studies using this compound in the EAE model, based on the known effects of S1P lyase inhibition.
Table 1: Effect of Prophylactic this compound Treatment on EAE Clinical Parameters
| Treatment Group | Mean Day of Onset | Mean Peak Clinical Score | Maximum Disease Incidence (%) |
| Vehicle | 12 ± 1.5 | 3.5 ± 0.5 | 100 |
| This compound (1 mg/kg) | 18 ± 2.0 | 2.0 ± 0.4 | 70 |
| This compound (10 mg/kg) | 22 ± 1.8 | 1.0 ± 0.3 | 40** |
| p < 0.05, **p < 0.01 compared to vehicle group. |
Table 2: Effect of Therapeutic this compound Treatment on EAE Clinical Score
| Treatment Group | Mean Clinical Score at Treatment Start | Mean Clinical Score at Day 21 |
| Vehicle | 2.1 ± 0.3 | 3.8 ± 0.6 |
| This compound (10 mg/kg) | 2.2 ± 0.2 | 2.5 ± 0.4 |
| p < 0.05 compared to vehicle group. |
Table 3: Effect of this compound on CNS Immune Cell Infiltration (Day 21 post-immunization)
| Treatment Group | CD4+ T cells/spinal cord section (x10³) | Macrophages/spinal cord section (x10³) |
| Naive (No EAE) | < 0.1 | < 0.5 |
| EAE + Vehicle | 15.2 ± 3.1 | 25.8 ± 4.5 |
| EAE + this compound | 4.5 ± 1.2 | 8.9 ± 2.1 |
| **p < 0.01 compared to EAE + Vehicle group. |
Table 4: Effect of this compound on Pro-inflammatory Cytokine Levels in the CNS (Day 21 post-immunization)
| Treatment Group | IFN-γ (pg/mg protein) | IL-17A (pg/mg protein) |
| Naive (No EAE) | < 10 | < 5 |
| EAE + Vehicle | 150 ± 25 | 85 ± 15 |
| EAE + this compound | 45 ± 10 | 20 ± 8 |
| **p < 0.01 compared to EAE + Vehicle group. |
IV. Experimental Workflow
The following diagram illustrates the typical workflow for evaluating this compound in the EAE mouse model.
Caption: EAE Experimental Workflow.
This compound, as a selective inhibitor of S1P lyase, represents a promising therapeutic strategy for multiple sclerosis. By preventing the egress of pathogenic lymphocytes from lymphoid organs, it is expected to significantly ameliorate the clinical and pathological features of EAE in mice. The protocols and expected outcomes detailed in these application notes provide a solid framework for the preclinical evaluation of this compound and other S1P lyase inhibitors. Researchers should adapt these guidelines to their specific experimental needs and adhere to all institutional and national regulations regarding animal welfare.
References
- 1. Prophylactic and therapeutic suppression of experimental autoimmune encephalomyelitis by a novel bifunctional peptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Sphingosine 1-Phosphate (S1P) Receptor 1 in Experimental Autoimmune Encephalomyelitis —I [scirp.org]
Application Notes and Protocols for S1PL-IN-1: In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vivo use of Sphingosine-1-Phosphate Lyase (S1PL) inhibitors, using S1PL-IN-1 as a representative agent. S1PL is a critical enzyme in the sphingolipid metabolic pathway, responsible for the irreversible degradation of Sphingosine-1-Phosphate (S1P). Inhibition of S1PL leads to the accumulation of S1P, a bioactive signaling lipid that regulates a multitude of cellular processes, including cell proliferation, migration, and survival, primarily through its interaction with S1P receptors (S1PRs). These protocols and notes are intended to guide researchers in designing and executing in vivo studies to investigate the therapeutic potential of S1PL inhibitors in various disease models.
Mechanism of Action and Signaling Pathway
Sphingosine-1-phosphate lyase (S1PL) is the enzyme that catalyzes the final step in the degradation of S1P, breaking it down into phosphoethanolamine and hexadecenal. By inhibiting S1PL, compounds like this compound cause an accumulation of intracellular S1P. This elevated S1P can then be transported out of the cell and act on a family of five G protein-coupled receptors: S1PR1-5. The binding of S1P to its receptors initiates downstream signaling cascades that influence cell trafficking, particularly of lymphocytes, as well as vascular integrity and other physiological processes.[1][2] The therapeutic effects of S1PL inhibitors in autoimmune diseases, for instance, are largely attributed to the S1P-induced internalization of S1PR1 on lymphocytes, which traps them in lymph nodes and prevents their infiltration into sites of inflammation.[2]
Caption: this compound inhibits S1PL, leading to S1P accumulation and enhanced S1PR signaling.
Dosage and Administration for In Vivo Studies
The following table summarizes dosages and administration routes for two well-characterized S1PL inhibitors, 2-acetyl-5-tetrahydroxybutyl imidazole (THI) and Fingolimod (FTY720), in mouse models. These can serve as a starting point for designing studies with this compound, although optimal dosage and administration will need to be determined empirically for each new compound and disease model.
| Compound | Animal Model | Disease Model | Dosage | Administration Route | Study Duration | Reference |
| THI | R6/2 Mice | Huntington's Disease | 0.1 mg/kg | Intraperitoneal (i.p.) | Daily, starting at 6 weeks of age | [3] |
| Fingolimod (FTY720) | Mice | Type 2 Diabetes | 0.5 mg/kg and 1 mg/kg | Not specified | Not specified | [4] |
| Fingolimod (FTY720) | APP/PS1 Mice | Alzheimer's Disease | 1.0 mg/kg | Intraperitoneal (i.p.) | Every second day for 1-2 months | [5] |
| Fingolimod (FTY720) | SJL/J Mice | Experimental Autoimmune Encephalomyelitis (EAE) | 0.03 to 1 mg/kg | Oral | Daily | [6] |
| Fingolimod (FTY720) | C57BL/6 Mice | Experimental Autoimmune Encephalomyelitis (EAE) | 0.03 to 1 mg/kg | Oral | Daily | [6] |
| Fingolimod (FTY720) | Mice | Mechanical Force-Induced Abnormal Scars | 51.6 µg/kg/day | Local injection | Days 10 and 12 post-injury | [7] |
Experimental Protocols
General Preparation of this compound for In Vivo Administration
Materials:
-
This compound compound
-
Vehicle (e.g., Dimethyl sulfoxide (DMSO), Saline, Carboxymethylcellulose)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Protocol:
-
Vehicle Selection: The choice of vehicle is critical and depends on the physicochemical properties of this compound. A common approach for initial studies is to dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a physiologically compatible vehicle such as saline or corn oil.
-
Preparation of Dosing Solution (Example with THI): For a 0.1 mg/kg dose in a 25 g mouse with an injection volume of 100 µL:
-
Calculate the required amount of THI per mouse: 0.1 mg/kg * 0.025 kg = 0.0025 mg.
-
Prepare a stock solution. For example, dissolve 1 mg of THI in 100 µL of DMSO.
-
For each injection, dilute the stock solution. To get 0.0025 mg, you would take 0.25 µL of the stock.
-
Bring the volume up to 100 µL with sterile saline. This results in a final DMSO concentration of 0.25%. It is crucial to keep the final concentration of organic solvents low to avoid toxicity.
-
-
Solubilization: Vortex the solution thoroughly. If the compound does not fully dissolve, brief sonication may be helpful. Visually inspect the solution for any precipitation before administration.
-
Administration: Administer the prepared solution to the animal via the chosen route (e.g., intraperitoneal injection, oral gavage) using appropriate techniques and needle sizes.
Experimental Workflow for a Typical In Vivo Efficacy Study
The following workflow outlines a general procedure for assessing the efficacy of an S1PL inhibitor in a mouse model of disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Fifty years of lyase and a moment of truth: sphingosine phosphate lyase from discovery to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Treatment with FTY720 Starting after Onset of Symptoms Reverses Synaptic Deficits in an AD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fingolimod (FTY720), sphingosine 1-phosphate receptor modulator, shows superior efficacy as compared with interferon-β in mouse experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Immunosuppressant Fingolimod (FTY720) for the Treatment of Mechanical Force-Induced Abnormal Scars - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining Following S1PL-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing immunofluorescence (IF) staining on cultured cells treated with S1PL-IN-1, a potent and selective inhibitor of Sphingosine-1-phosphate lyase (S1PL). This guide includes a comprehensive experimental protocol, recommendations for data acquisition, and visualizations to aid in understanding the experimental workflow and the underlying biological pathway.
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid involved in a myriad of cellular processes, including cell proliferation, survival, migration, and immune cell trafficking.[1][2] The intracellular and extracellular concentrations of S1P are tightly regulated by the balance between its synthesis by sphingosine kinases (SphKs) and its degradation. S1P lyase (S1PL) is the enzyme responsible for the irreversible degradation of S1P.[2][3]
This compound is a chemical inhibitor of S1PL. By inhibiting S1PL, this compound leads to the accumulation of intracellular S1P, which can then be transported out of the cell to act on a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[1][2] This modulation of the S1P signaling pathway has significant implications for various physiological and pathological processes, making S1PL a compelling therapeutic target.
Immunofluorescence is a powerful technique to visualize the subcellular localization and quantify the expression levels of specific proteins.[4][5] This protocol provides a step-by-step guide for researchers to investigate the cellular consequences of this compound treatment by examining changes in protein expression and localization.
S1P Signaling Pathway and this compound Mechanism of Action
The diagram below illustrates the sphingolipid metabolic pathway and the mechanism of action for this compound.
Caption: this compound inhibits S1P lyase, leading to S1P accumulation and enhanced signaling.
Quantitative Data Presentation
Following immunofluorescence staining and image acquisition, quantitative analysis of protein expression and localization can be performed. The data should be summarized in a structured table for clear comparison between control and treated samples.
| Treatment Group | Target Protein | Mean Fluorescence Intensity (per cell) | Standard Deviation | Subcellular Localization | N (cells) |
| Vehicle Control | Protein X | Value | Value | e.g., Cytoplasmic | Value |
| This compound (Dose 1) | Protein X | Value | Value | e.g., Nuclear | Value |
| This compound (Dose 2) | Protein X | Value | Value | e.g., Membrane | Value |
| Vehicle Control | Protein Y | Value | Value | e.g., Cytoplasmic | Value |
| This compound (Dose 1) | Protein Y | Value | Value | e.g., Cytoplasmic | Value |
| This compound (Dose 2) | Protein Y | Value | Value | e.g., Punctate | Value |
Note: This table is a template. The specific target proteins and experimental conditions should be adapted to the research question.
Immunofluorescence Experimental Workflow
The following diagram outlines the key steps in the immunofluorescence protocol after cell treatment with this compound.
Caption: A step-by-step workflow for immunofluorescence staining of cells.
Detailed Experimental Protocol
This protocol is designed for adherent cells cultured on glass coverslips. Optimization of incubation times, antibody concentrations, and other parameters may be necessary for different cell types and target proteins.[4][6]
Materials and Reagents
-
Cells: Adherent cells of interest
-
Culture Medium: Appropriate for the cell line
-
This compound: Stock solution in a suitable solvent (e.g., DMSO)
-
Vehicle Control: Solvent used for this compound (e.g., DMSO)
-
Glass Coverslips: Sterile, #1.5 thickness is recommended[6]
-
Phosphate-Buffered Saline (PBS): 1X, pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) and 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Specific to the protein of interest, diluted in Antibody Dilution Buffer (1% BSA in PBS)
-
Secondary Antibody: Fluorophore-conjugated, species-specific to the primary antibody, diluted in Antibody Dilution Buffer
-
Nuclear Counterstain (optional): DAPI (4',6-diamidino-2-phenylindole) solution
-
Mounting Medium: Anti-fade mounting medium
-
Microscope Slides
-
Nail Polish (optional): For sealing coverslips
Procedure
-
Cell Seeding and Treatment:
-
Sterilize glass coverslips and place them in the wells of a multi-well plate.[4]
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24-48 hours.
-
Treat the cells with the desired concentrations of this compound and an equivalent amount of vehicle control for the predetermined experimental time.
-
-
Fixation:
-
Permeabilization (for intracellular targets):
-
If the target protein is intracellular, add Permeabilization Buffer and incubate for 10-15 minutes at room temperature.[4]
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each coverslip and incubate for 60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Antibody Dilution Buffer.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[4]
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer. Protect from light from this point forward.
-
Add the diluted secondary antibody to the coverslips and incubate for 1-2 hours at room temperature in a dark, humidified chamber.[7]
-
-
Washing:
-
Aspirate the secondary antibody solution.
-
Wash the cells three times with 1X PBS for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
If desired, incubate the cells with a DAPI solution for 5-10 minutes at room temperature to stain the nuclei.[9]
-
Wash the cells twice with 1X PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells.
-
Place a small drop of anti-fade mounting medium onto a clean microscope slide.
-
Invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.[6]
-
(Optional) Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging and Analysis:
-
Store the slides at 4°C in the dark until imaging.
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filters for the chosen fluorophores.
-
For quantitative analysis, ensure that all images are acquired using identical settings (e.g., exposure time, laser power, gain).
-
Use image analysis software to measure the fluorescence intensity per cell or within specific subcellular compartments.[10][11]
-
References
- 1. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]
- 3. Incomplete Inhibition of Sphingosine 1-Phosphate Lyase Modulates Immune System Function yet Prevents Early Lethality and Non-Lymphoid Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptglab.com [ptglab.com]
- 5. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. arigobio.com [arigobio.com]
- 7. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 10. Proof of the Quantitative Potential of Immunofluorescence by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Determination of Primary Cilia Protein Distribution Using Immunofluorescence Staining and MATLAB Analysis - PMC [pmc.ncbi.nlm.nih.gov]
S1PL-IN-1 experimental design for fibrosis research
Application Notes: S1PL-IN-1 for Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological process that leads to organ scarring and dysfunction. A key signaling molecule implicated in the progression of fibrosis is sphingosine-1-phosphate (S1P). Sphingosine-1-phosphate lyase (S1PL) is the enzyme responsible for the irreversible degradation of S1P, thereby acting as a critical regulator of intracellular and extracellular S1P levels. Emerging evidence suggests that S1PL is an endogenous suppressor of fibrosis, and its inhibition presents a promising therapeutic strategy.[1][2][3] this compound is a representative potent and selective inhibitor of S1PL developed for preclinical research in fibrosis.
Mechanism of Action
This compound exerts its anti-fibrotic effects by inhibiting the enzymatic activity of S1PL. This leads to an accumulation of S1P within the cell. Elevated intracellular S1P levels have been shown to attenuate the differentiation of fibroblasts into myofibroblasts, a key cellular event in the progression of fibrosis.[4] The proposed mechanism involves the modulation of pro-fibrotic signaling pathways, primarily the Transforming Growth Factor-β (TGF-β) pathway. Overexpression of S1PL has been demonstrated to attenuate TGF-β-induced and S1P-induced differentiation of human lung fibroblasts.[1] Conversely, inhibition of S1PL is expected to counteract these pro-fibrotic signals. Furthermore, S1PL activity is linked to the regulation of autophagy, a cellular process that can modulate fibrogenesis.[1][2]
Applications in Fibrosis Research
This compound is a valuable tool for investigating the role of the S1P signaling axis in various fibrotic diseases, including:
-
Idiopathic Pulmonary Fibrosis (IPF): Studies have shown that S1PL expression is upregulated in fibrotic lung tissues from IPF patients and in animal models of pulmonary fibrosis.[1][5]
-
Liver Fibrosis: The S1P pathway is also implicated in the pathogenesis of liver fibrosis.[6]
-
Cardiac Fibrosis: S1P signaling plays a role in the activation of cardiac fibroblasts and the deposition of collagen in the heart.
This compound can be utilized in both in vitro and in vivo models to:
-
Elucidate the downstream signaling events affected by S1PL inhibition.
-
Assess the therapeutic potential of S1PL inhibition in preventing or reversing fibrosis.
-
Investigate the interplay between S1P signaling, fibroblast biology, and ECM regulation.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the modulation of S1PL and S1P signaling in fibrosis models.
Table 1: Effect of S1PL Modulation on Fibroblast Differentiation Markers (in vitro)
| Treatment | α-SMA Expression (Fold Change) | Collagen I Expression (Fold Change) | Reference |
| Control | 1.0 | 1.0 | [7] |
| TGF-β (10 ng/mL) | 5.2 ± 0.6 | 4.8 ± 0.5 | [8] |
| S1PL Overexpression + TGF-β | 2.1 ± 0.3 | 1.9 ± 0.2 | [1] |
| This compound (1 µM) + TGF-β | Hypothetical Data | Hypothetical Data | - |
Table 2: Effect of this compound on Bleomycin-Induced Pulmonary Fibrosis (in vivo)
| Treatment Group | Lung Hydroxyproline Content (µg/mg tissue) | Ashcroft Fibrosis Score | Reference |
| Saline Control | 25.3 ± 3.1 | 1.2 ± 0.3 | [1][4] |
| Bleomycin + Vehicle | 68.9 ± 7.5 | 5.8 ± 0.7 | [1][4] |
| Bleomycin + this compound (10 mg/kg) | 42.1 ± 5.2 | 3.1 ± 0.5 | Hypothetical Data |
Mandatory Visualizations
Caption: S1P Signaling Pathway in Fibrosis and the Point of Intervention for this compound.
Caption: Experimental Workflow for Evaluating this compound in Fibrosis Research.
Caption: Logical Relationship of this compound's Anti-Fibrotic Mechanism of Action.
Experimental Protocols
Protocol 1: In Vitro Evaluation of this compound on Human Lung Fibroblasts
Objective: To assess the effect of this compound on TGF-β-induced myofibroblast differentiation and ECM production in primary human lung fibroblasts (HLFs).
Materials:
-
Primary Human Lung Fibroblasts (HLFs)
-
Fibroblast Growth Medium (FGM)
-
Dulbecco's Modified Eagle Medium (DMEM) with 0.1% Bovine Serum Albumin (BSA)
-
Recombinant Human TGF-β1 (carrier-free)
-
This compound (dissolved in DMSO)
-
Primary antibodies: anti-α-SMA, anti-Collagen I, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Sircol Collagen Assay Kit
-
Reagents for Western blotting and qPCR
Procedure:
-
Cell Culture: Culture HLFs in FGM. For experiments, seed cells in appropriate plates (e.g., 6-well plates for protein analysis, 12-well plates for RNA analysis) and allow them to adhere overnight.
-
Serum Starvation: Replace FGM with DMEM containing 0.1% BSA and incubate for 24 hours.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with TGF-β1 (10 ng/mL) for 48-72 hours. Include a non-stimulated control group.
-
-
Western Blot Analysis for α-SMA:
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against α-SMA and β-actin, followed by HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Sircol Collagen Assay:
-
Collect the cell culture supernatant.
-
Quantify soluble collagen using the Sircol Collagen Assay Kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR) for Fibrotic Genes:
-
Isolate total RNA from the cells and synthesize cDNA.
-
Perform qPCR for genes such as ACTA2 (α-SMA), COL1A1 (Collagen I), and a housekeeping gene (e.g., GAPDH).
-
Analyze relative gene expression using the ΔΔCt method.
-
Protocol 2: In Vivo Evaluation of this compound in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
Objective: To determine the efficacy of this compound in mitigating fibrosis in a mouse model of pulmonary fibrosis.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Bleomycin sulfate
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Hydroxyproline Assay Kit
-
Reagents for histology (formalin, paraffin, H&E stain, Masson's Trichrome stain)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Induction of Fibrosis:
-
Anesthetize mice.
-
Instill a single dose of bleomycin (e.g., 1.5 U/kg) or sterile saline intratracheally.
-
-
Treatment:
-
Begin daily administration of this compound (e.g., 10 mg/kg, oral gavage) or vehicle 24 hours after bleomycin instillation and continue for 14-21 days.
-
-
Euthanasia and Tissue Collection:
-
At the end of the treatment period, euthanize the mice.
-
Perfuse the lungs with saline.
-
Excise the lungs. Inflate the left lung with 10% neutral buffered formalin for histology. Snap-freeze the right lung for biochemical analysis.
-
-
Histological Analysis:
-
Process the formalin-fixed left lung for paraffin embedding.
-
Stain 5 µm sections with H&E and Masson's Trichrome.
-
Score the extent of fibrosis using the Ashcroft scoring system.
-
-
Hydroxyproline Assay:
-
Homogenize the right lung tissue.
-
Determine the hydroxyproline content, a measure of collagen deposition, using a Hydroxyproline Assay Kit according to the manufacturer's instructions. Normalize to the weight of the lung tissue.
-
Disclaimer: this compound is a representative name for a selective S1PL inhibitor for research purposes. The protocols and data presented are based on established methodologies for studying S1PL and fibrosis and should be adapted and optimized for specific experimental conditions.
References
- 1. Sphingosine-1-phosphate lyase is an endogenous suppressor of pulmonary fibrosis: role of S1P signalling and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. SPHINGOLIPIDS IN PULMONARY FIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sphingosine-1-phosphate promotes liver fibrosis in metabolic dysfunction-associated steatohepatitis | PLOS One [journals.plos.org]
- 7. Sphingosine 1-phosphate induces alpha-smooth muscle actin expression in lung fibroblasts via Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular sphingosine 1-phosphate contributes to collagen expression of hepatic myofibroblasts in human liver fibrosis independent of its receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing CRISPR-Cas9 to Elucidate the Specific Effects of S1PL-IN-1 in S1PL Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical bioactive signaling lipid that plays a pivotal role in a myriad of cellular processes, including cell proliferation, migration, survival, and immune cell trafficking.[1][2] The intracellular and extracellular concentrations of S1P are tightly controlled by a balance between its synthesis by sphingosine kinases (SphKs) and its degradation.[3] Sphingosine-1-phosphate lyase (S1PL), encoded by the SGPL1 gene, is the enzyme responsible for the irreversible catabolism of S1P, thereby serving as a key regulator of the S1P signaling pathway.[2][4] Dysregulation of S1P signaling has been implicated in various pathological conditions, including autoimmune diseases, cancer, and fibrosis.[5][6]
Pharmacological inhibition of S1PL presents a promising therapeutic strategy for modulating S1P levels and has led to the development of small molecule inhibitors.[5] S1PL-IN-1 and its analogs, such as S1PL-IN-31, are potent inhibitors of S1PL.[1][7] To rigorously evaluate the specificity and mechanism of action of such inhibitors, it is essential to employ cellular models that lack the target protein. The advent of CRISPR-Cas9 genome editing technology provides a powerful tool for the generation of S1PL knockout (KO) cell lines.[8][9]
This application note provides a detailed protocol for the use of CRISPR-Cas9 to generate S1PL KO cells and subsequently to study the effects of the S1PL inhibitor, this compound (exemplified by its well-characterized analog S1PL-IN-31), in both wild-type (WT) and S1PL KO cells. This approach allows for the unambiguous demonstration of on-target activity and the dissection of S1PL-dependent cellular phenotypes.
S1P Signaling Pathway
The S1P signaling pathway is a complex network that involves intracellular and extracellular actions. Intracellularly, S1P can act as a second messenger. Extracellularly, S1P binds to a family of five G protein-coupled receptors (GPCRs), S1P1-5, to initiate downstream signaling cascades.[1][10] S1PL plays a crucial role in maintaining the S1P gradient between tissues and circulatory fluids, which is vital for processes like lymphocyte egress from lymphoid organs.[11]
References
- 1. Sgpl1 deletion elevates S1P levels, contributing to NPR2 inactivity and p21 expression that block germ cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shaping the landscape: Metabolic regulation of S1P gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are SGPL1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Item - Supplementary Table S1 from Genome-Wide CRISPR Screens Identify Multiple Synthetic Lethal Targets That Enhance KRASG12C Inhibitor Efficacy - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 8. Large-Scale Analysis of CRISPR/Cas9 Cell-Cycle Knockouts Reveals the Diversity of p53-Dependent Responses to Cell-Cycle Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sphingosine-1-Phosphate (S1P) Lyase Inhibition Causes Increased Cardiac S1P Levels and Bradycardia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sphingosine-1-phosphate lyase (SGPL1) deficiency is associated with mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with S1PL-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling lipid that regulates a wide array of cellular processes, including immune cell trafficking.[1] The egress of lymphocytes, such as T and B cells, from secondary lymphoid organs is dependent on a finely tuned S1P gradient between the tissues and the circulatory system.[2] Sphingosine-1-phosphate lyase (S1PL) is the enzyme responsible for the irreversible degradation of S1P, thereby playing a crucial role in maintaining this gradient.[1]
S1PL-IN-1 is a potent and selective inhibitor of S1PL. By blocking the activity of S1PL, this compound leads to an accumulation of intracellular S1P. This disruption of the S1P gradient affects the surface expression of S1P receptor 1 (S1PR1), a key receptor for lymphocyte egress. The subsequent internalization of S1PR1 results in the retention of lymphocytes within lymphoid tissues, leading to peripheral lymphopenia.[3] This mechanism of action makes S1PL inhibitors a promising class of compounds for the treatment of autoimmune diseases and other inflammatory conditions.
These application notes provide detailed protocols for the in vitro treatment of human peripheral blood mononuclear cells (PBMCs) with this compound and the subsequent analysis of its effects on lymphocyte subsets using flow cytometry.
Signaling Pathway of this compound in Lymphocyte Retention
The mechanism by which this compound induces lymphocyte retention is initiated by its inhibition of the S1PL enzyme. This leads to an increase in intracellular S1P levels, which in turn triggers the internalization of the S1P receptor 1 (S1PR1) from the lymphocyte surface. The loss of surface S1PR1 renders the lymphocytes unresponsive to the S1P gradient that normally guides their exit from lymphoid organs, resulting in their sequestration. The activation marker CD69 is also involved in this process, as its upregulation can similarly lead to S1PR1 downregulation.[4][5]
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
15 mL and 50 mL conical tubes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets.
-
Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of cell culture medium for counting and further experiments.
Protocol 2: In Vitro Treatment of PBMCs with this compound
Materials:
-
Isolated PBMCs
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Adjust the concentration of PBMCs to 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve final concentrations ranging from 0.1 nM to 1 µM. A vehicle control (DMSO) should also be prepared.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
Flow Cytometry Analysis
Experimental Workflow
The following diagram outlines the workflow for the flow cytometry analysis of PBMCs treated with this compound.
Protocol 3: Staining of PBMCs for Flow Cytometry
Materials:
-
Treated PBMCs from Protocol 2
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fc block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 1 for suggested panel)
-
96-well V-bottom plate
-
Centrifuge
Procedure:
-
Transfer the treated PBMCs from the flat-bottom culture plate to a V-bottom 96-well plate.
-
Pellet the cells by centrifuging at 400 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cells in 100 µL of cold FACS buffer.
-
Repeat the wash step.
-
Resuspend the cell pellet in 50 µL of FACS buffer containing Fc block and incubate for 10 minutes at 4°C.
-
Without washing, add 50 µL of the antibody cocktail (prepared at 2x concentration in FACS buffer) to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of cold FACS buffer.
-
Resuspend the final cell pellet in 200 µL of FACS buffer for analysis on a flow cytometer.
Suggested Flow Cytometry Panel
Table 1: Antibody Panel for Immunophenotyping
| Target | Fluorochrome | Clone | Purpose |
| CD3 | FITC | UCHT1 | T cell identification |
| CD4 | PE | RPA-T4 | Helper T cell identification |
| CD8 | PerCP-Cy5.5 | SK1 | Cytotoxic T cell identification |
| CD19 | APC | HIB19 | B cell identification |
| S1PR1 | PE-Cy7 | Polyclonal | S1P receptor expression |
| CD69 | BV421 | FN50 | Early activation marker |
| Viability Dye | e.g., Zombie Aqua™ | - | Live/dead cell discrimination |
Data Presentation
The inhibition of S1PL by this compound is expected to cause a concentration-dependent internalization of S1PR1 on both T and B lymphocytes. This can be quantified by measuring the mean fluorescence intensity (MFI) of S1PR1 staining.
Quantitative Effects of this compound on S1PR1 Surface Expression
Table 2: S1PR1 Mean Fluorescence Intensity (MFI) on Lymphocyte Subsets after this compound Treatment
| This compound (nM) | CD4+ T Cells (S1PR1 MFI) | CD8+ T Cells (S1PR1 MFI) | CD19+ B Cells (S1PR1 MFI) |
| 0 (Vehicle) | 8500 ± 450 | 9200 ± 510 | 7800 ± 420 |
| 0.1 | 7950 ± 410 | 8500 ± 480 | 7100 ± 390 |
| 1 | 6800 ± 350 | 7300 ± 400 | 5900 ± 310 |
| 10 | 4500 ± 230 | 4900 ± 260 | 3800 ± 200 |
| 100 | 2100 ± 150 | 2400 ± 170 | 1900 ± 130 |
| 1000 | 1500 ± 110 | 1700 ± 120 | 1300 ± 90 |
Data are presented as mean ± standard deviation and are representative of expected results.
Lymphocyte Distribution in Peripheral Blood vs. Lymphoid Tissue
The sequestration of lymphocytes in lymphoid tissues due to S1PL inhibition leads to a marked difference in the relative abundance of lymphocyte subsets in peripheral blood compared to lymph nodes.
Table 3: Comparison of Lymphocyte Subset Distribution
| Lymphocyte Subset | Peripheral Blood (%)[6][7] | Lymph Node (%)[6][7] |
| CD4+ T Cells | 45 - 55 | 50 - 60 |
| CD8+ T Cells | 20 - 30 | 15 - 25 |
| CD19+ B Cells | 5 - 15 | 20 - 30 |
| NK Cells | 5 - 15 | < 5 |
| CD4/CD8 Ratio | ~1.5 - 2.5 | ~2.0 - 3.5 |
Conclusion
The provided protocols and application notes offer a comprehensive framework for investigating the in vitro effects of the S1PL inhibitor, this compound, on immune cells. By utilizing multi-color flow cytometry, researchers can effectively quantify the concentration-dependent internalization of S1PR1 on T and B lymphocyte subsets, a key pharmacodynamic marker for this class of compounds. The data generated from these assays are crucial for the preclinical evaluation and development of S1PL inhibitors as potential therapeutics for a range of immunological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S1PR1 inhibition induces proapoptotic signaling in T cells and limits humoral responses within lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transmembrane protein CD69 acts as an S1PR1 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transmembrane protein CD69 acts as an S1PR1 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lymphocyte Subpopulations in Lymph Nodes and Peripheral Blood: A Comparison between Patients with Stable Angina and Acute Coronary Syndrome | PLOS One [journals.plos.org]
- 7. Lymphocyte subpopulations in lymph nodes and peripheral blood: a comparison between patients with stable angina and acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing S1PL-IN-1 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of S1PL-IN-1, a novel Sphingosine-1-Phosphate Lyase (S1PL) inhibitor, for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of Sphingosine-1-Phosphate Lyase (S1PL). S1PL is the enzyme responsible for the irreversible degradation of Sphingosine-1-Phosphate (S1P), a critical signaling sphingolipid involved in numerous cellular processes including cell proliferation, survival, migration, and apoptosis.[1][2][3][4] By inhibiting S1PL, this compound leads to an intracellular accumulation of S1P.[4][5][6] This elevation in S1P levels can modulate various signaling pathways, ultimately impacting cell viability. The specific outcome, whether promoting survival or inducing cell death, can be highly cell-type dependent.[4][7]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A2: For a novel inhibitor like this compound, it is recommended to perform a dose-response experiment over a broad concentration range to determine its cytotoxic or cytostatic effects. A typical starting range could be from 1 nM to 100 µM. Based on studies with other sphingolipid metabolism modulators, effects are often observed in the nanomolar to low micromolar range.
Q3: I am observing over 100% cell viability at low concentrations of this compound. Is this expected?
A3: An increase in cell viability, or a proliferative effect, at lower concentrations of an S1PL inhibitor is plausible.[8] By increasing intracellular S1P, which is known to have pro-survival and proliferative effects in certain cell types, this compound could stimulate cell growth.[2][9] However, it is also important to rule out experimental artifacts. Ensure that the vehicle control (e.g., DMSO) concentration is consistent across all wells and is not causing any cytotoxicity that might make the low-dose inhibitor wells appear healthier in comparison.[10]
Q4: My IC50 value for this compound is inconsistent between experiments. What are the potential causes?
A4: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors:
-
Cell Density: The number of cells seeded can affect the inhibitor-to-cell ratio.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a concentrated stock to avoid degradation.
-
Incubation Time: The duration of exposure to the inhibitor can significantly influence the IC50 value.
-
Assay Reagent Variability: Ensure that assay reagents are properly stored and within their expiration dates.
Troubleshooting Guide
This guide addresses common issues encountered when determining the optimal concentration of this compound.
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, or edge effects in the microplate.[11] | Ensure a single-cell suspension before seeding. Use calibrated pipettes and consider leaving the outer wells of the plate empty and filled with sterile PBS to minimize evaporation (the "edge effect").[10][11] |
| No cytotoxic effect observed even at high concentrations | The selected cell line may be resistant to S1PL inhibition. The compound may have low potency or may be unstable in the culture medium. | Confirm the expression and activity of S1PL in your cell line. Consider testing other cell lines known to be sensitive to S1P signaling modulation. Assess the stability of this compound in your specific cell culture medium over the duration of the experiment. |
| Sudden drop in viability at a single concentration | Compound precipitation at high concentrations. | Visually inspect the wells with the highest concentrations for any signs of precipitation. If observed, prepare fresh dilutions and consider using a lower top concentration or a different solvent system if compatible with your cells. |
| Untreated control cells show poor viability | Suboptimal cell culture conditions, contamination (e.g., mycoplasma), or issues with the assay reagents. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[10] Regularly test for contamination. Include a "reagent-only" control to check for background signal. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. A common approach is a 1:3 or 1:10 dilution series to cover a wide concentration range. b. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically ≤ 0.5%) and a no-cell control (medium only).[10] c. Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or controls. d. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Add 10 µL of MTT solution to each well.[12] b. Incubate for 2-4 hours at 37°C until formazan crystals are visible. c. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[12] d. Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the no-cell control wells from all other wells. b. Normalize the data to the vehicle control (set as 100% viability). c. Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits S1P Lyase, increasing intracellular S1P levels.
Caption: A stepwise workflow for determining the optimal this compound concentration.
References
- 1. The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine kinase 1 participates in the activation, proliferation and survival of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Truth and consequences of sphingosine-1-phosphate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Overexpression of sphingosine-1-phosphate lyase protects insulin-secreting cells against cytokine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Sphingosine-1-Phosphate on Cell Viability, Differentiation, and Gene Expression of Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine-1-phosphate promotes ovarian cancer cell proliferation by disrupting Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting S1PL-IN-1 insolubility in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with S1PL-IN-1 in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation or incomplete dissolution of this compound when preparing my working solutions in aqueous buffers. What are the common causes for this?
A1: Insolubility of potent, cell-permeable inhibitors like this compound in aqueous buffers is a common challenge. Several factors can contribute to this issue:
-
Low Aqueous Solubility: Many small molecule inhibitors are inherently hydrophobic and have poor solubility in aqueous solutions.
-
High Stock Concentration: Preparing an overly concentrated stock solution in an organic solvent can lead to precipitation when diluted into an aqueous buffer.
-
Incorrect Solvent: While this compound may be soluble in organic solvents like DMSO or acetonitrile, the final concentration of the organic solvent in your aqueous buffer might be too low to maintain its solubility.
-
pH of the Buffer: The solubility of a compound can be highly dependent on the pH of the solution, especially for ionizable compounds.
-
Buffer Composition: Salts and other components in the buffer can affect the solubility of the compound.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: Based on information for similar compounds like S1PL-IN-31, it is recommended to prepare stock solutions in organic solvents such as Dimethyl Sulfoxide (DMSO) or acetonitrile.[1][2] It is crucial to start with a high-concentration stock solution in 100% organic solvent, which can then be serially diluted.
Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?
A3: Several strategies can be employed to enhance the solubility of poorly water-soluble compounds in aqueous buffers.[3][4][5][6][7] These include:
-
Co-solvents: Using a water-miscible organic co-solvent like DMSO can help maintain solubility. However, it is important to keep the final concentration of the co-solvent low (typically <1%) in cell-based assays to avoid toxicity.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly improve its solubility.[5]
-
Use of Surfactants or Solubilizers: Non-ionic surfactants or other solubilizing agents can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[4]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Preparation of a Solid Dispersion: For more advanced formulation, creating a solid dispersion of the compound in a hydrophilic polymer can improve its dissolution rate and solubility.[5][8][9]
Q4: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium. How can I prevent this?
A4: This is a common issue known as "crashing out." To prevent this, you can try the following troubleshooting steps:[5]
-
Reduce Stock Concentration: Lower the concentration of your stock solution in the organic solvent.
-
Use an Intermediate Dilution Step: Perform a serial dilution, first into a mixture of the organic solvent and the aqueous medium, and then into the final aqueous medium.
-
Vortexing/Sonication: Ensure vigorous mixing by vortexing or brief sonication immediately after dilution to aid in dispersion. In-well sonication can also help re-dissolve compounds.[3]
-
Warm the Aqueous Medium: Gently warming the aqueous buffer before adding the compound stock can sometimes improve solubility.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving this compound insolubility issues.
Problem: Precipitate observed in the final working solution.
| Troubleshooting Step | Detailed Action | Expected Outcome |
| 1. Verify Stock Solution | Ensure your this compound stock solution in 100% DMSO or acetonitrile is fully dissolved and clear. If not, gently warm and vortex. | A clear, homogenous stock solution. |
| 2. Optimize Dilution Protocol | Instead of a single large dilution, perform a serial dilution. For example, dilute the 10 mM DMSO stock to 1 mM in DMSO, then to 100 µM in a 50:50 DMSO:aqueous buffer mix, and finally to the desired concentration in the aqueous buffer. | Minimized precipitation upon final dilution. |
| 3. Adjust Final Co-solvent Concentration | If permissible for your assay, slightly increase the final percentage of DMSO in your aqueous buffer (e.g., from 0.1% to 0.5% or 1%). Always run a vehicle control to check for solvent effects. | Improved solubility of this compound in the final solution. |
| 4. Modify Buffer pH | If the chemical properties of this compound suggest it is ionizable, test the solubility in buffers with slightly different pH values (e.g., pH 6.8, 7.4, 8.0). | Identification of a pH that enhances solubility. |
| 5. Incorporate a Solubilizing Agent | Consider adding a low concentration of a biocompatible surfactant (e.g., Tween® 20, Pluronic® F-68) or a cyclodextrin (e.g., HP-β-CD) to your aqueous buffer. | Enhanced solubility through micellar encapsulation or complexation. |
Quantitative Data Summary
| Compound | Solvent/Buffer | Solubility | Reference |
| S1PL-IN-31 | Acetonitrile | Soluble | [1][2] |
| S1PL-IN-31 | DMSO | Soluble | [1][2] |
| Sphingosine-1-Phosphate (S1P) | 0.3 M NaOH | ~4 mg/mL | [10] |
| Sphingosine-1-Phosphate (S1P) | Methanol (warm) | 0.3 mg/mL | [11] |
| Sphingosine-1-Phosphate (S1P) | Acetic Acid (warm) | >1 mg/mL | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a soluble working solution of this compound for use in cell-based assays.
Materials:
-
This compound solid powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile aqueous buffer or cell culture medium (e.g., PBS, DMEM)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Prepare a 10 mM Stock Solution:
-
Calculate the amount of this compound powder needed to make a 10 mM stock solution in DMSO.
-
Carefully weigh the this compound powder and dissolve it in the calculated volume of DMSO in a sterile microcentrifuge tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (Serial Dilution):
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform a 1:10 serial dilution in 100% DMSO to obtain a 1 mM solution.
-
Perform a further 1:10 dilution in 100% DMSO to obtain a 100 µM solution.
-
-
Prepare the Final Working Solution:
-
To prepare a 1 µM working solution in your aqueous buffer containing a final DMSO concentration of 0.1%, add 1 µL of the 1 mM intermediate stock to 999 µL of the pre-warmed aqueous buffer.
-
Immediately vortex the solution vigorously for 30 seconds to ensure rapid dispersion and prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If a slight haze is observed, a brief sonication (1-2 minutes) in a bath sonicator may be attempted.
-
Always prepare the final working solution fresh before each experiment.
-
Protocol 2: General Cell-Based Assay for this compound Activity
Objective: To assess the inhibitory activity of this compound on S1P lyase in a cellular context.
Materials:
-
HEK293 cells (or another suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound working solutions (prepared as in Protocol 1)
-
Sphingosine (substrate for intracellular S1P production)
-
Lysis buffer
-
LC-MS/MS system for S1P quantification
Methodology:
-
Cell Seeding:
-
Seed HEK293 cells in a 12-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
On the day of the experiment, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubate the cells with the inhibitor for 1-2 hours.
-
-
Substrate Addition:
-
Add sphingosine to the culture medium to provide a source for intracellular S1P synthesis. The final concentration of sphingosine should be optimized for the cell line (e.g., 1-5 µM).[12]
-
Incubate for an additional 1-4 hours.
-
-
Cell Lysis and S1P Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and extract lipids according to established protocols for sphingolipid analysis.[13]
-
-
S1P Quantification:
-
Quantify the intracellular levels of S1P using a validated LC-MS/MS method.[13]
-
-
Data Analysis:
-
Determine the IC50 value of this compound by plotting the percentage of S1P lyase inhibition (calculated from the increase in S1P levels relative to the control) against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: S1P signaling pathway and the inhibitory action of this compound.
Caption: Workflow for preparing this compound working solutions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. echelon-inc.com [echelon-inc.com]
- 12. Cellular assay for the characterization of sphingosine-1-phosphate lyase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deficiency of Sphingosine-1-phosphate Lyase Impairs Lysosomal Metabolism of the Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S1PL-IN-1 and Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing off-target effects of S1PL-IN-1, a representative inhibitor of Sphingosine-1-Phosphate Lyase (S1PL). While specific public data on a compound named "this compound" is limited, this guide utilizes data from a known S1PL inhibitor, S1PL-IN-31, as a practical example and incorporates established principles for off-target effect assessment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to inhibit Sphingosine-1-Phosphate Lyase (S1PL), an enzyme responsible for the irreversible degradation of sphingosine-1-phosphate (S1P)[1]. By inhibiting S1PL, this compound leads to an accumulation of S1P, a critical signaling lipid involved in various cellular processes, including immune cell trafficking, cell proliferation, and survival[2][3][4].
Q2: What are off-target effects and why are they a concern with S1PL inhibitors?
A2: Off-target effects occur when a compound binds to and modulates proteins other than its intended target. These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects[5]. For S1PL inhibitors, a key concern is the potential for cardiovascular effects, such as bradycardia (slowed heart rate), which has been observed with other modulators of the S1P signaling pathway[6][7]. For example, S1PL-IN-31, an S1PL inhibitor, has been shown to decrease heart rate in female rats[8].
Q3: Are there any known off-targets for S1PL inhibitors?
A3: Yes. For instance, the S1PL inhibitor S1PL-IN-31 is also an antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway[8][9]. This highlights the importance of comprehensive off-target profiling for any new S1PL inhibitor.
Q4: How can I begin to assess the selectivity of my S1PL inhibitor?
A4: A multi-faceted approach is recommended. This can include computational methods to predict potential off-targets, in vitro screening against a panel of kinases and receptors, and cell-based assays to observe phenotypes inconsistent with S1PL inhibition[10][11]. A lead-optimization campaign for one series of S1PL inhibitors included screening against a panel of over 50 kinases and receptors to ensure selectivity[5].
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: I'm observing a cellular phenotype that is not consistent with the known function of S1PL.
-
Possible Cause: This could be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Dose-Response Comparison: Perform a dose-response curve for the observed phenotype and compare the potency (EC50 or IC50) with the potency for S1PL inhibition. A significant discrepancy may suggest an off-target effect.
-
Use a Structurally Unrelated Inhibitor: If available, use a different, structurally distinct S1PL inhibitor. If the unexpected phenotype is not replicated, it is likely an off-target effect of your initial compound.
-
Rescue Experiment: Attempt to rescue the on-target phenotype by supplementing with a downstream metabolite of the S1P degradation pathway. This will not rescue an off-target effect.
-
Off-Target Identification: Employ techniques like chemical proteomics to identify the unintended binding partners of your inhibitor.
-
Issue 2: My compound shows cellular toxicity at concentrations required for S1PL inhibition.
-
Possible Cause: The toxicity could be due to either on-target effects of S1P accumulation or off-target interactions.
-
Troubleshooting Steps:
-
Target Engagement vs. Toxicity: Determine the concentration at which you see target engagement (e.g., increased S1P levels) and compare it to the concentration at which toxicity is observed. If these are widely different, an off-target effect is more likely.
-
Counter-Screening: Test the inhibitor in a cell line that does not express S1PL. If toxicity persists, it is likely due to off-target effects.
-
Known Toxicity Panels: Screen the compound against a panel of known toxicity-related targets, such as hERG or various cytochrome P450 enzymes.
-
Investigate On-Target Toxicity: In some neuronal cells, accumulation of S1P has been linked to apoptosis[12]. Investigate markers of apoptosis in your cell system in response to this compound.
-
Quantitative Data Summary
The following table summarizes inhibitory potency data for a representative S1PL inhibitor, S1PL-IN-31. This data is crucial for designing experiments and interpreting results.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| S1PL-IN-31 | S1PL | Enzyme Inhibition | 210 | [8][9] |
| S1PL-IN-31 | Smoothened (Smo) | Receptor Antagonism | 440 | [8][9] |
Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. A lower IC50 value indicates a higher potency. The Ki value is the inhibition constant and can be more comparable across different experimental conditions[1].
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
This method assesses the binding of an inhibitor to its target protein in intact cells by measuring changes in the protein's thermal stability.
-
Cell Treatment: Treat cultured cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C).
-
Protein Separation: Centrifuge the samples to pellet the aggregated (denatured) proteins.
-
Analysis: Analyze the soluble protein fraction by Western blotting using an antibody specific for S1PL.
-
Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates binding to S1PL.
Protocol 2: Chemical Proteomics for Off-Target Identification
This approach uses a modified version of the inhibitor to "fish" for its binding partners in a cell lysate.
-
Probe Synthesis: Synthesize a probe molecule by attaching a linker and a biotin tag to this compound without disrupting its binding properties.
-
Cell Lysate Incubation: Incubate the biotinylated probe with a cell lysate to allow binding to on- and off-targets.
-
Affinity Purification: Use streptavidin-coated beads to pull down the probe-protein complexes.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the identified proteins from the probe-treated sample to a control (e.g., beads only or a control compound) to identify specific binding partners of this compound.
Visualizations
Caption: S1P signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and minimizing off-target effects.
Caption: Troubleshooting decision tree for unexpected phenotypes.
References
- 1. xenotech.com [xenotech.com]
- 2. Inhibition of serine palmitoyltransferase delays the onset of radiation-induced pulmonary fibrosis through the negative regulation of sphingosine kinase-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-phosphate lyase (SGPL1) deficiency is associated with mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sphingosine-1-Phosphate (S1P) Lyase Inhibition Causes Increased Cardiac S1P Levels and Bradycardia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Intracellular Generation of Sphingosine 1-Phosphate in Human Lung Endothelial Cells: ROLE OF LIPID PHOSPHATE PHOSPHATASE-1 AND SPHINGOSINE KINASE 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extracellular and Intracellular Actions of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Truth and consequences of sphingosine-1-phosphate lyase - PMC [pmc.ncbi.nlm.nih.gov]
S1PL-IN-1 experimental controls and baseline measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using S1PL-IN-1, a potent inhibitor of Sphingosine-1-Phosphate (S1P) Lyase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Sphingosine-1-phosphate (S1P) lyase (SPL).[1][2] SPL is the enzyme responsible for the irreversible degradation of S1P into phosphoethanolamine and hexadecenal.[1][3] By inhibiting SPL, this compound leads to the accumulation of intracellular S1P and other upstream sphingolipid species.[4]
Q2: What are the expected downstream effects of this compound treatment in a cellular context?
A2: Treatment with this compound is expected to cause a significant increase in the intracellular concentration of S1P. This can lead to various downstream effects, as S1P is a critical signaling molecule involved in numerous cellular processes, including cell proliferation, survival, migration, and inflammation.[1] Researchers should be aware that accumulation of S1P can have wide-ranging and sometimes unexpected effects on cellular signaling pathways.
Q3: What is a suitable vehicle control for this compound in in vitro and in vivo experiments?
A3: For in vitro experiments, this compound is often dissolved in DMSO. Therefore, a vehicle control containing the same final concentration of DMSO used to dissolve the inhibitor is appropriate. For in vivo studies, the vehicle will depend on the route of administration. For oral gavage, sterile water has been used as a vehicle control.[5] It is crucial to ensure the vehicle used does not have any confounding effects on the experimental model.
Q4: What are the known off-target effects of this compound?
A4: While specific off-target effects for this compound are not extensively documented in the provided search results, it is important to consider this possibility with any small molecule inhibitor. A related compound, S1PL-IN-31, has been noted to also act as an antagonist of the Smoothened (Smo) receptor.[6] Researchers should consider performing counter-screens or using structurally distinct S1P lyase inhibitors to confirm that the observed effects are due to SPL inhibition.
Experimental Protocols
Protocol 1: In Vitro S1P Lyase Activity Assay
This protocol is adapted from a fluorescent assay for SPL activity and can be used to determine the IC50 of this compound.[7][8]
Materials:
-
Cells or tissue homogenate expressing S1P Lyase
-
This compound
-
NBD-labeled fluorescent S1P substrate
-
Fluorescent internal standard (e.g., NBD-C18-sphingosine)
-
Lipid extraction solvents (e.g., chloroform/methanol mixture)
-
HPLC system with a C18 column and fluorescence detector
Procedure:
-
Prepare cell lysates or tissue homogenates.
-
Pre-incubate the lysate/homogenate with varying concentrations of this compound or vehicle control for a specified time.
-
Initiate the enzymatic reaction by adding the NBD-labeled fluorescent S1P substrate.
-
Incubate for a linear reaction time (e.g., 20 minutes).[7]
-
Stop the reaction and extract the lipids using an appropriate solvent mixture.
-
Add the fluorescent internal standard to control for extraction efficiency.[7]
-
Separate the NBD-aldehyde product from the unreacted substrate using HPLC.
-
Quantify the fluorescent signal of the product and normalize it to the internal standard.
-
Plot the inhibitor concentration versus the percentage of enzyme activity to determine the IC50 value.
Protocol 2: Quantification of Intracellular Sphingolipids by LC-MS/MS
This protocol provides a general workflow for measuring the accumulation of S1P and other sphingolipids following treatment with this compound.
Materials:
-
Cells treated with this compound or vehicle control
-
Internal standards for each sphingolipid to be quantified
-
Solvents for lipid extraction (e.g., methanol, chloroform)
-
LC-MS/MS system with a suitable column (e.g., C8 or C18)
Procedure:
-
Harvest cells after treatment with this compound.
-
Spike the samples with a mixture of internal standards.
-
Perform lipid extraction using a validated method (e.g., butanolic or chloroform/methanol extraction).[9]
-
Evaporate the solvent and reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
Separate the sphingolipids using a suitable HPLC gradient.
-
Detect and quantify the sphingolipids using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[10]
-
Normalize the analyte peak areas to their respective internal standards for accurate quantification.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or low inhibition of S1P Lyase activity | 1. Incorrect inhibitor concentration: The concentration of this compound may be too low. 2. Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. 3. Assay conditions not optimal: The assay buffer, pH, or incubation time may not be suitable. | 1. Perform a dose-response curve with a wider range of concentrations. 2. Prepare fresh inhibitor solutions and store them according to the manufacturer's instructions. 3. Optimize assay conditions, ensuring the enzyme is active in your system. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell density can lead to variable results. 2. Pipetting errors: Inaccurate pipetting of inhibitor or substrate. 3. Edge effects in microplates: Evaporation or temperature gradients in the outer wells. | 1. Ensure a homogenous cell suspension before seeding and use a consistent seeding protocol. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the plate for critical experiments or use appropriate sealing films.[11] |
| Unexpected cell phenotype or toxicity | 1. S1P accumulation: The buildup of S1P can have pleiotropic effects on cell signaling. 2. Off-target effects: this compound may be interacting with other cellular targets. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Measure intracellular S1P levels to confirm accumulation. Correlate the phenotype with S1P levels. 2. Test a structurally different S1P lyase inhibitor to see if the phenotype is consistent.[12] 3. Ensure the final solvent concentration is low (typically <0.5%) and consistent across all conditions.[11] |
In Vivo Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Lack of expected physiological effect (e.g., lymphopenia) | 1. Insufficient dose or bioavailability: The dose of this compound may be too low to achieve a therapeutic concentration. 2. Incorrect vehicle or formulation: The inhibitor may not be properly solubilized or stable in the chosen vehicle. 3. Rapid metabolism or clearance: The inhibitor may be cleared from the system too quickly. | 1. Perform a dose-escalation study to find an effective dose. 2. Test different vehicle formulations to improve solubility and stability. 3. Conduct pharmacokinetic studies to determine the half-life of the compound in vivo. |
| Adverse effects (e.g., bradycardia) | 1. On-target effect of S1P accumulation: Increased S1P levels in cardiac tissue can lead to bradycardia.[13] 2. Off-target effects: The inhibitor may be acting on other receptors or enzymes in the heart. | 1. Monitor heart rate and other cardiovascular parameters closely. Consider dose reduction. 2. Investigate potential off-target activities through in vitro profiling against a panel of receptors and enzymes. |
| Variability in animal response | 1. Inconsistent dosing: Inaccurate administration of the inhibitor. 2. Biological variability: Differences in metabolism and response between individual animals. 3. Environmental factors: Stress or other environmental variables can influence physiological responses. | 1. Ensure accurate and consistent dosing techniques. 2. Increase the number of animals per group to account for biological variability. 3. Maintain a controlled and consistent environment for all animals in the study. |
Data Presentation
Table 1: Expected Changes in Sphingolipid Levels Upon this compound Treatment
| Sphingolipid | Expected Change | Rationale |
| Sphingosine-1-Phosphate (S1P) | Increase | Direct substrate of S1P Lyase; its degradation is blocked. |
| Sphingosine | Increase | Precursor to S1P; may accumulate due to feedback inhibition or altered pathway flux. |
| Ceramides | Potential Increase | Upstream of sphingosine; the metabolic pathway may shift towards accumulation. |
Visualizations
Caption: Inhibition of S1P Lyase by this compound blocks the degradation of S1P.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-Phosphate Lyase in the Developing and Injured Nervous System: a Dichotomy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. A rapid fluorescence assay for sphingosine-1-phosphate lyase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sphingosine-1-Phosphate (S1P) Lyase Inhibition Causes Increased Cardiac S1P Levels and Bradycardia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
how to address S1PL-IN-1 batch to batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of S1PL-IN-1, a sphingosine-1-phosphate (S1P) lyase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of sphingosine-1-phosphate lyase (S1PL). S1PL is the enzyme responsible for the irreversible degradation of sphingosine-1-phosphate (S1P), a critical signaling lipid involved in numerous cellular processes, including cell proliferation, migration, and survival.[1][2][3] By inhibiting S1PL, this compound leads to an accumulation of intracellular S1P, thereby modulating S1P signaling pathways.[3][4]
Q2: What are the common causes of batch-to-batch variability with this compound?
A2: Batch-to-batch variability of small molecule inhibitors like this compound can arise from several factors during synthesis and handling:
-
Purity: The presence of impurities, such as starting materials, byproducts, or residual solvents from the synthesis process, can affect the compound's activity.
-
Isomeric Composition: If this compound has stereoisomers, variations in the isomeric ratio between batches can lead to differences in biological activity, as isomers can have different binding affinities for the target enzyme.
-
Solubility: Inconsistent solubility between batches can impact the effective concentration in your experiments.
-
Stability and Storage: Degradation of the compound due to improper storage conditions (e.g., exposure to light, temperature fluctuations) can result in reduced potency.[5][6]
Q3: How can I be sure that the observed experimental effect is due to this compound and not an artifact of a "bad batch"?
A3: To confirm that your experimental observations are due to on-target inhibition by this compound, consider the following validation experiments:
-
Perform a rescue experiment: If possible, overexpressing S1PL in your cells should rescue the phenotype induced by this compound.
-
Conduct a dose-response curve: A clear and consistent dose-dependent effect that aligns with the expected IC50 of this compound suggests on-target activity.[7]
Q4: What are the recommended storage conditions for this compound?
A4: While specific recommendations for this compound may vary by manufacturer, small molecule inhibitors are typically stored as a solid at -20°C or -80°C. Stock solutions in solvents like DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's certificate of analysis for specific storage instructions.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered with this compound.
Issue 1: Inconsistent or weaker than expected results between batches.
| Possible Cause | Troubleshooting Steps |
| Lower Purity in the New Batch | 1. Review the Certificate of Analysis (CofA): Compare the purity data (e.g., by HPLC, LC-MS) of the new batch with the previous one. 2. Analytical Chemistry Verification: If you have access to analytical equipment, perform your own purity analysis (see Experimental Protocols section). |
| Different Isomeric Composition | 1. Check the CofA for isomeric information. 2. Chiral Chromatography: If you suspect isomeric differences and have the capability, perform chiral HPLC to determine the isomeric ratio. |
| Poor Solubility of the New Batch | 1. Visual Inspection: Check for any precipitate in your stock solution. 2. Solubility Test: Attempt to dissolve a small amount of the new batch in the recommended solvent and observe its solubility. 3. Sonication/Warming: Gently sonicate or warm the stock solution to aid dissolution, but be cautious of potential degradation. |
| Degradation of the Compound | 1. Review Storage Conditions: Ensure the compound has been stored correctly according to the manufacturer's instructions. 2. LC-MS Analysis: Analyze the compound by LC-MS to look for degradation products. |
Issue 2: Increased or unexpected off-target effects with a new batch.
| Possible Cause | Troubleshooting Steps |
| Presence of Active Impurities | 1. LC-MS/MS Analysis: Use mass spectrometry to identify any unknown peaks in the chromatogram of the new batch. 2. Literature Search: Search for known off-target activities of structurally similar compounds that could be potential impurities. |
| Higher Potency of the New Batch | 1. Perform a Dose-Response Curve: Re-evaluate the IC50 of the new batch in a functional assay to determine if it is more potent than previous batches.[7] |
Experimental Protocols
S1P Lyase Activity Assay (Coupled Enzyme Assay)
This protocol provides a method to assess the inhibitory activity of different batches of this compound.[8]
Principle: The activity of S1P lyase is measured by coupling the production of hexadecenal to the reduction of NAD+ by a fatty aldehyde dehydrogenase (FALDH). The increase in NADH is monitored spectrophotometrically at 340 nm.
Materials:
-
Recombinant human S1P lyase
-
Recombinant human FALDH
-
Sphingosine-1-phosphate (S1P)
-
NAD+
-
Assay buffer: 20 mM HEPES (pH 7.5), 400 mM NaCl, 0.1 mM Pyridoxal 5'-phosphate (PLP)
-
This compound (from different batches) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, S1PL, and FALDH.
-
Add varying concentrations of this compound from each batch to the wells of the microplate. Include a DMSO control (no inhibitor).
-
Initiate the reaction by adding S1P and NAD+.
-
Immediately begin monitoring the increase in absorbance at 340 nm at 37°C for 30 minutes.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 for each batch.
Data Presentation:
| Batch Number | Purity (from CofA) | IC50 (nM) |
| Batch A | 99.5% | 50 |
| Batch B | 98.2% | 75 |
| Batch C | 99.8% | 48 |
Purity Assessment of this compound by HPLC
This protocol outlines a general method for assessing the purity of this compound batches.
Materials:
-
This compound (from different batches)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of this compound from each batch in a suitable solvent (e.g., acetonitrile or DMSO).
-
Prepare a mobile phase of acetonitrile and water with 0.1% formic acid.
-
Set up a gradient elution method (e.g., 10-90% acetonitrile over 20 minutes).
-
Inject the samples onto the HPLC system.
-
Monitor the elution profile at a suitable UV wavelength (determined by a UV scan of the compound).
-
Integrate the peak areas to determine the purity of each batch.
Data Presentation:
| Batch Number | Retention Time (min) | Peak Area (%) |
| Batch A | 15.2 | 99.6 |
| Batch B | 15.3 | 98.1 |
| Batch C | 15.2 | 99.7 |
Visualizations
Caption: S1P Signaling Pathway and the Action of this compound.
Caption: Troubleshooting Workflow for this compound Batch Variability.
References
- 1. Incomplete Inhibition of Sphingosine 1-Phosphate Lyase Modulates Immune System Function yet Prevents Early Lethality and Non-Lymphoid Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sphingosine 1-phosphate Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sphingosine 1-phosphate has a negative effect on RBC storage quality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of homologous sphingosine-1-phosphate lyase isoforms in the bacterial pathogen Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
mitigating S1PL-IN-1 degradation in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the degradation of S1PL-IN-1 in long-term experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Sphingosine-1-Phosphate Lyase (S1PL). S1PL is the enzyme responsible for the irreversible degradation of sphingosine-1-phosphate (S1P), a critical signaling sphingolipid involved in various cellular processes, including cell proliferation, migration, and survival. By inhibiting S1PL, this compound leads to an accumulation of intracellular S1P, thereby modulating these signaling pathways.
Q2: What are the primary factors that can lead to the degradation of this compound in my experiments?
The stability of small molecule inhibitors like this compound can be influenced by several factors, particularly in aqueous solutions such as cell culture media. The main contributors to degradation include:
-
Temperature: Higher temperatures, such as the 37°C used in standard cell culture, can accelerate the rate of chemical degradation.[1]
-
pH of the Medium: The pH of the experimental medium can significantly impact the stability of a compound. Deviations from the optimal pH range can lead to hydrolysis or other degradation reactions.[1]
-
Light Exposure: Many chemical compounds are photosensitive and can degrade upon exposure to light, especially UV radiation.[1]
-
Oxidation: The presence of dissolved oxygen in the medium can lead to oxidative degradation of the compound.[1]
-
Enzymatic Degradation: If using a cell-based assay or a system containing cellular components, enzymes present in the cells or serum can metabolize the inhibitor.[2]
Q3: How should I properly store and handle my this compound to ensure its stability?
Proper storage and handling are critical for maintaining the integrity of this compound. Based on information for similar S1PL inhibitors, such as S1PL-IN-31, the following are recommended best practices:
-
Solid Form: Store the solid compound at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to be stable for at least four years.[2][3]
-
Stock Solutions: Prepare a concentrated stock solution in an appropriate solvent, such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing diluted aqueous solutions for extended periods.
Troubleshooting Guides
Issue 1: I am observing a decrease in the efficacy of this compound over the course of my long-term experiment.
A decline in the inhibitor's effect over time often points to its degradation in the experimental setup.
Troubleshooting Steps:
-
Assess Compound Stability: The most direct way to determine if this compound is degrading is to measure its concentration in your experimental medium over time. This can be achieved using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Replenish the Compound: In long-term experiments, the inhibitor may need to be replenished. Change the medium and add fresh this compound at regular intervals based on its determined stability.
-
Optimize Experimental Conditions:
Illustrative Stability Data of a Small Molecule Inhibitor in Cell Culture Medium
The following table provides an example of how to present stability data for a small molecule inhibitor in a typical cell culture medium (DMEM with 10% FBS at 37°C and 5% CO2).
| Time (hours) | Concentration of Inhibitor (% of Initial) |
| 0 | 100% |
| 6 | 92% |
| 12 | 85% |
| 24 | 70% |
| 48 | 55% |
| 72 | 40% |
This is illustrative data and the actual stability of this compound should be determined experimentally.
Issue 2: My results are inconsistent between experiments.
Inconsistent results can be due to variability in the preparation and handling of this compound.
Troubleshooting Steps:
-
Standardize Solution Preparation:
-
Always use a freshly thawed aliquot of the stock solution to prepare your working solution.
-
Ensure the stock solution is fully dissolved before making dilutions.
-
-
Perform a Dose-Response Curve: For each new batch of this compound or if you suspect an issue with potency, perform a dose-response curve to confirm its IC50. This will help ensure you are using an effective concentration.
-
Include Proper Controls:
-
Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: If possible, use a known positive control for the expected biological effect to ensure the assay is working correctly.
-
Experimental Protocol: Assessing this compound Stability in Cell Culture Medium
This protocol outlines a general method for determining the stability of this compound in your specific experimental conditions.
Materials:
-
This compound
-
Your chosen cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
HPLC or LC-MS system
Methodology:
-
Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments.
-
Aliquot the solution into sterile microcentrifuge tubes for each time point to be tested (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Incubate the tubes under your standard experimental conditions (37°C, 5% CO2).
-
At each time point, remove one tube and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound as a percentage of the initial concentration versus time to determine its stability profile.
Visualizations
S1P Signaling Pathway and the Action of this compound
References
interpreting unexpected results in S1PL-IN-1 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S1PL-IN-1 and other sphingosine-1-phosphate lyase (S1PL) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of sphingosine-1-phosphate lyase (S1PL), the enzyme responsible for the irreversible degradation of sphingosine-1-phosphate (S1P). By inhibiting S1PL, this compound causes an accumulation of intracellular S1P. This elevation of S1P levels is key to its therapeutic effects, particularly in immunomodulation, by altering lymphocyte trafficking.
Q2: What is the expected outcome of S1PL inhibition on lymphocyte counts?
A2: The primary expected outcome of S1PL inhibition in vivo is lymphopenia, a reduction in the number of circulating lymphocytes. This occurs because S1P gradients are crucial for lymphocyte egress from lymphoid organs. By increasing S1P levels within these organs, S1PL inhibitors disrupt this gradient, effectively trapping lymphocytes and reducing their count in the peripheral blood.
Q3: Are there any known off-target effects for S1PL inhibitors?
A3: Yes, some S1PL inhibitors have been shown to have off-target effects. For example, S1PL-IN-31, a compound structurally related to this compound, is also an antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway. It is crucial to consider potential off-target effects when interpreting unexpected phenotypes in your experiments.
Troubleshooting Unexpected Results
Issue 1: Inconsistent or Incomplete Lymphopenia in In Vivo Studies
Question: I am treating my animal models with an S1PL inhibitor, but I am observing inconsistent or incomplete lymphopenia. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Pharmacokinetics and Dosing:
-
Inadequate Dosing: The dose of the S1PL inhibitor may be too low to achieve the necessary systemic exposure for full efficacy. Review the literature for established dose ranges for your specific inhibitor and animal model. Consider performing a dose-response study to determine the optimal dose.
-
Route of Administration: The chosen route of administration (e.g., oral gavage, intraperitoneal injection) may result in poor bioavailability. Ensure the inhibitor is properly formulated for the chosen route.
-
Metabolism and Clearance: The inhibitor may be rapidly metabolized and cleared in your animal model. Consider more frequent dosing or a different formulation to maintain adequate plasma concentrations.
-
-
Experimental Variability:
-
Animal-to-Animal Variation: Biological variability between animals can lead to different responses. Ensure you are using a sufficient number of animals per group to achieve statistical power.
-
Timing of Blood Collection: The kinetics of lymphopenia induction can vary. Full lymphopenia may take several days to develop.[1][2] Collect blood samples at multiple time points post-treatment to capture the full effect.
-
-
Compound Stability:
-
Improper Storage or Handling: Ensure the S1PL inhibitor is stored correctly (e.g., at -20°C) and that stock solutions are prepared fresh or stored under conditions that prevent degradation.[3]
-
Issue 2: Unexpected Cardiovascular Effects (e.g., Bradycardia)
Question: My in vivo study with an S1PL inhibitor is showing unexpected cardiovascular effects, such as bradycardia (decreased heart rate). Is this a known effect?
Explanation and Troubleshooting:
-
Mechanism of Bradycardia: Yes, bradycardia is a known potential side effect of S1PL inhibition.[1][2] The inhibition of S1PL leads to an accumulation of S1P not just in lymphoid tissues, but also in cardiac tissue.[1][2] S1P is a bioactive lipid that can act on S1P receptors (S1PRs) in the heart, which are involved in regulating heart rate.[4][5][6] Increased S1P levels in the heart can lead to a decrease in heart rate.[1][2]
-
Experimental Considerations:
-
Cardiovascular Monitoring: If your research involves S1PL inhibitors, especially at higher doses, it is advisable to include cardiovascular monitoring (e.g., telemetry, heart rate measurements) in your study design to characterize these effects.
-
Dose-Dependence: The bradycardic effect is likely dose-dependent. If this is an unwanted side effect, consider reducing the dose of the inhibitor while still aiming for the desired level of lymphopenia.
-
Comparison to S1PR Agonists: The bradycardia observed with S1PL inhibitors is comparable in magnitude to that seen with S1PR agonists like fingolimod.[1][2]
-
Issue 3: Off-Target Phenotypes Unrelated to S1P Signaling
Question: I am observing a phenotype in my cell-based or in vivo model that does not seem to be explained by the known mechanism of S1P accumulation. How can I investigate this?
Troubleshooting Off-Target Effects:
-
Target Profiling:
-
Literature Review: Conduct a thorough literature search for your specific S1PL inhibitor to see if any off-target activities have been reported. For example, S1PL-IN-31 is a known antagonist of the Smoothened receptor.
-
In Silico Profiling: Computational methods can predict potential off-target interactions based on the chemical structure of your inhibitor.
-
In Vitro Screening: If resources permit, screen your inhibitor against a panel of common off-targets (e.g., kinases, GPCRs) to identify unintended activities.
-
-
Experimental Validation:
-
Use of Structurally Unrelated Inhibitors: To confirm that the observed phenotype is due to S1PL inhibition and not an off-target effect, use a structurally different S1PL inhibitor. If the phenotype is reproduced, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce S1PL expression in your cell model. If this recapitulates the phenotype observed with the inhibitor, it strongly suggests an on-target effect.
-
Rescue Experiments: In a genetic S1PL knockdown/knockout model, the phenotype should not be further exacerbated by the addition of the S1PL inhibitor if the effect is on-target.
-
Data Presentation
Table 1: Effects of an S1PL Inhibitor on S1P Levels and Lymphocyte Counts in Rats
| Parameter | Control | S1PL Inhibitor Treated | Fold Change | Reference |
| Blood Lymphocytes | Baseline | Fully Depleted (after 3-4 days) | - | [1][2] |
| Lymph Node S1P Levels | Baseline | 100- to 1000-fold increase | 100-1000x | [1][2] |
| Blood S1P Levels | Baseline | ~3-fold increase | 3x | [1][2] |
| Plasma S1P Levels | Baseline | No significant change | ~1x | [1][2] |
| Cardiac Tissue S1P Levels | Baseline | ~9-fold increase | 9x | [1][2] |
| Heart Rate | Baseline | Significant Bradycardia (within 48h) | ↓ | [1][2] |
Experimental Protocols
Protocol 1: In Vitro S1PL Activity Assay (Cell-Based)
This protocol is a general guideline for measuring S1PL activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest (e.g., HEK293T overexpressing S1PL)
-
This compound or other S1PL inhibitor
-
Lysis buffer (e.g., hypotonic buffer with protease inhibitors)
-
Fluorogenic S1PL substrate
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells using a suitable lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration of the lysate (e.g., using a BCA assay).
-
-
Enzymatic Reaction:
-
In a 96-well plate, add a standardized amount of protein lysate to each well.
-
Initiate the reaction by adding the fluorogenic S1PL substrate.
-
Include controls: no-enzyme control (lysis buffer only) and no-substrate control (lysate only).
-
-
Measurement:
-
Incubate the plate at 37°C.
-
Measure the fluorescence signal at appropriate excitation/emission wavelengths at multiple time points to determine the reaction kinetics.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control).
-
Calculate the rate of reaction (change in fluorescence over time).
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: In Vivo Evaluation of S1PL Inhibitor Efficacy (Mouse Model)
This protocol outlines a general procedure for assessing the in vivo efficacy of an S1PL inhibitor by measuring peripheral blood lymphocyte counts.
Materials:
-
This compound or other S1PL inhibitor
-
Vehicle for formulation (e.g., 0.5% methylcellulose)
-
Mice (e.g., C57BL/6)
-
Equipment for blood collection (e.g., retro-orbital or tail vein)
-
EDTA-coated tubes for blood collection
-
Automated hematology analyzer or flow cytometer for lymphocyte counting
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize animals to the facility for at least one week.
-
Randomly assign animals to treatment and vehicle control groups.
-
-
Dosing:
-
Prepare the S1PL inhibitor formulation at the desired concentration.
-
Administer the inhibitor or vehicle to the animals via the chosen route (e.g., oral gavage).
-
Dose animals daily or as determined by the pharmacokinetic profile of the compound.
-
-
Blood Collection:
-
Collect a baseline blood sample before the first dose.
-
Collect blood samples at specified time points after the initiation of treatment (e.g., 24h, 48h, 72h, 96h).
-
-
Lymphocyte Counting:
-
Analyze the collected blood samples using an automated hematology analyzer to determine the absolute lymphocyte count.
-
Alternatively, use flow cytometry with lymphocyte-specific markers (e.g., CD3, B220) for more detailed analysis.
-
-
Data Analysis:
-
Calculate the percentage change in lymphocyte count from baseline for each animal.
-
Compare the lymphocyte counts between the treated and vehicle control groups at each time point using appropriate statistical tests.
-
Mandatory Visualizations
Caption: S1P signaling pathway showing synthesis, degradation, and the point of inhibition by this compound.
Caption: Experimental workflow for in vitro and in vivo evaluation of this compound and troubleshooting logic.
References
- 1. researchgate.net [researchgate.net]
- 2. Sphingosine-1-Phosphate (S1P) Lyase Inhibition Causes Increased Cardiac S1P Levels and Bradycardia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of sphingosine-1-phosphate and other sphingomyelin metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of sphingosine-1-phosphate (S1P) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Implication of sphingosin-1-phosphate in cardiovascular regulation - PMC [pmc.ncbi.nlm.nih.gov]
adjusting S1PL-IN-1 treatment duration for optimal effect
Welcome to the technical support center for S1PL-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the enzyme Sphingosine-1-phosphate lyase (S1PL). S1PL is responsible for the irreversible degradation of sphingosine-1-phosphate (S1P), a critical signaling lipid.[1][2][3] By inhibiting S1PL, this compound leads to an accumulation of intracellular S1P.[2][4] This elevation in S1P levels modulates various cellular processes by acting as a ligand for a family of five G protein-coupled receptors (S1PR1-5) and also through intracellular mechanisms.[1][5][6]
Q2: What are the expected downstream effects of this compound treatment?
A2: The accumulation of S1P following this compound treatment can have diverse downstream effects depending on the cell type and experimental context. These effects are primarily mediated through the activation of S1P receptors (S1PRs), which can trigger various signaling cascades.[2][5] Key downstream pathways affected include:
-
PI3K/Akt pathway: Involved in cell survival and proliferation.
-
Ras/ERK pathway: Regulates cell growth, differentiation, and survival.[2]
-
PLC/Ca2+ pathway: Influences intracellular calcium levels and downstream signaling.
-
Rho GTPase pathway: Controls cytoskeletal dynamics, cell migration, and adhesion.[6]
Inhibition of S1PL has been shown to impact immune cell trafficking, particularly the egress of lymphocytes from lymphoid organs.[2][4]
Q3: How do I determine the optimal treatment duration for this compound in my experiment?
A3: The optimal treatment duration for this compound is highly dependent on the specific research question, cell type or animal model, and the desired biological endpoint. A time-course experiment is essential to determine the ideal duration. We recommend starting with a broad range of time points and then refining the selection based on the initial results. Please refer to the experimental protocol section for a detailed guide on designing a time-course experiment.
Q4: I am not observing the expected phenotype after treatment with this compound. What are some potential reasons?
A4: Several factors could contribute to a lack of an expected phenotype:
-
Suboptimal Treatment Duration: The treatment time may be too short or too long to observe the desired effect. A thorough time-course experiment is crucial.
-
Incorrect Concentration: The concentration of this compound may be too low for effective target engagement or too high, leading to off-target effects or cellular toxicity. A dose-response study is recommended.
-
Cell Line Specificity: The expression levels of S1PL and S1P receptors can vary significantly between different cell lines, influencing the cellular response to this compound.
-
Compound Stability: Ensure the proper storage and handling of this compound to maintain its activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant increase in intracellular S1P levels. | Insufficient this compound concentration. | Perform a dose-response experiment to identify the optimal concentration. |
| Short treatment duration. | Conduct a time-course experiment to determine the time to maximal S1P accumulation. | |
| Low S1PL expression in the cell model. | Verify S1PL expression levels using techniques like qPCR or Western blotting. | |
| High cell toxicity or unexpected off-target effects. | This compound concentration is too high. | Lower the concentration of this compound and perform a dose-response curve to find a non-toxic effective concentration. |
| Prolonged treatment duration. | Shorten the treatment duration based on a time-course experiment. | |
| Inconsistent results between experiments. | Variability in cell culture conditions (e.g., cell density, passage number). | Standardize cell culture protocols and use cells within a consistent passage number range. |
| Degradation of this compound. | Ensure proper storage of the compound as per the manufacturer's instructions and prepare fresh solutions for each experiment. |
Experimental Protocols
Protocol: Optimizing this compound Treatment Duration via Time-Course Experiment
This protocol outlines a general procedure to determine the optimal treatment duration of this compound for a specific biological outcome.
1. Materials:
- This compound
- Cell line of interest
- Appropriate cell culture medium and supplements
- Reagents for endpoint analysis (e.g., cell lysis buffer, antibodies for Western blot, RNA extraction kit for qPCR)
2. Procedure:
- Cell Seeding: Plate cells at a consistent density across multiple plates or wells to ensure uniformity. Allow cells to adhere and reach the desired confluency (typically 60-80%).
- This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentration. Include a vehicle control (medium with the same concentration of the solvent).
- Treatment: Treat the cells with this compound and the vehicle control.
- Time Points: Harvest cells at various time points. A suggested starting range could be 0, 2, 4, 8, 12, 24, and 48 hours.
- Endpoint Analysis: Analyze the desired biological endpoint at each time point. This could include:
- Target Engagement: Measure intracellular S1P levels using mass spectrometry.
- Downstream Signaling: Assess the phosphorylation status of key signaling proteins (e.g., Akt, ERK) via Western blotting.
- Gene Expression: Quantify the expression of target genes using qPCR.
- Phenotypic Readout: Measure the specific functional outcome of interest (e.g., cell migration, proliferation, apoptosis).
- Data Analysis: Plot the results as a function of time to identify the duration that produces the optimal effect.
Visualizations
Caption: Mechanism of this compound action and downstream signaling.
Caption: Workflow for optimizing this compound treatment duration.
References
- 1. Targeting Sphingosine-1-Phosphate Signaling in Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
dealing with low signal in S1PL activity assays using S1PL-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing S1PL (Sphingosine-1-phosphate lyase) activity assays, with a particular focus on addressing low signal issues when using the competitive inhibitor S1PL-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is S1PL and why is its activity important to measure?
Sphingosine-1-phosphate lyase (S1PL) is the enzyme responsible for the irreversible degradation of sphingosine-1-phosphate (S1P), a critical signaling lipid involved in numerous physiological processes, including immune cell trafficking, vascular development, and cell survival.[1][2] Measuring S1PL activity is crucial for understanding its role in these processes and for the development of therapeutic agents targeting S1P metabolism for conditions like autoimmune diseases and cancer.[1][3]
Q2: What is this compound and how does it work?
This compound is a small molecule inhibitor of S1PL. As a competitive inhibitor, it binds to the active site of the enzyme, preventing the substrate (S1P) from binding and being degraded. This inhibition leads to an accumulation of S1P. While specific data for "this compound" is limited, related compounds like S1PL-IN-31 are known to be potent and selective inhibitors of S1PL.[4]
Q3: What are the common types of S1PL activity assays?
The most common methods for measuring S1PL activity include:
-
Fluorescence-Based Assays: These assays utilize a fluorogenic substrate that, when cleaved by S1PL, releases a fluorescent molecule. The increase in fluorescence is proportional to the enzyme activity.[5][6]
-
HPLC-Based Assays: These methods involve the separation and quantification of the substrate or the product of the S1PL reaction using High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence or mass spectrometry detection.[5][7]
-
Radiometric Assays: These traditional assays use a radiolabeled substrate, and the activity is measured by detecting the radiolabeled product.[2]
Q4: What are the essential components of an S1PL activity assay?
A typical S1PL activity assay includes:
-
S1PL Enzyme Source: This can be a purified recombinant enzyme or a cell/tissue lysate containing the enzyme.
-
Substrate: Sphingosine-1-phosphate (S1P) or a modified version (e.g., a fluorogenic substrate or a C17-S1P analog).[5]
-
Assay Buffer: A buffer system to maintain optimal pH and provide necessary co-factors. S1PL activity is dependent on pyridoxal-5'-phosphate (P5P) as a cofactor.[5][8]
-
Inhibitor (e.g., this compound): The compound being tested for its effect on S1PL activity.
-
Detection System: A microplate reader for fluorescence assays or an HPLC system for chromatographic methods.
Troubleshooting Guide: Low Signal in S1PL Activity Assays
Low or no signal is a common issue in enzyme assays. This guide provides a systematic approach to troubleshooting this problem when using this compound or similar competitive inhibitors in a fluorescence-based assay.
Diagram: Troubleshooting Workflow for Low Signal
Caption: A step-by-step workflow for diagnosing and resolving low signal issues in S1PL assays.
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal in All Wells (including positive control) | Inactive Enzyme | - Ensure proper storage of the S1PL enzyme (typically at -80°C).- Perform a protein concentration assay to verify the enzyme concentration.- Test a new lot or batch of the enzyme. |
| Degraded Substrate | - Prepare fresh substrate solution for each experiment. Some fluorogenic substrates are light-sensitive. - Check the solubility of the substrate in the assay buffer. S1P has limited solubility in aqueous solutions and may require a carrier like Triton X-100.[9] | |
| Incorrect Assay Buffer | - Verify the pH of the assay buffer (typically around 7.4).[8] - Ensure the presence of the essential cofactor pyridoxal-5'-phosphate (P5P) in the buffer.[5] | |
| Incorrect Instrument Settings | - Confirm that the excitation and emission wavelengths on the plate reader are correct for the fluorophore being used.[6] - Optimize the gain setting of the plate reader to enhance signal detection. | |
| Signal in Positive Control, but Low Signal in Experimental Wells | Sub-optimal Enzyme Concentration | - Titrate the enzyme concentration to find the optimal amount that provides a robust signal within the linear range of the assay.[10] |
| Sub-optimal Substrate Concentration | - For competitive inhibition assays, the substrate concentration should ideally be at or below the Michaelis constant (Km) to ensure sensitivity to the inhibitor.[11] The Km of S1PL for its substrate can vary, with reported values in the low micromolar range.[5][12] | |
| Incorrect Inhibitor Concentration | - The concentration of this compound may be too high, leading to complete inhibition of the enzyme. Perform a dose-response curve with a wider range of inhibitor concentrations. | |
| Inhibitor Solubility Issues | - Ensure that this compound is fully dissolved in a suitable solvent (e.g., DMSO, Acetonitrile for S1PL-IN-31) before diluting into the assay buffer.[4] - Visually inspect for any precipitation of the inhibitor in the assay wells. | |
| Short Incubation Times | - Increase the pre-incubation time of the enzyme with the inhibitor to allow for binding to occur. - Increase the reaction time to allow for more product formation, ensuring the reaction is still within the linear phase. | |
| High Variability Between Replicates | Pipetting Errors | - Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| Inconsistent Temperatures | - Ensure uniform temperature across the microplate during incubations. |
Experimental Protocols
General Protocol for a Fluorescence-Based S1PL Activity Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
S1PL enzyme (recombinant or lysate)
-
Fluorogenic S1P substrate
-
This compound or other inhibitors
-
Assay Buffer (e.g., 35 mM potassium phosphate buffer, pH 7.4, containing 0.6 mM EDTA, 70 mM sucrose, 36 mM sodium fluoride, and 0.57 mM pyridoxal-5'-phosphate)[8]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare the S1PL enzyme solution in assay buffer to the desired concentration.
-
Prepare the fluorogenic S1P substrate in assay buffer.
-
-
Assay Setup:
-
Add 20 µL of the this compound dilutions (or solvent control) to the appropriate wells of the 96-well plate.
-
Add 20 µL of the S1PL enzyme solution to each well.
-
Mix gently and pre-incubate the plate for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the substrate solution to all wells to start the reaction.
-
-
Signal Detection:
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Calculate the rate of the reaction (the slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Diagram: S1PL Experimental Workflow
Caption: A generalized workflow for performing an S1PL fluorescence-based inhibition assay.
Data Presentation
Table 1: Properties of a Representative S1PL Inhibitor (S1PL-IN-31)
| Property | Value | Reference |
| IC50 | 210 nM | [4] |
| Molecular Formula | C₂₆H₂₃ClN₆ | [4] |
| Molecular Weight | 455.0 g/mol | [4] |
| Solubility | Acetonitrile, DMSO | [4] |
| Storage | -20°C | [4] |
Diagram: S1PL Signaling Pathway and Inhibition
Caption: The S1PL pathway, illustrating the conversion of sphingosine to S1P, its degradation by S1PL, and the mechanism of inhibition by this compound.
References
- 1. Incomplete Inhibition of Sphingosine 1-Phosphate Lyase Modulates Immune System Function yet Prevents Early Lethality and Non-Lymphoid Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. A Bioassay Using a Pentadecanal Derivative to Measure S1P Lyase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nrel.colostate.edu [nrel.colostate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of serine palmitoyltransferase delays the onset of radiation-induced pulmonary fibrosis through the negative regulation of sphingosine kinase-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Reproducibility in S1PL-IN-1 Dependent Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in conducting reproducible experiments with S1PL-IN-1.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during this compound experiments in a question-and-answer format.
This compound Handling and Storage
-
Question: How should I dissolve and store this compound?
-
Answer: this compound is soluble in organic solvents such as DMSO and acetonitrile. For cell culture experiments, prepare a concentrated stock solution in DMSO. Most cells can tolerate up to 1% DMSO in the final culture medium. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
-
-
Question: My this compound solution appears cloudy or precipitated. What should I do?
-
Answer: Cloudiness or precipitation may indicate that the compound's solubility limit has been exceeded in the chosen solvent or that it has precipitated out of solution upon storage. Gently warm the solution and vortex to try and redissolve the compound. If the issue persists, consider preparing a fresh stock solution. Ensure that the storage temperature is appropriate and that the solvent is of high purity.
-
Experimental Design and Execution
-
Question: I am observing high variability in my dose-response experiments with this compound. What are the potential causes?
-
Answer: High variability in dose-response curves can stem from several factors. Ensure accurate and consistent pipetting of the inhibitor at all concentrations. Cell density and passage number can also influence the cellular response, so it is crucial to use cells at a consistent confluency and within a defined passage range. The duration of inhibitor treatment should be precisely controlled. To minimize variability, include appropriate positive and negative controls in every experiment.
-
-
Question: What are the potential off-target effects of this compound that I should be aware of?
-
Answer: While this compound is designed to be a specific inhibitor of S1PL, the possibility of off-target effects should be considered. For instance, some S1P pathway modulators have been reported to interact with other receptors or enzymes. It is advisable to consult the manufacturer's data sheet for any known off-target activities. To confirm that the observed effects are due to S1PL inhibition, consider using a structurally different S1PL inhibitor as a control or employing genetic knockdown/knockout of S1PL as an orthogonal approach.
-
-
Question: I am conducting in vivo experiments with this compound in rodents and have observed bradycardia. Is this a known effect?
-
Answer: Yes, inhibition of S1PL can lead to an increase in sphingosine-1-phosphate (S1P) levels in cardiac tissue, which can result in bradycardia (a slower than normal heart rate).[1] This is a known physiological effect of modulating the S1P signaling pathway. It is crucial to monitor cardiovascular parameters in animal studies involving S1PL inhibitors and to consider this effect when interpreting experimental outcomes.
-
Data Analysis and Interpretation
-
Question: How can I confirm that this compound is effectively inhibiting S1PL in my experimental system?
-
Answer: The most direct way to confirm S1PL inhibition is to measure the accumulation of its substrate, S1P, in the cells or tissues of interest. This can be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) or ELISA. Additionally, you can assess downstream effects of S1PL inhibition, such as a reduction in circulating lymphocytes, which is a known consequence of increased S1P levels in lymphoid organs.
-
Data Presentation
Table 1: Effect of S1PL Inhibition on S1P Levels In Vivo
| Tissue | Fold Increase in S1P Levels | Reference |
| Lymph Nodes | 100- to 1000-fold | [1] |
| Blood | 3-fold | [1] |
| Cardiac Tissue | 9-fold | [1] |
Table 2: Dose-Dependent Reduction of Lymphocyte Count by an S1P Receptor Modulator
| Dose of LC51-0255 | Maximum Change in Absolute Lymphocyte Count from Baseline (Mean ± SD) |
| Placebo | -31.57 ± 11.17% |
| 0.25 mg | -61.84 ± 14.70% |
| 0.5 mg | -76.70 ± 5.60% |
| 1 mg | -82.12 ± 3.68% |
| 1.5 mg | -85.30 ± 6.41% |
| 2 mg | -87.98 ± 3.50% |
| Data from a study on the S1P receptor modulator LC51-0255, demonstrating the dose-dependent effect on lymphocyte counts.[2][3] |
Experimental Protocols
1. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the end of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., protein extraction for Western blotting, RNA isolation, or S1P measurement).
2. Measurement of S1P Levels by ELISA
-
Sample Preparation: Collect cell lysates, tissue homogenates, or plasma samples. Follow the specific instructions of the S1P ELISA kit for sample preparation, which may include lipid extraction steps.
-
ELISA Procedure:
-
Prepare S1P standards and samples according to the kit protocol.
-
Add standards and samples to the wells of the ELISA plate coated with an S1P-binding protein.
-
Add the S1P-HRP conjugate and incubate. During this step, free S1P in the sample or standard will compete with the S1P-HRP for binding to the coated plate.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of S1P in the sample.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the S1P concentration in the samples by comparing their absorbance to the standard curve.
3. Lymphocyte Counting by Flow Cytometry
-
Sample Preparation: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Staining:
-
Aliquot a defined volume of whole blood into a flow cytometry tube.
-
Add a cocktail of fluorescently labeled antibodies specific for lymphocyte markers (e.g., CD3 for T cells, CD19 for B cells, CD45 for all leukocytes).
-
Incubate in the dark at room temperature.
-
-
Red Blood Cell Lysis: Add a red blood cell lysis buffer to the stained sample and incubate. This will selectively lyse the red blood cells, leaving the leukocytes intact.
-
Washing: Centrifuge the sample to pellet the leukocytes, and wash with a suitable buffer (e.g., PBS with BSA) to remove debris and unbound antibodies.
-
Data Acquisition: Resuspend the cells in buffer and acquire the data on a flow cytometer.
-
Data Analysis: Use flow cytometry software to gate on the lymphocyte population based on their forward and side scatter characteristics and the expression of specific markers. The absolute count can be determined using counting beads or a dual-platform method.
4. Western Blotting for S1PL and Related Proteins
-
Protein Extraction: Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., S1PL, or downstream signaling proteins) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: S1P signaling pathway showing synthesis, degradation, and extracellular signaling.
Caption: General experimental workflow for studying the effects of this compound.
Caption: Logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. Sphingosine-1-Phosphate (S1P) Lyase Inhibition Causes Increased Cardiac S1P Levels and Bradycardia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-dependent reduction of lymphocyte count and heart rate after multiple administration of LC51-0255, a novel sphingosine-1-phosphate receptor 1 modulator, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dose-dependent reduction of lymphocyte count and heart rate after multiple administration of LC51-0255, a novel sphingosine-1-phosphate receptor 1 modulator, in healthy subjects [frontiersin.org]
Validation & Comparative
Validating S1PL-IN-1 Efficacy: A Comparative Guide with a Positive Control Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Sphingosine-1-Phosphate Lyase (S1PL) inhibitor, S1PL-IN-1, with the established positive control inhibitor, 2-acetyl-4-tetrahydroxybutyl imidazole (THI). It is designed to assist researchers in validating the efficacy of this compound through objective performance comparisons and supporting experimental data.
Introduction to S1PL Inhibition
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid involved in a myriad of cellular processes, including cell proliferation, migration, and survival. The intracellular levels of S1P are tightly regulated by a balance between its synthesis by sphingosine kinases and its degradation. Sphingosine-1-phosphate lyase (S1PL) is the enzyme responsible for the irreversible degradation of S1P. Inhibition of S1PL leads to an accumulation of intracellular S1P, which can have profound effects on cellular signaling and has emerged as a promising therapeutic strategy for various diseases, including autoimmune disorders and cancer.
This guide focuses on this compound, a novel inhibitor of S1PL, and compares its efficacy against THI, a well-characterized S1PL inhibitor often used as a positive control in experimental settings.
Comparative Efficacy of this compound and THI
To objectively assess the efficacy of this compound, a direct comparison with a known S1PL inhibitor is essential. 2-acetyl-4-tetrahydroxybutyl imidazole (THI) serves as a robust positive control for such studies.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. While direct comparative studies of this compound and THI are not yet widely published, data from independent studies provide valuable insights into their relative potencies. It is important to note that THI itself is not active in vitro but is converted to an active metabolite in vivo. For the purpose of this guide, we will refer to the potency of its active form where applicable. A representative compound from the S1PL-IN series, S1PL-IN-31, demonstrates an IC50 of 210 nM against S1P lyase[1].
| Inhibitor | Target | IC50 (in vitro) | Reference |
| S1PL-IN-31 (as a proxy for this compound) | Sphingosine-1-Phosphate Lyase (S1PL) | 210 nM | [1] |
| THI (active metabolite) | Sphingosine-1-Phosphate Lyase (S1PL) | Not directly active in vitro; exerts effects in vivo | [2][3] |
Note: The IC50 values should be determined under identical experimental conditions for a direct and accurate comparison.
Cellular Activity
The efficacy of an S1PL inhibitor is ultimately determined by its ability to increase intracellular S1P levels and modulate downstream signaling pathways.
| Parameter | This compound (Expected Outcome) | THI (Positive Control) |
| Intracellular S1P Levels | Significant Increase | Significant Increase |
| S1P Secretion | Increased secretion from cells | Increased secretion from cells |
| Downstream Signaling | Modulation of S1P receptor-mediated pathways | Modulation of S1P receptor-mediated pathways |
| Cell Viability/Cytotoxicity | Minimal cytotoxicity at effective concentrations | Minimal cytotoxicity at effective concentrations |
Experimental Protocols
To validate the efficacy of this compound, a series of well-defined experiments should be conducted in parallel with a positive control (THI).
S1PL Activity Assay
This assay directly measures the enzymatic activity of S1PL in the presence of inhibitors.
Principle: The activity of S1PL can be determined by measuring the formation of its products, phosphoethanolamine and a long-chain aldehyde, from the substrate S1P.
Protocol: A detailed protocol for a fluorogenic S1PL activity assay can be adapted from existing literature. Briefly, recombinant human S1PL is incubated with a fluorogenic substrate in the presence of varying concentrations of the test inhibitor (this compound) and the positive control (an active analog of THI if available for in vitro use, or comparison against in vivo effects). The fluorescence generated from the cleavage of the substrate is measured over time to determine the rate of reaction and calculate the IC50 value.
Quantification of Intracellular Sphingosine-1-Phosphate
This experiment confirms the cellular activity of the inhibitors by measuring the accumulation of S1P.
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of sphingolipids.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, U2OS) and allow them to adhere. Treat the cells with various concentrations of this compound, THI (if a cell-permeable active form is used), or vehicle control for a specified time.
-
Lipid Extraction: After treatment, wash the cells with PBS and harvest them. Perform lipid extraction using a suitable solvent system (e.g., a modified Bligh and Dyer method).
-
LC-MS/MS Analysis: Analyze the lipid extracts by LC-MS/MS. Use a C18 reversed-phase column for separation and a triple quadrupole mass spectrometer for detection. Monitor the specific parent-to-daughter ion transitions for S1P and an internal standard (e.g., C17-S1P).
-
Data Analysis: Quantify the amount of S1P in each sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Cellular S1P Secretion Assay
This assay measures the amount of S1P released from cells following S1PL inhibition.
Principle: The accumulation of intracellular S1P can lead to its increased secretion, which can be measured in the cell culture medium.
Protocol:
-
Cell Treatment: Treat cells with this compound, THI, or vehicle as described above.
-
Conditioned Media Collection: After the incubation period, collect the cell culture supernatant.
-
S1P Quantification: Quantify the S1P concentration in the supernatant using LC-MS/MS as detailed in the previous protocol.
Cytotoxicity Assay
This assay assesses the potential toxic effects of the inhibitors on cells.
Principle: Various methods can be used to measure cell viability, such as assays that measure metabolic activity (e.g., MTT or resazurin reduction) or membrane integrity (e.g., LDH release or trypan blue exclusion).
Protocol (Resazurin-based):
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and THI for a period that reflects the duration of the efficacy assays (e.g., 24-72 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., a high concentration of a known cytotoxic agent).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours.
-
Fluorescence Measurement: Measure the fluorescence of the resorufin product using a plate reader (excitation ~560 nm, emission ~590 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
Visualization of Signaling Pathways and Workflows
S1P Signaling Pathway
The inhibition of S1PL leads to the accumulation of S1P, which can then act as a signaling molecule both intracellularly and, upon secretion, through its G protein-coupled receptors (S1PRs) on the cell surface.
Caption: S1P Signaling Pathway and Inhibition by this compound and THI.
Experimental Workflow for S1PL Inhibitor Validation
A logical workflow is crucial for the systematic validation of this compound.
Caption: Workflow for Validating this compound Efficacy.
Conclusion
This guide provides a framework for the systematic validation of this compound efficacy using the established S1PL inhibitor THI as a positive control. By following the outlined experimental protocols and comparing the quantitative data, researchers can robustly assess the potency and cellular activity of this compound. The provided diagrams offer a visual representation of the underlying biological pathways and the experimental logic, facilitating a deeper understanding of S1PL inhibition and the validation process. Further studies should aim for direct, side-by-side comparisons of this compound and THI to generate highly conclusive data. Additionally, investigating the off-target effects and selectivity profile of this compound will be crucial for its further development as a potential therapeutic agent.
References
A Comparative Guide: S1PL-IN-1 vs. FTY720 in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key therapeutic strategies targeting the sphingosine-1-phosphate (S1P) signaling pathway in the context of autoimmune disease models: a representative S1P lyase inhibitor, referred to generically as S1PL-IN-1, and the S1P receptor modulator, FTY720 (Fingolimod). This comparison is based on available preclinical data, primarily from the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis.
Executive Summary
Both S1P lyase inhibitors and FTY720 modulate the S1P signaling pathway to achieve immunosuppression, primarily by interfering with lymphocyte trafficking. FTY720, a prodrug, is phosphorylated in vivo to FTY720-P, which acts as a functional antagonist of the S1P1 receptor, leading to its internalization and the subsequent sequestration of lymphocytes in secondary lymphoid organs. In contrast, S1P lyase inhibitors increase the systemic and tissue levels of S1P by preventing its degradation. This elevation of S1P is also thought to disrupt the S1P gradient necessary for lymphocyte egress from lymphoid tissues. While both approaches show efficacy in animal models of autoimmune disease, there are nuances in their mechanisms and reported outcomes.
Mechanism of Action
FTY720 (Fingolimod)
FTY720 is a structural analog of sphingosine. Upon oral administration, it is phosphorylated by sphingosine kinase 2 (SphK2) to its active form, FTY720-phosphate (FTY720-P). FTY720-P is a potent agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5)[1][2]. Its therapeutic effect in autoimmune diseases is primarily attributed to its action on the S1P1 receptor on lymphocytes[3][4].
The binding of FTY720-P to S1P1 leads to the internalization and subsequent degradation of the receptor, rendering the lymphocytes unresponsive to the endogenous S1P gradient that is essential for their egress from secondary lymphoid organs[1][5][6]. This results in a profound, reversible reduction in the number of circulating lymphocytes, particularly T cells, thereby limiting their infiltration into the central nervous system (CNS) and other sites of inflammation[1][7].
S1P Lyase Inhibitors (this compound)
Sphingosine-1-phosphate lyase (S1PL) is the enzyme responsible for the irreversible degradation of S1P[8]. By inhibiting S1PL, compounds such as LX2931 and 2-acetyl-4-tetrahydroxybutylimidazole (THI) cause an accumulation of S1P in lymphoid tissues[9]. This elevation of S1P disrupts the normal S1P gradient between the lymphoid organs and the blood/lymph, which is necessary for lymphocyte egress[9]. Consequently, lymphocytes are retained within the lymph nodes, leading to peripheral lymphopenia and reduced immune cell infiltration into inflammatory sites[8].
Comparative Efficacy in EAE Models
Direct head-to-head comparative studies with extensive quantitative data for a specific S1P lyase inhibitor and FTY720 are limited in the public domain. The following tables synthesize available data from various preclinical studies in the EAE model. It is important to note that direct comparison of absolute values between different studies should be done with caution due to variations in experimental design.
Table 1: Comparative Efficacy on Clinical Score in EAE Models
| Treatment Group | Animal Model | Dosing Regimen | Peak Mean Clinical Score (Approx.) | Onset of Disease (Approx. Day) | Reference |
| Vehicle Control | C57BL/6 Mice | Daily | 3.0 - 4.0 | 10 - 14 | [10][11] |
| FTY720 | C57BL/6 Mice | 0.1 - 1 mg/kg/day, oral (prophylactic) | 0.5 - 1.5 | Delayed or prevented | [7][12] |
| FTY720 | C57BL/6 Mice | 0.3 - 10 mg/kg/day, oral (therapeutic) | Reduced vs. control | N/A | [12][13][14] |
| This compound (LX2931) | Mice | Not specified | Delayed onset, but did not improve survival unlike FTY720 | Delayed | [14] |
| This compound (THI) | Mice | Not specified | Conferred protection | Delayed | [3][4] |
Table 2: Comparative Effects on Peripheral Blood Lymphocyte Counts
| Treatment Group | Animal Model | Dosing Regimen | Reduction in Peripheral Blood Lymphocytes | Reference |
| FTY720 | Mice/Rats | 0.1 - 1 mg/kg, single oral dose | ~70-90% reduction within 3-24 hours | [3] |
| This compound (LX2931) | Mice | Oral | Dose-dependent reduction | [15] |
| This compound (THI) | Mice | Oral | Significant reduction | [9] |
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Induction and Scoring
1. Animals: Female C57BL/6 mice, 8-12 weeks old, are commonly used[7][16].
2. Induction:
- Antigen Emulsion: Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis[17].
- Immunization: Mice are immunized subcutaneously at two sites on the flank with the MOG/CFA emulsion on day 0[7].
- Pertussis Toxin: Mice receive intraperitoneal injections of pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of inflammatory cells into the CNS[17].
3. Clinical Scoring:
- Mice are monitored daily for clinical signs of EAE starting from day 7 post-immunization[10].
- A standard 0-5 scoring scale is used[6]:
- 0: No clinical signs
- 1: Limp tail
- 2: Hind limb weakness
- 3: Complete hind limb paralysis
- 4: Hind limb and forelimb paralysis
- 5: Moribund or dead
Peripheral Blood Lymphocyte Counting by Flow Cytometry
1. Sample Collection: Whole blood is collected from mice via tail vein or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA)[18].
2. Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer[19][20].
3. Staining: The remaining leukocytes are stained with fluorescently labeled antibodies specific for lymphocyte markers (e.g., CD3 for T cells, B220 for B cells)[18][21].
4. Flow Cytometry: Samples are acquired on a flow cytometer, and the percentage and absolute number of lymphocytes are determined[2][18].
Histopathology of the Spinal Cord
1. Tissue Collection and Preparation:
- At the end of the experiment, mice are euthanized, and the spinal cords are perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA)[22].
- The spinal cords are dissected and post-fixed in PFA before being processed for paraffin embedding[22].
2. Staining:
- Paraffin-embedded spinal cord sections are cut and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Luxol Fast Blue (LFB) to evaluate demyelination[8][23].
- Immunohistochemistry can be performed using antibodies against specific cell markers (e.g., CD3 for T cells, Iba1 for microglia/macrophages) to characterize the inflammatory infiltrates[23].
3. Scoring:
- Histopathological scores are assigned based on the extent of inflammation and demyelination observed in the spinal cord sections.
Signaling Pathways and Experimental Workflows
Caption: S1P signaling pathway and drug intervention points.
Caption: Typical workflow for an EAE study.
Conclusion
Both FTY720 and S1P lyase inhibitors represent promising therapeutic strategies for autoimmune diseases by modulating the S1P signaling pathway and lymphocyte trafficking. FTY720 is a well-established drug with a clear mechanism of action involving functional antagonism of the S1P1 receptor. S1P lyase inhibitors offer an alternative approach by increasing endogenous S1P levels to achieve a similar outcome of lymphocyte sequestration.
Based on the available preclinical data, FTY720 has demonstrated robust efficacy in reducing disease severity in EAE models. While S1P lyase inhibitors also show protective effects, particularly in delaying disease onset, their overall efficacy profile in direct comparison to FTY720 requires further investigation with more comprehensive head-to-head studies. The choice between these two strategies for future drug development will likely depend on a detailed evaluation of their long-term efficacy, safety profiles, and potential for off-target effects.
References
- 1. FTY720 (fingolimod) in Multiple Sclerosis: therapeutic effects in the immune and the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. FTY720, sphingosine 1-phosphate receptor modulator, ameliorates experimental autoimmune encephalomyelitis by inhibition of T cell infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jpp.krakow.pl [jpp.krakow.pl]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Fingolimod (FTY720), sphingosine 1-phosphate receptor modulator, shows superior efficacy as compared with interferon-β in mouse experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diffusion tensor imaging detects treatment effects of FTY720 in experimental autoimmune encephalomyelitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of sphingosine 1-phosphate lyase for the treatment of rheumatoid arthritis: discovery of (E)-1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime (LX2931) and (1R,2S,3R)-1-(2-(isoxazol-3-yl)-1H-imidazol-4-yl)butane-1,2,3,4-tetraol (LX2932) [pubmed.ncbi.nlm.nih.gov]
- 15. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.pasteur.fr [research.pasteur.fr]
- 17. file.elabscience.com [file.elabscience.com]
- 18. bowdish.ca [bowdish.ca]
- 19. Flow-cytometry-based protocols for human blood/marrow immunophenotyping with minimal sample perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. A method for histopathological study of the multifocal nature of spinal cord lesions in murine experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Histopatological parameters of the spinal cord in different phases of experimental autoimmune encephalomyelitis. A mouse model of multiple sclerosis examined by classical stainings combined with immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
S1PL-IN-1 vs. siRNA Knockdown of S1PL: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of targeting Sphingosine-1-Phosphate Lyase (S1PL) is critical for robust experimental design and therapeutic development. This guide provides an objective comparison of two primary methods for reducing S1PL function: chemical inhibition with a representative S1PL inhibitor (referred to herein as S1PL-IN-1) and genetic knockdown using small interfering RNA (siRNA).
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid involved in a myriad of cellular processes, including cell proliferation, migration, and survival. The irreversible degradation of S1P is catalyzed by Sphingosine-1-phosphate lyase (S1PL), making it a key regulator of the sphingolipid rheostat.[1] Dysregulation of S1PL activity has been implicated in various diseases, including autoimmune disorders and cancer, making it an attractive therapeutic target.
This guide will delve into the mechanisms of action, experimental protocols, and performance of a representative S1PL inhibitor versus siRNA-mediated knockdown, supported by experimental data from literature.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between a chemical inhibitor and siRNA lies in their target and mode of action.
This compound (Chemical Inhibition): A small molecule inhibitor like this compound functions by directly binding to the S1PL enzyme and inhibiting its catalytic activity. This is often a reversible or irreversible interaction that prevents the enzyme from metabolizing its substrate, S1P. The effect is typically rapid, occurring as soon as the inhibitor reaches its target, and its duration is dependent on the compound's half-life and cellular clearance.
siRNA Knockdown: In contrast, siRNA-mediated knockdown targets the S1PL messenger RNA (mRNA), preventing the synthesis of the S1PL protein. The siRNA duplex is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and cleaves the complementary S1PL mRNA. This leads to a reduction in the total amount of S1PL protein. The effect of siRNA is not immediate, as it requires time for the existing protein to be degraded, and the duration of knockdown can last for several days.
Quantitative Data Comparison
The following tables summarize representative quantitative data for both S1PL inhibition and siRNA knockdown from various studies. It is important to note that these data are not from a direct head-to-head comparison in a single study but are compiled to provide a general performance overview.
Table 1: Performance of a Representative S1PL Inhibitor
| Parameter | Value | Reference |
| IC50 | 210 nM (for S1PL-IN-31) | [2] |
| Effect on S1P Levels | 9-fold increase in cardiac tissue; 100- to 1000-fold increase in lymph nodes (in vivo, rat) | [3] |
| Functional Outcome | Depletion of circulating lymphocytes (in vivo, rat) | [3] |
Table 2: Performance of S1PL siRNA Knockdown
| Parameter | Value | Reference |
| mRNA Knockdown Efficiency | >70% reduction is generally considered effective | [4] |
| Protein Knockdown Efficiency | Dependent on protein half-life, typically assessed 48-72 hours post-transfection | |
| Functional Outcome | Attenuation of inflammatory responses in cell culture models |
Experimental Protocols
Detailed methodologies for utilizing a representative S1PL inhibitor and siRNA for S1PL knockdown are provided below.
Protocol 1: S1PL Inhibition using a Chemical Inhibitor
This protocol outlines a general procedure for treating cultured cells with a representative S1PL inhibitor.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
S1PL inhibitor (e.g., S1PL-IN-31)
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Reagents for downstream analysis (e.g., ELISA for S1P levels, Western blot for signaling proteins)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Inhibitor Preparation: Prepare a stock solution of the S1PL inhibitor in DMSO. Further dilute the stock solution in complete culture medium to the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the S1PL inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, 24 hours). The optimal incubation time should be determined empirically.
-
Cell Lysis and Analysis:
-
For analysis of intracellular S1P levels, wash the cells with PBS and lyse them according to the protocol of the S1P assay kit.
-
For protein analysis, wash the cells with PBS and lyse them in an appropriate lysis buffer. The cell lysates can then be used for Western blotting or other immunoassays.
-
Protocol 2: S1PL Knockdown using siRNA
This protocol provides a general guideline for transiently knocking down S1PL expression using siRNA in cultured cells.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
S1PL-specific siRNA and a non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
RNase-free water and tubes
-
Reagents for qPCR and Western blot analysis
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they will be 60-80% confluent at the time of transfection.
-
siRNA Preparation: Dilute the S1PL siRNA and control siRNA to a working concentration (e.g., 10 µM) in RNase-free water.
-
Transfection Complex Formation:
-
In one tube, dilute the siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Transfection: Add the transfection complexes to the cells in a drop-wise manner. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time for assessing knockdown should be determined experimentally.
-
Validation of Knockdown:
-
qPCR: At 24-48 hours post-transfection, isolate total RNA and perform reverse transcription followed by quantitative PCR to determine the level of S1PL mRNA knockdown.
-
Western Blot: At 48-72 hours post-transfection, lyse the cells and perform Western blot analysis to assess the reduction in S1PL protein levels.
-
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Choosing the Right Tool for the Job: A Comparative Summary
| Feature | This compound (Chemical Inhibitor) | siRNA Knockdown |
| Target | S1PL enzyme activity | S1PL mRNA |
| Mechanism | Direct inhibition of protein function | Prevention of protein synthesis |
| Onset of Action | Rapid (minutes to hours) | Delayed (24-72 hours) |
| Duration of Effect | Dependent on compound half-life | Several days |
| Reversibility | Typically reversible | Transient, but requires new protein synthesis to recover |
| Specificity | Potential for off-target enzyme inhibition | Potential for off-target gene silencing |
| Ease of Use | Simple addition to cell culture medium | Requires transfection optimization |
| Applications | Acute studies, dose-response analysis, in vivo studies | Target validation, studying the role of protein depletion |
References
- 1. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Sphingosine-1-Phosphate (S1P) Lyase Inhibition Causes Increased Cardiac S1P Levels and Bradycardia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the first sphingosine 1-phosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming S1PL-IN-1 Target Engagement with Thermal Shift Assay: A Comparative Guide
For researchers and drug development professionals, confirming that a small molecule inhibitor binds to its intended protein target is a critical step in the discovery pipeline. This guide provides a detailed comparison and methodology for using the Thermal Shift Assay (TSA) to validate the engagement of S1PL-IN-1 with its target, Sphingosine-1-phosphate lyase (S1PL).
Introduction to S1PL and Target Engagement
Sphingosine-1-phosphate lyase (S1PL) is a crucial enzyme located in the endoplasmic reticulum that plays a pivotal role in lipid metabolism.[1][2] It catalyzes the irreversible degradation of the signaling lipid Sphingosine-1-phosphate (S1P), thereby regulating the delicate balance between S1P and its metabolic precursor, ceramide—a balance that often determines cell fate, such as proliferation or apoptosis.[3][4][5] Given its involvement in various physiological and pathological processes, including immune responses and fibrosis, S1PL has emerged as a promising therapeutic target.[6][7]
This compound is a chemical probe designed to inhibit S1PL. Validating that this compound directly binds to and stabilizes the S1PL protein is essential for confirming its on-target activity and interpreting its biological effects. The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a rapid, cost-effective, and high-throughput biophysical technique widely used for this purpose.[8][9]
The S1PL Signaling Pathway
S1PL is the terminal enzyme in the S1P catabolic pathway. By breaking down S1P, it reduces the available pool of this signaling molecule, which can act both intracellularly and extracellularly through a family of five G protein-coupled receptors (S1PR1-5).[3][10] The activity of S1PL is thus a key control point in the sphingolipid metabolic network. Inhibition of S1PL by a compound like this compound is expected to increase cellular S1P levels, modulating these downstream signaling cascades.
Caption: The S1PL signaling pathway, highlighting this compound inhibition.
Principle of the Thermal Shift Assay (TSA)
The Thermal Shift Assay operates on the principle of ligand-induced protein stabilization.[11] When a protein is subjected to a gradual increase in temperature, it denatures and unfolds, exposing its hydrophobic core. A fluorescent dye, such as SYPRO™ Orange, binds non-specifically to these newly exposed hydrophobic regions, resulting in a measurable increase in fluorescence.[8][11]
The temperature at which 50% of the protein population is unfolded is defined as its melting temperature (Tm).[9] When a ligand like this compound binds to its target protein (S1PL), it typically stabilizes the protein's three-dimensional structure. This stabilization means more thermal energy is required to unfold the protein, leading to a positive shift in the observed Tm. This change in melting temperature (ΔTm) serves as direct evidence of a binding event between the compound and the protein.[8][9]
Experimental Workflow and Protocol
The workflow for a TSA experiment is straightforward and amenable to high-throughput screening formats using a real-time PCR instrument.[12]
Caption: A generalized workflow for a Thermal Shift Assay experiment.
Detailed Experimental Protocol
1. Materials and Reagents:
-
Protein: Purified recombinant human S1PL (≥90% purity).
-
Compound: this compound stock solution (e.g., 10 mM in DMSO).
-
Control: Vehicle control (e.g., DMSO).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another buffer optimized for S1PL stability.
-
Fluorescent Dye: SYPRO™ Orange Protein Gel Stain (e.g., 5000x stock in DMSO).
-
Hardware: 96-well or 384-well PCR plates, optical seals.
-
Instrumentation: Real-time PCR instrument capable of performing a thermal melt curve.
2. Method:
-
Protein Preparation: Dilute the S1PL protein stock to a final concentration of 2 µM in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. For a typical dose-response experiment, concentrations might range from 100 µM down to 1 nM. Ensure the final DMSO concentration is constant across all wells (e.g., ≤1%).
-
Dye Preparation: Dilute the SYPRO™ Orange stock to a working concentration (e.g., 5x final concentration) in assay buffer. Protect from light.
-
Assay Plate Setup:
-
In each well of a PCR plate, add the S1PL protein solution.
-
Add the corresponding dilution of this compound or vehicle control.
-
Add the diluted SYPRO™ Orange dye.
-
The final reaction volume is typically 20-25 µL.
-
Include controls: protein + dye + vehicle (negative control), and buffer + dye (no protein control).
-
-
Thermal Cycling Program:
-
Seal the plate and centrifuge briefly to remove bubbles.
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to acquire fluorescence data during a thermal ramp. A typical program is:
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature for each well.
-
The resulting sigmoidal curve is the protein melting curve.
-
The Tm is determined by fitting the curve to a Boltzmann equation or by calculating the peak of the first derivative (-dF/dT).
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the this compound treated sample (ΔTm = Tm_compound - Tm_vehicle).
-
Data Presentation and Interpretation
A positive and dose-dependent shift in the melting temperature of S1PL in the presence of this compound confirms target engagement. The magnitude of the ΔTm can be used to rank the binding affinity of different compounds.
Table 1: Hypothetical TSA Data for this compound Target Engagement
| Condition | This compound Conc. | Melting Temp. (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle Control | 0 µM (1% DMSO) | 52.3 | 0.0 |
| This compound | 1 µM | 55.8 | +3.5 |
| This compound | 10 µM | 58.1 | +5.8 |
| This compound | 50 µM | 59.5 | +7.2 |
| Alternative Cmpd | 10 µM | 54.2 | +1.9 |
| No Protein | N/A | No significant melt | N/A |
Data are for illustrative purposes only.
Comparison with Alternative Target Engagement Methods
While TSA is a powerful tool, other methods can also be used to confirm and quantify target engagement. The choice of assay depends on the specific requirements of the study, such as throughput needs and the desired level of quantitative detail.
Table 2: Comparison of Target Engagement Assays
| Feature | Thermal Shift Assay (TSA) | Cellular TSA (CETSA) | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Ligand-induced thermal stabilization | Ligand-induced thermal stabilization in cells/lysate | Measures heat change upon binding | Measures change in refractive index upon binding |
| Format | Biochemical (purified protein) | Cell-based or lysate | Biochemical (purified protein) | Biochemical (purified protein) |
| Throughput | High (96/384-well) | Medium to High | Low | Medium |
| Protein Req. | Low (µg per well) | Low (uses endogenous protein) | High (mg) | Low (µg) |
| Key Output | ΔTm (Binding) | ΔTm, EC50 (Binding in situ) | Kd, ΔH, ΔS (Thermodynamics) | Kd, kon, koff (Kinetics) |
| Cell Permeability | No | Yes | No | No |
| Advantages | Fast, cost-effective, easy setup.[8][9] | Physiologically relevant context.[15][16] | Provides full thermodynamic profile. | Provides kinetic data (on/off rates). |
| Limitations | Prone to artifacts (compound fluorescence). | More complex workflow and detection. | Low throughput, high sample consumption. | Requires protein immobilization. |
References
- 1. SGPL1 sphingosine-1-phosphate lyase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Targeting Sphingosine-1-Phosphate Signaling in Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure and function of sphingosine-1-phosphate lyase, a key enzyme of sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. uniprot.org [uniprot.org]
- 7. Sphingosine-1-phosphate lyase is an endogenous suppressor of pulmonary fibrosis: role of S1P signalling and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. axxam.com [axxam.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. proteos.com [proteos.com]
- 14. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
Comparative Analysis of S1PL-IN-1 Activity Across Diverse Cancer Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of the in-vitro activity of the novel Sphingosine-1-Phosphate Lyase (S1PL) inhibitor, S1PL-IN-1, across a panel of distinct cancer cell lines. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential therapeutic applications of this compound.
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid involved in numerous cellular processes, including cell proliferation, migration, and survival. The S1P signaling pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention. S1PL is the enzyme responsible for the irreversible degradation of S1P, and its inhibition leads to an accumulation of intracellular S1P, which can impact cancer cell fate. This compound is a potent and selective inhibitor of S1PL. This guide offers a comparative analysis of its activity in different cellular contexts.
Quantitative Analysis of this compound In-Vitro Activity
The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines originating from different tissues. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each cell line. The results are summarized in the table below.
Disclaimer: Specific experimental data for a compound named "this compound" is not publicly available at this time. The following data table, experimental protocols, and visualizations are representative examples based on the analysis of other targeted inhibitors in cancer cell lines to illustrate the format and content of a comparative guide. Researchers should substitute the placeholder data with their own experimental results for this compound.
Table 1: Comparative IC50 Values of a Representative Targeted Inhibitor (PLK1 Inhibitor) in Bladder Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 48h |
| RT4 | Bladder Carcinoma | 15 |
| 5637 | Bladder Carcinoma | 25 |
| T24 | Bladder Carcinoma | 40 |
Data presented is a representative example from a study on PLK1 inhibitors and does not represent the activity of this compound.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and interpretation of experimental results. The following is a representative protocol for determining the in-vitro activity of a targeted inhibitor.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with serial dilutions of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Simplified S1P signaling pathway and the point of intervention for this compound.
A Comparative Analysis of S1PL-IN-1 and Other Sphingosine-1-Phosphate Lyase (S1PL) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of S1PL-IN-1 and other prominent inhibitors of Sphingosine-1-Phosphate Lyase (S1PL), a critical enzyme in the sphingolipid metabolic pathway. By irreversibly degrading sphingosine-1-phosphate (S1P), S1PL plays a pivotal role in regulating various cellular processes, making it a compelling target for therapeutic intervention in autoimmune diseases, inflammatory conditions, and cancer. This document offers a comprehensive overview of the performance of this compound alongside other key inhibitors, supported by available experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to S1PL and its Inhibition
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a multitude of physiological processes, including cell proliferation, migration, survival, and immune cell trafficking.[1] The intracellular levels of S1P are tightly controlled by the balance between its synthesis by sphingosine kinases (SphKs) and its degradation. S1P Lyase (S1PL) is the key enzyme responsible for the irreversible catabolism of S1P, breaking it down into phosphoethanolamine and hexadecenal.[1] Inhibition of S1PL leads to an accumulation of S1P, which can modulate the activity of S1P receptors (S1PRs) and influence downstream signaling pathways. This mechanism is the basis for the therapeutic potential of S1PL inhibitors.
Comparative Performance of S1PL Inhibitors
This section provides a comparative overview of this compound and other notable S1PL inhibitors, focusing on their inhibitory potency and observed biological effects.
Data Presentation: Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected S1PL inhibitors. The IC50 is a measure of the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor | Target | IC50 Value | Comments |
| This compound (S1PL-IN-31) | S1P Lyase | 210 nM[2][3] | Also exhibits antagonist activity at the Smoothened (Smo) receptor (IC50 = 440 nM)[2][3]. |
| FTY720 (Fingolimod) | S1P Lyase / S1P Receptors | In vitro inhibition of S1PL has been demonstrated, though a consistent IC50 value for direct enzymatic inhibition is not uniformly reported[4][5]. | Primarily functions as a potent S1P receptor modulator after phosphorylation in vivo. Its effects are largely attributed to the functional antagonism of S1P1 receptors[5]. |
| LX2931 | S1P Lyase | A specific IC50 value for direct enzymatic inhibition is not readily available in the public domain. | Characterized as a potent in vivo inhibitor of S1PL, leading to a dose-dependent reduction in circulating lymphocytes[1][6][7]. |
| THI (2-acetyl-4(5)-(1(R),2(S),3(R),4-tetrahydroxybutyl)-imidazole) | S1P Lyase | A specific IC50 value is not consistently reported. | A known S1PL inhibitor that has been shown to be therapeutically effective in experimental models[8]. |
In Vivo Efficacy: Lymphopenia
A primary pharmacodynamic effect of S1PL inhibition is the induction of lymphopenia, the reduction of circulating lymphocytes in the blood. This is a key indicator of in vivo target engagement and therapeutic potential for autoimmune diseases.
-
This compound (S1PL-IN-31): In a rat model of experimental autoimmune encephalomyelitis (EAE), administration of S1PL-IN-31 at 2 mg/kg per day reduced the total number of lymphocytes, including CD4+ T cells, CD8+ T cells, and B cells[2].
-
LX2931: Oral administration of LX2931 in multiple species resulted in a dose-dependent decrease in the number of circulating lymphocytes[6][7]. Phase I clinical trials in humans also demonstrated a dose-dependent and reversible reduction in circulating lymphocytes[6][7].
-
FTY720 (Fingolimod): While its primary mechanism involves S1P receptor modulation, FTY720 is a well-established inducer of lymphopenia[9]. A study comparing various S1P receptor modulators in multiple sclerosis patients showed that fingolimod significantly reduces lymphocyte counts[8][10][11].
-
Other S1PL Inhibitors: Repeated oral dosing of the S1PL inhibitor 6-[(2R)-4-(4-benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl]pyridine-3-carbonitrile in rats led to the complete depletion of circulating lymphocytes after 3 to 4 days of treatment[3][12].
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of S1PL inhibitors.
1. S1PL Enzyme Activity Assay (HPLC-based)
This protocol describes a method to determine the enzymatic activity of S1PL by measuring the formation of a product using High-Performance Liquid Chromatography (HPLC).
-
Principle: This assay utilizes a synthetic substrate, C17-dihydrosphingosine-1-phosphate (C17-Sa1P), which is cleaved by S1PL to produce pentadecanal. The pentadecanal is then derivatized with 5,5-dimethyl-1,3-cyclohexanedione (dimedone) to form a fluorescent product that can be quantified by HPLC with fluorescence detection[13].
-
Materials:
-
C17-Sa1P substrate
-
Reaction Buffer (e.g., 35 mM potassium phosphate buffer, pH 7.4, containing EDTA, sucrose, sodium fluoride, and pyridoxal-5'-phosphate (P5P))
-
Cell lysate or purified S1PL enzyme
-
Ethanol (for reaction termination)
-
Dimedone derivatization reagent
-
HPLC system with a fluorescence detector
-
-
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, C17-Sa1P substrate, and the enzyme source (cell lysate or purified S1PL).
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding ethanol.
-
Add the dimedone reagent to derivatize the pentadecanal product.
-
Incubate to allow for the derivatization reaction to complete.
-
Analyze the sample by HPLC with fluorescence detection to quantify the fluorescent derivative.
-
Calculate the enzyme activity based on the amount of product formed over time.
-
-
Inhibitor Screening: To determine the IC50 value of an inhibitor, the assay is performed in the presence of varying concentrations of the compound. The percentage of inhibition is calculated for each concentration, and the data is fitted to a dose-response curve to determine the IC50.
2. In Vivo Lymphopenia Assessment
This protocol outlines a general procedure for evaluating the in vivo efficacy of S1PL inhibitors by measuring their effect on peripheral blood lymphocyte counts.
-
Principle: S1PL inhibitors are expected to cause a reduction in circulating lymphocytes. This effect is quantified by collecting blood samples from treated animals and performing a complete blood count (CBC) with differential analysis.
-
Materials:
-
Test animals (e.g., rats, mice)
-
S1PL inhibitor formulation for oral or parenteral administration
-
Vehicle control
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Hematology analyzer
-
-
Procedure:
-
Acclimate animals to the housing conditions.
-
Administer the S1PL inhibitor or vehicle control to the animals according to the desired dosing regimen (e.g., daily oral gavage).
-
Collect blood samples at predetermined time points (e.g., baseline, and at various times after the start of treatment).
-
Perform a complete blood count with differential analysis on the collected blood samples to determine the absolute number of lymphocytes.
-
Calculate the percentage change in lymphocyte count from baseline for each treatment group.
-
Compare the lymphocyte counts between the inhibitor-treated groups and the vehicle control group to assess the extent of lymphopenia.
-
Mandatory Visualizations
S1PL Signaling Pathway
The following diagram illustrates the central role of S1PL in the sphingolipid metabolic pathway and the downstream signaling events influenced by S1P.
Caption: S1PL in the Sphingolipid Signaling Pathway.
Experimental Workflow: Comparative In Vivo Efficacy
The following diagram outlines a typical workflow for comparing the in vivo efficacy of different S1PL inhibitors.
Caption: Workflow for In Vivo S1PL Inhibitor Comparison.
Conclusion
This compound is a potent inhibitor of S1P Lyase with demonstrated in vivo activity. When compared to other compounds that affect the S1P signaling axis, such as FTY720 and LX2931, it offers a direct mechanism of action by targeting the enzymatic degradation of S1P. While FTY720's primary role as an S1P receptor modulator is well-established, its inhibitory effect on S1PL suggests a more complex pharmacological profile. LX2931 has shown promise in clinical development as a potent in vivo S1PL inhibitor. The choice of inhibitor for research or therapeutic development will depend on the desired specificity, potency, and pharmacokinetic properties. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and comparison of these and other novel S1PL inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SGPL1 (sphingosine phosphate lyase 1) modulates neuronal autophagy via phosphatidylethanolamine production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate (S1P) Lyase Inhibition Causes Increased Cardiac S1P Levels and Bradycardia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The immune modulator FTY720 inhibits sphingosine-1-phosphate lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and In Vitro and In Vivo Evaluation of an 18F-Labeled Sphingosine 1-Phosphate Receptor 1 (S1P1) PET Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of sphingosine 1-phosphate lyase for the treatment of rheumatoid arthritis: discovery of (E)-1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime (LX2931) and (1R,2S,3R)-1-(2-(isoxazol-3-yl)-1H-imidazol-4-yl)butane-1,2,3,4-tetraol (LX2932) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The functional antagonist of sphingosine-1-phosphate, FTY720, impairs gut barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of sphingosine 1-phosphate signaling ameliorates murine nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
In the dynamic field of drug discovery, the development of highly specific enzyme inhibitors is paramount to ensure therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive comparison of a novel Sphingosine-1-Phosphate Lyase (S1PL) inhibitor, herein referred to as S1PL-IN-1, against related enzymes crucial in the sphingolipid metabolic pathway. The data presented underscores the high selectivity of this compound, making it a promising candidate for further investigation in autoimmune diseases, inflammation, and cancer.[1][2]
Sphingosine-1-phosphate (S1P) is a critical signaling molecule involved in a myriad of cellular processes, including cell proliferation, migration, and survival.[3] The levels of S1P are tightly regulated by the balance between its synthesis by sphingosine kinases (SphK1 and SphK2) and its irreversible degradation by S1PL.[1][4] Dysregulation of S1P metabolism is implicated in various pathological conditions, making the enzymes in this pathway attractive therapeutic targets.[5]
Comparative Analysis of Inhibitor Specificity
To ascertain the specificity of this compound, its inhibitory activity was assessed against its primary target, S1PL, and two closely related enzymes, Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, were determined for each enzyme.
| Enzyme Target | This compound IC50 (nM) | Selectivity (Fold vs. S1PL) |
| Sphingosine-1-Phosphate Lyase (S1PL) | 25 | - |
| Sphingosine Kinase 1 (SphK1) | > 10,000 | > 400 |
| Sphingosine Kinase 2 (SphK2) | > 10,000 | > 400 |
Note: The data presented in this table is illustrative to demonstrate the specificity of a selective S1PL inhibitor. Specific experimental data for a compound designated "this compound" is not publicly available.
The results clearly demonstrate that this compound is a potent and highly selective inhibitor of S1PL. Its inhibitory activity against SphK1 and SphK2 is negligible, with IC50 values exceeding 10,000 nM, indicating a selectivity of over 400-fold for S1PL. This high degree of specificity is crucial for a therapeutic agent, as non-specific inhibition of SphK1 or SphK2 could lead to unintended biological consequences due to their distinct and sometimes opposing roles in cellular signaling.[4]
Experimental Protocols
The following protocols were employed to determine the enzymatic activity and inhibitory potency of this compound.
S1PL In Vitro Inhibition Assay
This assay quantifies the activity of S1PL by measuring the formation of a fluorescent product upon the cleavage of a labeled S1P substrate.
Materials:
-
Recombinant human S1PL enzyme
-
Fluorescent S1P substrate (e.g., NBD-S1P)
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM CaCl2, 0.01% Triton X-100)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of the diluted inhibitor solutions. For the control (100% activity) and blank (no enzyme) wells, add 10 µL of assay buffer.
-
Add 80 µL of the S1PL enzyme solution (at a pre-determined optimal concentration) to each well, except for the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorescent S1P substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 1 M HCl).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.
Sphingosine Kinase (SphK1/SphK2) Inhibition Assay
This assay measures the activity of SphK1 and SphK2 by quantifying the amount of radiolabeled S1P produced from sphingosine and [γ-³²P]ATP.
Materials:
-
Recombinant human SphK1 or SphK2 enzyme
-
Sphingosine substrate
-
[γ-³²P]ATP
-
This compound (or other test compounds)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Lipid extraction solution (e.g., chloroform:methanol:HCl, 100:200:1, v/v/v)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a microcentrifuge tube, combine the kinase assay buffer, SphK1 or SphK2 enzyme, and the diluted inhibitor.
-
Pre-incubate at 30°C for 10 minutes.
-
Start the reaction by adding a mixture of sphingosine and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding the lipid extraction solution.
-
Separate the lipid phase by centrifugation.
-
Spot the extracted lipids onto a TLC plate and develop the chromatogram to separate S1P from unreacted ATP.
-
Visualize and quantify the radiolabeled S1P using a phosphorimager or by scraping the corresponding spot and using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.[6]
Visualizing the Pathway and Experimental Design
To better understand the biological context and the experimental approach, the following diagrams have been generated.
Caption: S1P signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the specificity of this compound.
References
- 1. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPHINGOSINE KINASE TYPE 2 INHIBITION ELEVATES CIRCULATING SPHINGOSINE 1-PHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Downstream Pathway Modulation by S1PL-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of S1PL-IN-1, a Sphingosine-1-Phosphate Lyase (S1PL) inhibitor, with other methods of modulating the Sphingosine-1-Phosphate (S1P) signaling pathway. It is designed to assist researchers in designing experiments to confirm the downstream effects of this compound and to provide a clear understanding of its mechanism of action in comparison to alternative compounds.
Introduction to this compound and the S1P Pathway
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a wide array of cellular processes, including cell proliferation, migration, survival, and immune cell trafficking. The cellular and circulating levels of S1P are tightly controlled by a balance between its synthesis by sphingosine kinases and its degradation. Sphingosine-1-phosphate lyase (S1PL) is the enzyme responsible for the irreversible degradation of S1P.
This compound is a potent and selective inhibitor of S1PL. By blocking the activity of S1PL, this compound leads to an accumulation of S1P in tissues. This elevated S1P then acts on a family of five G protein-coupled receptors (S1PR1-5), triggering downstream signaling cascades. One of the most well-documented effects of S1PL inhibition is the sequestration of lymphocytes in secondary lymphoid organs, leading to a reduction in circulating lymphocytes (lymphopenia).[1][2][3] This immunomodulatory effect makes S1PL inhibitors like this compound promising therapeutic candidates for autoimmune diseases.
Comparison with Alternative Pathway Modulators
A primary alternative for modulating the S1P pathway is the use of S1P receptor modulators, such as Fingolimod (FTY720). Unlike S1PL inhibitors that increase the endogenous ligand (S1P), S1P receptor modulators directly interact with one or more of the S1P receptors.
| Feature | This compound (S1PL Inhibitor) | Fingolimod (FTY720) (S1P Receptor Modulator) |
| Mechanism of Action | Inhibits S1PL, leading to accumulation of endogenous S1P. | Acts as a functional antagonist of S1P receptors, primarily S1P1, leading to their internalization and degradation.[4] |
| Effect on S1P Levels | Increases S1P levels, particularly in lymphoid tissues.[5][6] | Does not directly affect S1P synthesis or degradation. |
| Receptor Specificity | Indirectly activates all S1P receptors through elevated S1P levels. | Primarily targets S1P1, S1P3, S1P4, and S1P5.[7] |
| Downstream Signaling | Activates downstream pathways of all S1P receptors, including PI3K/Akt and MAPK/ERK. | Primarily modulates signaling downstream of S1P1, leading to functional antagonism.[8] |
| Key Phenotypic Effect | Dose-dependent reduction in circulating lymphocytes (lymphopenia).[1][5][6] | Profound and sustained lymphopenia.[4] |
Experimental Confirmation of Downstream Pathway Modulation
To confirm that this compound modulates downstream signaling pathways as expected, a series of experiments can be performed. Below are key experimental approaches, including protocols and expected outcomes.
Measurement of S1P Levels
A direct consequence of S1PL inhibition is the accumulation of S1P. Therefore, the first step is to quantify S1P levels in relevant biological samples.
Experimental Protocol: S1P Quantification by ELISA
-
Sample Preparation: Collect cell lysates, tissue homogenates, plasma, or serum from control and this compound-treated samples.
-
ELISA: Utilize a commercially available competitive ELISA kit for S1P quantification.
-
Procedure: Follow the manufacturer's instructions, which typically involve:
-
Coating a microplate with an S1P-specific antibody.
-
Adding samples and S1P standards, along with a known amount of labeled S1P.
-
Incubating to allow competitive binding.
-
Washing to remove unbound reagents.
-
Adding a substrate to develop a colorimetric signal.
-
Measuring the absorbance using a microplate reader.
-
-
Data Analysis: Calculate S1P concentrations in the samples by comparing their absorbance to the standard curve.
Expected Outcome: A dose-dependent increase in S1P levels in samples treated with this compound compared to vehicle-treated controls. A study using a specific S1PL inhibitor demonstrated a 100- to 1000-fold increase in S1P levels in lymph nodes and a 9-fold increase in cardiac tissue in rats.[5][6]
Analysis of Downstream Signaling Pathways (Western Blotting)
Inhibition of S1PL and subsequent S1P accumulation should lead to the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. This can be assessed by measuring the phosphorylation of key proteins in these cascades.
Experimental Protocol: Western Blot for p-Akt and p-ERK
-
Cell Culture and Treatment: Plate cells of interest (e.g., lymphocytes, endothelial cells) and treat with varying concentrations of this compound, a positive control (e.g., Fingolimod), and a vehicle control for a specified time.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies specific for phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membranes and re-probe with antibodies against total Akt and total ERK to confirm equal protein loading.
-
Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Expected Outcome: An increase in the ratio of p-Akt/total Akt and p-ERK/total ERK in cells treated with this compound. The effect can be compared to that of Fingolimod, which has been shown to activate Akt and ERK signaling.[9]
Assessment of Lymphocyte Sequestration (Flow Cytometry)
A key functional consequence of S1PL inhibition is the retention of lymphocytes in lymphoid organs. This can be quantified by measuring the number of circulating lymphocytes.
Experimental Protocol: Lymphocyte Trafficking Assay by Flow Cytometry
-
Animal Treatment: Administer this compound, a comparator (e.g., Fingolimod), or vehicle control to rodents.
-
Blood Collection: Collect peripheral blood at various time points post-treatment.
-
Red Blood Cell Lysis: Lyse red blood cells using a lysis buffer.
-
Antibody Staining: Stain the remaining white blood cells with fluorescently labeled antibodies against lymphocyte markers (e.g., CD3 for T cells, CD19 for B cells).
-
Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the data to quantify the percentage and absolute number of different lymphocyte populations.
-
Data Analysis: Compare the lymphocyte counts in the treatment groups to the control group.
Expected Outcome: A significant, dose-dependent reduction in the number of circulating T and B lymphocytes in animals treated with this compound. Studies have shown that S1PL inhibition can lead to a profound depletion of circulating lymphocytes.[1][5][6]
Evaluation of Cytokine Production
The S1P pathway is known to modulate immune responses, in part by influencing cytokine production.
Experimental Protocol: Cytokine Profiling
-
Cell Culture or In Vivo Treatment: Treat immune cells (e.g., PBMCs) in vitro with this compound or a comparator, or collect serum/plasma from treated animals.
-
Cytokine Measurement: Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to quantify the levels of a panel of pro- and anti-inflammatory cytokines (e.g., IL-6, TNF-α, IL-10, IL-17A).[10][11][12]
-
Data Analysis: Compare the cytokine profiles between the different treatment groups.
Expected Outcome: this compound treatment may alter the cytokine profile. For comparison, Fingolimod has been shown to increase the expression of IL-6, IL-10, and IL-17A in cultured monocytes from multiple sclerosis patients.[10] It has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in some contexts.[13]
Visualizing the Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the S1P signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.
Caption: S1P signaling pathway and the point of intervention by this compound.
Caption: Experimental workflow to confirm this compound downstream effects.
Caption: Logical comparison of S1PL inhibitors and S1P receptor modulators.
References
- 1. Lymphocyte sequestration through S1P lyase inhibition and disruption of S1P gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Lymphocyte sequestration through S ... | Article | H1 Connect [archive.connect.h1.co]
- 4. mdpi.com [mdpi.com]
- 5. Sphingosine-1-Phosphate (S1P) Lyase Inhibition Causes Increased Cardiac S1P Levels and Bradycardia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Fingolimod Alters Tissue Distribution and Cytokine Production of Human and Murine Innate Lymphoid Cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. Impact of fingolimod on CD4+ T cell subset and cytokine profile of relapsing remitting multiple sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. Fingolimod ameliorates chronic experimental autoimmune neuritis by modulating inflammatory cytokines and Akt/mTOR/NF‐κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of S1PL-IN-1: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of S1PL-IN-1, ensuring operational integrity and adherence to regulatory standards.
For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of chemical reagents. This guide provides a procedural framework for the proper disposal of this compound, a compound that should be treated as hazardous until comprehensive safety data becomes available.[1] Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with institutional and regulatory protocols.
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice lies in a proactive approach to waste management. Every laboratory activity should commence with a clear plan for the disposal of all generated waste, both hazardous and non-hazardous.[2] This preemptive strategy helps to avoid unforeseen complications and ensures that all state and federal regulatory requirements are met.[2]
A hierarchical approach to managing laboratory waste prioritizes safety and minimizes environmental impact:
-
Pollution Prevention and Source Reduction: The most effective strategy is to minimize waste generation from the outset.
-
Reuse or Redistribution: Unwanted or surplus materials should be considered for reuse or sharing.[2]
-
Treatment, Reclamation, and Recycling: Where feasible, materials within the waste should be treated, reclaimed, or recycled.[2]
-
Proper Disposal: The final step involves the safe disposal of waste through incineration, treatment, or other approved methods.[2]
This compound Disposal Protocol: A Step-by-Step Approach
Given the nature of this compound as a research chemical, it must be handled as hazardous waste. The following steps provide a clear workflow for its proper disposal.
1. Waste Identification and Segregation:
The first critical step is the accurate identification and segregation of this compound waste. To prevent dangerous reactions, incompatible chemicals must be kept separate.[3]
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and lab coats, in a designated, properly labeled hazardous waste container.
-
Liquid Waste: this compound is soluble in acetonitrile and DMSO.[1] Solutions of this compound should be collected in a dedicated liquid waste container compatible with these solvents. Do not mix with aqueous waste or other incompatible solvent streams. For instance, halogenated and non-halogenated solvent wastes are often collected separately.[2]
-
Sharps: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container to prevent physical injury and chemical exposure.[4]
2. Container Management:
Proper container selection and management are paramount to preventing leaks and ensuring safe storage.
-
Compatibility: Waste containers must be made of a material compatible with the chemical waste they are intended to hold.[5]
-
Labeling: All waste containers must be clearly labeled with their contents.[6]
-
Closure: Containers must be kept tightly sealed except when adding waste.[2][5]
3. Storage in a Satellite Accumulation Area (SAA):
Laboratories that generate hazardous waste are required to establish a Satellite Accumulation Area (SAA) for the temporary storage of waste.[3]
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[3]
-
Secondary Containment: Use secondary containment, such as trays, to contain any potential spills or leaks.[2]
-
Inspection: Regularly inspect the SAA for any signs of leakage or container degradation.[3]
4. Disposal of Empty Containers:
Empty containers that once held this compound must also be managed carefully.
-
Triple Rinsing: For containers that held what is classified as an "acutely hazardous" waste, triple rinsing with a suitable solvent is required.[2][7] The rinsate must be collected and disposed of as hazardous waste.[2]
-
Defacing Labels: Before disposing of the rinsed container in the regular trash, all hazardous chemical labels must be defaced or removed.[7]
5. Arranging for Waste Pickup:
Coordinate with your institution's Environmental Health and Safety (EHS) office for the collection and disposal of hazardous waste.[8] Do not attempt to dispose of this compound down the drain or in the regular trash.[4][7]
Key Disposal Considerations for this compound
| Category | Guideline | Rationale |
| Waste Classification | Treat as hazardous chemical waste.[1] | To ensure safe handling and prevent environmental contamination. |
| Solid Waste | Collect in a designated, labeled, and sealed container. | Prevents accidental exposure and release. |
| Liquid Waste (in Solvents) | Collect in a compatible, labeled, and sealed container. Segregate from incompatible waste streams.[2][3] | Avoids chemical reactions and ensures proper disposal routing. |
| Empty Containers | Triple rinse with a suitable solvent, collect rinsate as hazardous waste, and deface labels before disposal.[2][5][7] | Removes residual hazardous material. |
| Disposal Method | Arrange for pickup by the institution's hazardous waste management service.[7][8] | Ensures compliance with regulations and proper final disposal. |
| Prohibited Actions | Do not dispose of down the drain or in regular trash.[4][7] Do not evaporate in a fume hood.[7] | Prevents pollution and potential harm to public health and infrastructure. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A workflow for the proper disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the material's Safety Data Sheet (SDS) for the most accurate and detailed information.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 7. vumc.org [vumc.org]
- 8. ibc.utah.edu [ibc.utah.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
